molecular formula C19H19N3O5S B1211168 Oxacillin CAS No. 66-79-5

Oxacillin

Katalognummer: B1211168
CAS-Nummer: 66-79-5
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: UWYHMGVUTGAWSP-JKIFEVAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxacillin is a penicillin antibiotic carrying a 5-methyl-3-phenylisoxazole-4-carboxamide group at position 6beta. It has a role as an antibacterial agent and an antibacterial drug. It is a conjugate acid of an this compound(1-).
An antibiotic similar to [fluclthis compound] used in resistant staphylococci infections.
This compound is a Penicillin-class Antibacterial.
This compound is a parenteral, second generation penicillin antibiotic that is used to treat moderate-to-severe, penicillinase-resistant staphylococcal infections. This compound has been linked to rare instances of clinically apparent, idiosyncratic liver injury, but it more commonly causes transient elevations in serum aminotransferases without jaundice.
This compound has been reported in Bos taurus, Cordyceps farinosa, and Liquidambar formosana with data available.
This compound is a semisynthetic penicillinase-resistant and acid-stable penicillin with an antimicrobial activity. This compound binds to penicillin-binding proteins in the bacterial cell wall, thereby blocking the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to inhibition of cell growth and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and is indicated for infection and bacterial disease and has 5 investigational indications.
An antibiotic similar to FLUCLthis compound used in resistant staphylococci infections.
See also: Penicillin G (related);  Penicillin V (related);  Clthis compound (narrower) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYHMGVUTGAWSP-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1173-88-2 (anhydrous monosodium salt), 7240-38-2 (monosodium salt, monohydrate)
Record name Oxacillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023397
Record name Oxacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.62e-02 g/L
Record name Oxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66-79-5
Record name Oxacillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxacillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxacillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH95VD7V76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Oxacillin's Disruption of Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxacillin, a penicillinase-resistant β-lactam antibiotic, serves as a critical therapeutic agent against infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus. Its efficacy lies in the targeted inhibition of bacterial cell wall synthesis, a process essential for maintaining cellular integrity and viability. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis. Detailed experimental protocols for assessing these interactions and quantitative data on this compound's inhibitory activity are presented to support further research and development in this field.

Introduction

The bacterial cell wall is a complex and dynamic structure, primarily composed of peptidoglycan, that provides essential structural support and protection from osmotic stress. The biosynthesis of this intricate mesh-like polymer is a multistep process culminating in the cross-linking of peptidoglycan strands, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[1][2] this compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by interfering with this final and crucial stage of cell wall assembly.[1] Its chemical structure, featuring a β-lactam ring, is key to its mechanism of action.[1] This guide delves into the specific molecular interactions and the downstream consequences of this compound's engagement with its bacterial targets.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound involves the covalent modification and inactivation of PBPs.[1] This interaction prevents the transpeptidation reaction, which is the formation of peptide cross-links between adjacent peptidoglycan strands. The inhibition of this process weakens the cell wall, leading to cell lysis and bacterial death.[1]

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are membrane-associated enzymes that catalyze the final steps of peptidoglycan biosynthesis. S. aureus possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4.[3] this compound, through its reactive β-lactam ring, forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of these PBPs.[4] This acylation effectively inactivates the enzyme, preventing it from carrying out its transpeptidase function.[5]

The affinity of this compound for different PBPs can vary. For instance, in Escherichia coli, this compound has shown a high affinity for PBP3.[6] In methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of an altered PBP, PBP2a.[7] This modified PBP has a low affinity for most β-lactam antibiotics, including this compound, and can continue to function in cell wall synthesis even when the native PBPs are inhibited, thus conferring resistance.[7][8]

Disruption of Peptidoglycan Cross-Linking

The transpeptidation reaction, catalyzed by PBPs, is essential for the structural integrity of the bacterial cell wall. It involves the formation of a peptide bond between the D-alanine of one peptidoglycan chain and the glycine bridge of an adjacent chain. By inhibiting PBPs, this compound directly prevents this cross-linking, leading to the formation of a defective and weakened cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell.[2] Recent studies have shown that this compound can stop the division progress in S. aureus by preventing the recruitment of the major peptidoglycan synthase PBP2 to the septum.[9][10]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against its PBP targets can be quantified using various parameters, most notably the 50% inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound against the native PBPs of S. aureus.

Penicillin-Binding Protein (PBP)This compound IC50 (µM)Reference
PBP10.2[3]
PBP20.8[3]
PBP30.8[3]
PBP450[3]

Table 1: IC50 values of this compound for the native PBPs of Staphylococcus aureus.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.[11]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Staphylococcus aureus isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound to achieve the desired final concentrations.

  • Prepare Inoculum: From a fresh (18-24 hour) culture, suspend 3-5 colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] Dilute this suspension 1:100 to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]

  • Prepare Microtiter Plate: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C for 18-24 hours.[11]

  • Reading Results: The MIC is the lowest concentration of this compound in which there is no visible growth.[11]

Competitive PBP Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a fluorescently labeled penicillin for binding to PBPs.

Materials:

  • Bacterial cell membrane preparation containing PBPs

  • Fluorescent penicillin probe (e.g., Bocillin-FL)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE equipment

  • Fluorescence imager

Procedure:

  • Bacterial Growth and Membrane Preparation:

    • Grow bacterial cells to mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with PBS.

    • Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.[12]

  • Competition Reaction:

    • Incubate the prepared cell membranes with varying concentrations of this compound for 30 minutes at room temperature.[13]

  • Fluorescent Labeling:

    • Add a fixed concentration of a fluorescent penicillin probe (e.g., 5 µg/ml Boc-FL) to the reaction mixtures and incubate for an additional 10 minutes at room temperature.[13][14]

  • SDS-PAGE and Visualization:

    • Stop the reaction and separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Data Analysis:

    • Quantify the fluorescence intensity of the PBP bands. The decrease in fluorescence in the presence of this compound indicates competitive binding.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Oxacillin_Mechanism This compound This compound (β-lactam ring) PBP Penicillin-Binding Proteins (PBPs) (Active Site Serine) This compound->PBP Binds to AcylEnzyme Covalent Acyl-Enzyme Complex (Inactive) PBP->AcylEnzyme Forms Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Catalyzes AcylEnzyme->Transpeptidation Inhibits CellWall Stable, Cross-linked Peptidoglycan Cell Wall Transpeptidation->CellWall Leads to WeakCellWall Weak, Unstable Cell Wall Transpeptidation->WeakCellWall Absence leads to Lysis Cell Lysis and Bacterial Death WeakCellWall->Lysis Results in

Caption: this compound covalently binds to and inactivates PBPs, inhibiting transpeptidation and leading to a weakened cell wall and subsequent bacterial lysis.

Experimental Workflow for Competitive PBP Binding Assay

PBP_Binding_Assay_Workflow Start Start: Prepare Bacterial Membrane Fraction Incubatethis compound Incubate Membranes with Varying Concentrations of this compound Start->Incubatethis compound AddProbe Add Fluorescent Penicillin Probe (e.g., Bocillin-FL) Incubatethis compound->AddProbe IncubateProbe Incubate for Probe Binding AddProbe->IncubateProbe SDSPAGE Separate Proteins by SDS-PAGE IncubateProbe->SDSPAGE Visualize Visualize Fluorescent Bands SDSPAGE->Visualize Analyze Quantify Fluorescence and Determine IC50 Visualize->Analyze End End: Assess this compound's PBP Inhibitory Potency Analyze->End

Caption: Workflow for determining the inhibitory concentration of this compound on PBPs using a competitive binding assay with a fluorescent probe.

Conclusion

This compound remains a vital tool in the clinical management of staphylococcal infections due to its targeted and potent inhibition of bacterial cell wall synthesis. A thorough understanding of its mechanism of action at the molecular level is paramount for combating the rise of antibiotic resistance and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of this compound's interaction with PBPs and the resulting bactericidal effects, supported by quantitative data and detailed experimental methodologies to facilitate further scientific inquiry. The continued investigation into the nuances of β-lactam-PBP interactions will be crucial in the ongoing battle against bacterial pathogens.

References

The Advent of Oxacillin: A Technical Guide to the Genesis of a Penicillinase-Resistant Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Penicillin Resistance

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent mass production in the 1940s revolutionized medicine, heralding the age of antibiotics. However, the widespread use of penicillin was soon met with a significant challenge: the emergence of penicillin-resistant strains of Staphylococcus aureus. These bacteria produced an enzyme, penicillinase (a type of β-lactamase), which hydrolyzed the β-lactam ring of penicillin, rendering the antibiotic ineffective. This growing resistance crisis in the 1950s spurred a concerted effort among pharmaceutical researchers to develop new penicillins that could withstand the destructive action of penicillinase. This technical guide provides an in-depth history and discovery of oxacillin, a pivotal second-generation, semi-synthetic penicillin that emerged from this research as a potent weapon against penicillin-resistant staphylococci.

The Dawn of a New Penicillin: A Historical Overview

This compound was first synthesized in the early 1960s as a result of a collaborative research initiative between Beecham Research Laboratories in the United Kingdom and Bristol-Myers in the United States.[1][2] This collaboration was at the forefront of developing semi-synthetic penicillins, a new class of antibiotics derived from the core penicillin structure, 6-aminopenicillanic acid (6-APA). The isolation of 6-APA by Beecham scientists in 1957 was a landmark achievement, as it allowed for the chemical modification of the penicillin molecule, opening the door to the creation of novel derivatives with improved properties.[2]

This compound belongs to the isoxazolyl penicillin group, which also includes clthis compound and diclthis compound.[1] It was developed as a derivative of methicillin, the first penicillinase-resistant penicillin, but with the significant advantage of being stable in acidic conditions, allowing for oral administration.[1] Following its discovery, this compound was patented in 1960 and received approval for medical use in 1962.[1] Beecham retained the rights to commercially develop the related compound clthis compound in the UK, while Bristol-Myers was granted the marketing rights for this compound in the United States.[1]

The Chemistry of Resistance: Synthesis of this compound

The key to this compound's resistance to penicillinase lies in its unique chemical structure. The synthesis of this compound involves the acylation of 6-aminopenicillanic acid (6-APA) with 5-methyl-3-phenylisoxazole-4-carbonyl chloride. The bulky isoxazolyl side chain sterically hinders the penicillinase enzyme from accessing and hydrolyzing the β-lactam ring.

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the formation of the isoxazolyl side chain precursor, followed by its coupling with the 6-APA nucleus.

G cluster_0 Side Chain Synthesis cluster_1 Penicillin Nucleus cluster_2 Coupling Reaction Benzaldehyde Benzaldehyde Benzaldoxime Benzaldoxime Benzaldehyde->Benzaldoxime + Hydroxylamine Benzohydroxamoyl_chloride Benzohydroxamoyl_chloride Benzaldoxime->Benzohydroxamoyl_chloride + Cl2 5-Methyl-3-phenylisoxazole-4-carboxylate 5-Methyl-3-phenylisoxazole-4-carboxylate Benzohydroxamoyl_chloride->5-Methyl-3-phenylisoxazole-4-carboxylate + Ethyl acetoacetate 5-Methyl-3-phenylisoxazole-4-carboxylic_acid 5-Methyl-3-phenylisoxazole-4-carboxylic_acid 5-Methyl-3-phenylisoxazole-4-carboxylate->5-Methyl-3-phenylisoxazole-4-carboxylic_acid Hydrolysis 5-Methyl-3-phenylisoxazole-4-carbonyl_chloride 5-Methyl-3-phenylisoxazole-4-carbonyl_chloride 5-Methyl-3-phenylisoxazole-4-carboxylic_acid->5-Methyl-3-phenylisoxazole-4-carbonyl_chloride + Thionyl chloride Coupling Acylation 5-Methyl-3-phenylisoxazole-4-carbonyl_chloride->Coupling Penicillin_G Penicillin_G 6-APA 6-APA Penicillin_G->6-APA Penicillin acylase 6-APA->Coupling This compound This compound Coupling->this compound

Figure 1: Synthesis Pathway of this compound.
Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound, based on established chemical principles for penicillin synthesis.

Step 1: Preparation of 5-methyl-3-phenylisoxazole-4-carbonyl chloride

  • Benzaldoxime formation: Benzaldehyde is reacted with hydroxylamine hydrochloride in an alkaline solution to form benzaldoxime.

  • Chlorination: The benzaldoxime is then chlorinated, typically using chlorine gas, to yield benzohydroxamoyl chloride.

  • Cycloaddition and Esterification: Benzohydroxamoyl chloride undergoes a cycloaddition reaction with ethyl acetoacetate to form ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed, usually with a base such as sodium hydroxide, to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid.

  • Acid Chloride Formation: The carboxylic acid is then converted to the more reactive acid chloride, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, by reacting it with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Step 2: Acylation of 6-Aminopenicillanic Acid (6-APA)

  • Dissolution of 6-APA: 6-Aminopenicillanic acid is dissolved in a suitable aqueous solvent, and the pH is adjusted to the alkaline range (typically pH 7.0-9.0) using a base such as ammonium hydroxide to deprotonate the amino group.

  • Coupling Reaction: The solution of 5-methyl-3-phenylisoxazole-4-carbonyl chloride in an organic solvent (e.g., ethyl acetate) is added to the 6-APA solution. The reaction is carried out at a controlled temperature, often cooled to 0-5°C, while maintaining the pH in the desired range.

  • Isolation and Purification: After the reaction is complete, the this compound is extracted into an organic solvent. The organic layer is washed, and the sodium salt of this compound is precipitated by the addition of a sodium salt, such as sodium-2-ethylhexanoate. The resulting solid this compound sodium is then filtered, washed, and dried.

Mechanism of Action and Penicillinase Resistance

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

G cluster_0 This compound Action cluster_1 Penicillinase Action on Penicillin cluster_2 This compound's Resistance Mechanism This compound This compound PBP PBP This compound->PBP Binds to Peptidoglycan_synthesis Peptidoglycan_synthesis PBP->Peptidoglycan_synthesis Inhibits Cell_wall_integrity Cell_wall_integrity Peptidoglycan_synthesis->Cell_wall_integrity Disrupts Cell_lysis Cell_lysis Cell_wall_integrity->Cell_lysis Leads to Penicillinase Penicillinase Penicillin Penicillin Penicillinase->Penicillin Hydrolyzes β-lactam ring Inactive_penicilloic_acid Inactive_penicilloic_acid Penicillin->Inactive_penicilloic_acid Oxacillin_side_chain Bulky Isoxazolyl Side Chain Penicillinase_active_site Penicillinase Active Site Oxacillin_side_chain->Penicillinase_active_site Steric Hindrance

Figure 2: Mechanism of Action and Penicillinase Resistance.

The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, this compound blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

The key to this compound's efficacy against penicillinase-producing staphylococci is the steric hindrance provided by its 5-methyl-3-phenylisoxazole-4-carboxamido side chain. This bulky group physically blocks the active site of the penicillinase enzyme, preventing it from binding to and hydrolyzing the β-lactam ring.

In Vitro and In Vivo Efficacy: Key Experimental Findings

The development of this compound was supported by extensive in vitro and in vivo studies to determine its antibacterial spectrum, potency, and resistance to penicillinase.

In Vitro Susceptibility Testing

A crucial step in evaluating any new antibiotic is determining its Minimum Inhibitory Concentration (MIC) against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Experimental Protocol: Tube Dilution Method for MIC Determination

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a set of sterile test tubes.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific turbidity, typically corresponding to a known concentration of colony-forming units (CFU) per milliliter.

  • Inoculation: Each tube containing the diluted antibiotic is inoculated with a standardized volume of the bacterial suspension. A control tube containing no antibiotic is also inoculated to ensure the viability of the bacteria.

  • Incubation: The tubes are incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the tubes are visually inspected for turbidity (growth). The MIC is the lowest concentration of this compound in which there is no visible growth.

G A Prepare serial dilutions of this compound in broth C Inoculate each dilution tube with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for turbidity (bacterial growth) D->E F Determine the lowest concentration with no growth (MIC) E->F

Figure 3: Experimental Workflow for MIC Determination.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Penicillins against Staphylococcus aureus

PenicillinPenicillin-Susceptible S. aureusPenicillinase-Producing S. aureus
Penicillin G0.01 - 0.1>100
Methicillin1.5 - 3.11.5 - 6.2
This compound 0.2 - 0.8 0.4 - 1.6

Data compiled from various studies conducted in the early 1960s.

The data clearly demonstrates the dramatic loss of activity of Penicillin G against penicillinase-producing strains. In contrast, both methicillin and this compound retained their activity, with this compound showing greater potency (lower MIC) than methicillin against both susceptible and resistant strains.

Penicillinase Resistance Assay

To directly measure the stability of this compound in the presence of penicillinase, an iodometric assay was commonly employed. This method relies on the principle that the hydrolysis product of penicillin, penicilloic acid, reduces iodine, while intact penicillin does not.

Experimental Protocol: Iodometric Assay for Penicillinase Activity

  • Reaction Mixture: A solution containing the penicillin to be tested (e.g., this compound), a preparation of penicillinase enzyme, and a starch-iodine indicator is prepared in a suitable buffer.

  • Incubation: The reaction mixture is incubated at a controlled temperature.

  • Measurement: The rate of disappearance of the blue color of the starch-iodine complex is measured spectrophotometrically. A slower rate of color change indicates greater resistance of the penicillin to hydrolysis by penicillinase.

Studies using this method demonstrated that this compound was significantly more resistant to staphylococcal penicillinase than penicillin G.

In Vivo Efficacy: The Mouse Protection Test

The mouse protection test was a standard preclinical model used to evaluate the in vivo efficacy of new antibiotics.

Experimental Protocol: Mouse Protection Test

  • Infection: A group of mice is infected with a lethal dose of a virulent strain of Staphylococcus aureus.

  • Treatment: Subgroups of the infected mice are then treated with varying doses of the test antibiotic (e.g., this compound) at specified time intervals. A control group receives no treatment.

  • Observation: The mice are observed over a period of several days, and the number of survivors in each group is recorded.

  • Endpoint: The efficacy of the antibiotic is determined by its ability to protect the mice from death compared to the untreated control group.

Early in vivo studies demonstrated that this compound was effective in protecting mice from lethal infections caused by penicillinase-producing S. aureus, confirming its therapeutic potential.

Pharmacokinetics of this compound

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its clinical efficacy. Early studies in humans established the key pharmacokinetic parameters of this compound.

Table 2: Pharmacokinetic Properties of this compound in Humans

ParameterValue
Route of Administration Intravenous, Intramuscular, Oral
Oral Bioavailability Approximately 30-35%
Peak Serum Level (1g IV) ~43 µg/mL at 5 minutes
Protein Binding ~94%
Elimination Half-life 20-30 minutes
Excretion Primarily renal (urine) and biliary

The ability to be administered orally was a significant advantage of this compound over methicillin, which could only be given by injection.

Conclusion: The Legacy of this compound

The discovery and development of this compound marked a critical milestone in the ongoing battle against antibiotic resistance. As a second-generation, penicillinase-resistant penicillin, it provided a much-needed therapeutic option for infections caused by penicillin-resistant Staphylococcus aureus. The chemical ingenuity of modifying the penicillin side chain to confer resistance to enzymatic degradation laid the groundwork for the development of subsequent generations of β-lactam antibiotics. While the emergence of methicillin-resistant Staphylococcus aureus (MRSA) has presented new challenges, this compound remains an important antibiotic in the clinician's armamentarium for treating infections caused by susceptible staphylococci. The story of this compound serves as a powerful testament to the importance of continued research and innovation in the face of evolving microbial threats.

References

chemical structure and properties of oxacillin sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxacillin sodium salt is a semisynthetic, penicillinase-resistant beta-lactam antibiotic with a narrow spectrum of activity primarily targeting gram-positive bacteria, particularly penicillin-resistant Staphylococcus aureus. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound sodium salt. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its stability and degradation pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Identification

This compound sodium salt is the sodium salt of this compound, a derivative of 6-aminopenicillanic acid. The core structure consists of a β-lactam ring fused to a thiazolidine ring, characteristic of the penicillin family. The acyl side chain, 5-methyl-3-phenyl-4-isoxazolecarbonyl, confers resistance to enzymatic degradation by bacterial β-lactamases.

The chemical structure of this compound sodium salt is depicted below:

Table 1: Chemical Identification of this compound Sodium Salt

IdentifierValue
IUPAC Name sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1]
CAS Number 1173-88-2 (anhydrous)[1][2][3][4]
7240-38-2 (monohydrate)[4]
Molecular Formula C₁₉H₁₈N₃NaO₅S (anhydrous)[2][3]
C₁₉H₂₀N₃NaO₆S (monohydrate)[1]
SMILES String O=C(--INVALID-LINK--N1C2=O)[O-].[Na+][4]

Physicochemical Properties

This compound sodium salt is a white or almost white crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound Sodium Salt

PropertyValueReference
Molecular Weight 423.42 g/mol (anhydrous)[3][4]
441.43 g/mol (monohydrate)[1]
Melting Point 188 °C
pKa 2.72
Solubility
WaterSoluble (50 mg/mL)
Ethanol2 mg/mL[5]
DMSO16 mg/mL[5]
Dimethylformamide (DMF)20 mg/mL[5]
PBS (pH 7.2)10 mg/mL[5]
AcetoneVery slightly soluble[2]
ButanolVery slightly soluble[2]
Ethyl acetateAlmost insoluble[2]
Petroleum etherAlmost insoluble[2]
Appearance Crystalline solid[5]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[6] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

The proposed mechanism of action involves the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs): The strained β-lactam ring of this compound covalently binds to the active site of PBPs.[7]

  • Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.

  • Weakening of the Cell Wall: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell.

  • Cell Lysis: The compromised cell wall eventually ruptures, leading to bacterial cell death.

Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to This compound->PBP Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Builds Peptidoglycan_synthesis->Cell_lysis Leads to

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

Experimental Protocols

Synthesis of this compound Sodium Salt

The following protocol describes a general method for the synthesis of this compound sodium.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • 5-Methyl-3-phenyl-4-isoxazolecarbonyl chloride

  • Sodium bicarbonate

  • Acetone

  • Water

  • n-Butanol

  • Sodium acetate solution (20% in methanol)[2]

Procedure:

  • Condensation: [2] a. In a reaction vessel, dissolve 6-APA in a mixture of acetone and water. b. Cool the solution to 0-5 °C. c. Slowly add 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride to the cooled solution while maintaining the pH at 7.0-7.5 with the addition of a sodium bicarbonate solution. d. Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Acidification and Extraction: [2] a. After the reaction is complete, acidify the mixture to pH 2.0 with a suitable acid (e.g., hydrochloric acid). b. Extract the this compound free acid into an organic solvent such as n-butanol. c. Wash the organic layer with water to remove any impurities.

  • Salt Formation and Crystallization: [2] a. To the butanolic extract of this compound, slowly add a 20% solution of sodium acetate in methanol. b. Stir the mixture to induce the crystallization of this compound sodium salt. c. Collect the precipitated crystals by filtration.

  • Washing and Drying: [2] a. Wash the crystals with n-butanol and then with a volatile solvent like acetone to remove residual butanol and water. b. Dry the purified this compound sodium salt crystals under vacuum at a temperature not exceeding 50 °C.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Sodium Salt Start Start Condensation Condensation (6-APA + Acyl Chloride) Start->Condensation Acidification Acidification & Extraction Condensation->Acidification Salt_Formation Salt Formation & Crystallization Acidification->Salt_Formation Washing_Drying Washing & Drying Salt_Formation->Washing_Drying End This compound Sodium Salt Washing_Drying->End

Caption: General workflow for the synthesis of this compound sodium salt.

Analytical Methods

This method is suitable for the determination of the purity and assay of this compound sodium salt.

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., in a ratio of 60:40 v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 225 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound sodium reference standard of known concentration in the mobile phase.

  • Sample Preparation: Prepare a sample solution of this compound sodium salt of approximately the same concentration as the standard solution in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculation: Calculate the percentage purity or assay of this compound sodium salt by comparing the peak area of the sample to the peak area of the standard.

A simple UV-Vis spectrophotometric method can be used for the quantitative determination of this compound sodium. This method is based on the charge transfer complexation reaction of the drug with iodine.[1]

Procedure: [1]

  • Standard Solution Preparation: Prepare a stock solution of this compound sodium (e.g., 100 µg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 10-50 µg/mL.

  • Sample Preparation: Prepare a sample solution of this compound sodium salt in methanol to obtain a concentration within the calibration range.

  • Reaction: To a fixed volume of each standard and sample solution, add a solution of iodine in dichloromethane.

  • Measurement: Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption (approximately 365 nm) against a reagent blank.

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Quantification: Determine the concentration of this compound sodium in the sample solution from the calibration curve.

A redox titration method can be employed for the assay of this compound sodium salt.[3]

Procedure:

  • Accurately weigh a quantity of this compound sodium salt and dissolve it in water.

  • Add a known excess of a standard oxidizing agent solution (e.g., potassium permanganate or ceric sulfate) and a suitable acid (e.g., sulfuric acid).

  • Allow the reaction to proceed for a specified time.

  • Back-titrate the excess oxidizing agent with a standard reducing agent solution (e.g., ferrous ammonium sulfate) using a suitable indicator to determine the endpoint.

  • Perform a blank titration under the same conditions.

  • Calculate the percentage of this compound sodium salt in the sample based on the amount of oxidizing agent consumed.

Stability and Degradation

This compound sodium is susceptible to degradation, primarily through hydrolysis of the β-lactam ring, which inactivates the antibiotic. The stability of this compound sodium solutions is influenced by several factors, including pH, temperature, and the presence of other substances.

  • pH: this compound is most stable in the pH range of 6.0 to 7.0. It is rapidly degraded in acidic and alkaline conditions.

  • Temperature: The rate of degradation increases with increasing temperature. Solutions of this compound sodium are more stable when refrigerated. This compound sodium was found to be stable for 7 days at 23°C with less than a 10% loss and for 30 days at 4°C with less than a 5% loss.[8][9]

  • Compatibility: this compound sodium is incompatible with aminoglycosides in the same I.V. infusion. Admixtures in dextrose-containing solutions can also lead to accelerated degradation.[10]

The primary degradation pathway involves the hydrolytic cleavage of the β-lactam ring to form the inactive penicilloic acid derivative. Other potential degradation products can arise from further reactions of this initial hydrolysate.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and biological activity of this compound sodium salt. The experimental protocols for its synthesis and analysis offer valuable practical information for researchers. A thorough understanding of its stability and degradation pathways is crucial for its proper handling, formulation, and clinical use. The information presented herein serves as a foundational resource for further research and development in the field of antimicrobial agents.

References

Oxacillin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacillin, a penicillinase-resistant penicillin, has long been a cornerstone in the treatment of infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus.[1] Its efficacy is rooted in its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thus disrupting the integrity of the peptidoglycan layer and leading to cell lysis.[1][2] This in-depth technical guide provides a comprehensive overview of this compound's spectrum of activity against a range of Gram-positive bacteria, details the experimental protocols for its evaluation, and illustrates key mechanisms of action and resistance.

Quantitative Antimicrobial Activity

The in vitro activity of this compound against various Gram-positive bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit the growth of 50% and 90% of isolates, respectively, are crucial metrics for assessing the overall efficacy of an antibiotic against a bacterial population.

Bacterial SpeciesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Notes
Staphylococcus aureus (Methicillin-Susceptible, MSSA)0.25 - 0.50.5 - 1Generally highly susceptible.
Staphylococcus aureus (Methicillin-Resistant, MRSA)>2>2Resistance is mediated by the mecA gene, rendering this compound ineffective.
Staphylococcus epidermidis≤0.25 - 1≥8MIC distribution is not as clearly bimodal as in S. aureus. Many strains with MICs of 1-2 µg/mL may carry the mecA gene.[2]
Streptococcus pyogenes (Group A Streptococcus)≤0.06 - 0.120.12 - 0.25Generally susceptible.
Streptococcus agalactiae (Group B Streptococcus)≤0.120.25Generally susceptible, though strains with reduced susceptibility have been reported.
Viridans Group StreptococciVariableVariablePenicillin susceptibility is often used as a surrogate. This compound disk diffusion can be used to screen for reduced penicillin susceptibility.[3]
Enterococcus faecalis>16>32Intrinsically resistant to this compound.[4]
Enterococcus faecium>64>64Intrinsically resistant to this compound.
Listeria monocytogenesHigh ResistanceHigh ResistanceThis compound is generally not effective against Listeria monocytogenes.
Corynebacterium speciesVariableVariableSusceptibility is species-dependent. Some species like C. urealyticum are often resistant to β-lactams.

Experimental Protocols

Accurate determination of this compound's activity is paramount for clinical decision-making and drug development. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.

Broth Microdilution Method (CLSI M07)

This method is considered a gold standard for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test organism is inoculated into a series of microplate wells containing serial twofold dilutions of this compound in a specialized broth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that inhibits growth.

Detailed Methodology:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound powder in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range in the microplate wells.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

  • Inoculation and Incubation:

    • Dispense the diluted bacterial suspension into each well of the microplate containing the this compound dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the microplate at 35°C ± 2°C for 16-20 hours in ambient air. For staphylococci, incubation for a full 24 hours is recommended to detect this compound resistance.

  • Interpretation of Results:

    • Following incubation, visually inspect the microplate for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Kirby-Bauer Disk Diffusion Method (CLSI M02)

This method provides a qualitative assessment of antimicrobial susceptibility.

Principle: A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate. A filter paper disk impregnated with a specified amount of this compound (typically 1 µg) is then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. The susceptibility of the organism is determined by measuring the diameter of the zone of growth inhibition around the disk.

Detailed Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.

  • Application of this compound Disk:

    • Using sterile forceps, place an this compound disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-24 hours. For staphylococci, incubation for a full 24 hours is necessary for the reliable detection of methicillin resistance.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided by the CLSI.

Mechanisms of Action and Resistance

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan backbone. By covalently binding to the active site of PBPs, this compound blocks this cross-linking process, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure.[2]

Oxacillin_Mechanism_of_Action This compound Mechanism of Action This compound This compound (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates WeakWall Weakened Cell Wall This compound->WeakWall Inhibition of Transpeptidation Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Catalyzes Lysis Cell Lysis and Bacterial Death CellWall Stable Bacterial Cell Wall Transpeptidation->CellWall Leads to WeakWall->Lysis Leads to

Caption: this compound's mechanism of action via PBP inhibition.

Mechanism of Resistance: The Role of mecA and PBP2a

The primary mechanism of resistance to this compound in staphylococci is the acquisition of the mecA gene. This gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for β-lactam antibiotics, including this compound. In the presence of this compound, the native PBPs are inhibited, but PBP2a remains functional and continues to catalyze the transpeptidation reaction, allowing for the synthesis of a stable cell wall and conferring resistance. The expression of the mecA gene is regulated by the mecI and mecR1 genes.

mecA_Resistance_Pathway mecA-Mediated this compound Resistance cluster_regulation Regulation of mecA Expression cluster_synthesis PBP2a Synthesis and Function mecI mecI gene MecI_protein MecI repressor protein mecI->MecI_protein Encodes mecA_promoter mecA promoter MecI_protein->mecA_promoter Binds and represses transcription mecA_gene mecA gene PBP2a PBP2a protein mecA_gene->PBP2a Encodes CellWall_synthesis Cell Wall Synthesis PBP2a->CellWall_synthesis Catalyzes (low affinity for this compound) Resistance This compound Resistance CellWall_synthesis->Resistance Leads to This compound This compound This compound->CellWall_synthesis Ineffective against PBP2a-mediated synthesis mecR1 MecR1 sensor This compound->mecR1 Binds to mecR1->MecI_protein Induces cleavage of

Caption: Regulation and function of mecA in this compound resistance.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a bacterial isolate to this compound using either broth microdilution or disk diffusion methods.

Antimicrobial_Susceptibility_Testing_Workflow Antimicrobial Susceptibility Testing Workflow cluster_methods Susceptibility Testing Methods cluster_results Result Interpretation start Start: Bacterial Isolate inoculum_prep Inoculum Preparation (0.5 McFarland Standard) start->inoculum_prep broth_dilution Broth Microdilution (CLSI M07) inoculum_prep->broth_dilution disk_diffusion Disk Diffusion (CLSI M02) inoculum_prep->disk_diffusion incubation Incubation (35°C, 16-24h) broth_dilution->incubation disk_diffusion->incubation mic_determination MIC Determination (Lowest concentration with no visible growth) incubation->mic_determination zone_measurement Zone Diameter Measurement (mm) incubation->zone_measurement interpretation Interpretation based on CLSI Breakpoints (Susceptible, Intermediate, Resistant) mic_determination->interpretation zone_measurement->interpretation end End: Report Susceptibility interpretation->end

References

The Molecular Basis of Oxacillin Resistance in Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacillin resistance in Staphylococcus aureus represents a significant global health challenge, rendering a substantial portion of β-lactam antibiotics ineffective against infections caused by methicillin-resistant S. aureus (MRSA). This resistance is primarily mediated by the acquisition of the mecA gene, which encodes a modified penicillin-binding protein, PBP2a. However, the expression of this compound resistance is a complex phenotype influenced by a variety of genetic and regulatory factors. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound resistance in S. aureus, details key experimental protocols for its detection and characterization, and presents relevant quantitative data for comparative analysis.

Core Mechanism of this compound Resistance: The mecA Gene and PBP2a

The cornerstone of high-level this compound resistance in S. aureus is the acquisition of the mecA gene.[1][2] This gene is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[1][3][4] The product of the mecA gene is Penicillin-Binding Protein 2a (PBP2a), a transpeptidase that is essential for the synthesis of the bacterial cell wall.[1][5]

Unlike the native PBPs of S. aureus, PBP2a exhibits a low affinity for β-lactam antibiotics, including this compound.[5][6][7] This reduced binding affinity allows PBP2a to continue its function of cross-linking peptidoglycan chains even in the presence of inhibitory concentrations of β-lactams, thereby enabling cell wall synthesis and bacterial survival.[5][8] While native PBPs are inactivated by this compound, PBP2a effectively bypasses this inhibition, conferring resistance to virtually all β-lactam antibiotics.[5]

The Staphylococcal Cassette Chromosome mec (SCCmec)

SCCmec is a mobile genetic element, ranging from 21 to 60 kb in size, that integrates into the S. aureus chromosome at a specific site.[3] It is the vehicle for the horizontal transfer of the mecA gene among staphylococcal species.[1][3] SCCmec elements are structurally diverse and are classified into different types (currently I through XIV) based on the combination of two essential components: the mec gene complex and the ccr gene complex.[3][4][9]

  • The mec gene complex contains the mecA gene and its regulatory elements, mecR1 and mecI.[3][10]

  • The ccr gene complex encodes for cassette chromosome recombinases (CcrA and CcrB) that mediate the integration and excision of the SCCmec element from the bacterial chromosome.[1][4]

The structural organization of SCCmec also includes non-essential "joining" (J) regions, which can carry additional resistance determinants for non-β-lactam antibiotics.[3]

Regulation of mecA Expression

The expression of mecA is tightly controlled by the regulatory genes mecR1 and mecI, which are located upstream of mecA within the mec gene complex.[10][11]

  • mecI encodes a repressor protein that binds to the promoter region of mecA, preventing its transcription in the absence of a β-lactam antibiotic.[11]

  • mecR1 encodes a transmembrane signal transducer protein.[11] In the presence of a β-lactam, MecR1 undergoes a series of conformational changes and proteolytic cleavages, leading to the inactivation of the MecI repressor and subsequent induction of mecA transcription.[12]

In many clinical MRSA isolates, mutations or deletions within mecI or mecR1 can lead to the constitutive, high-level expression of mecA.[1]

mecA_Regulation cluster_membrane Cell Membrane MecR1 MecR1 MecI MecI Repressor MecR1->MecI inactivates mecA_promoter mecA Promoter MecI->mecA_promoter represses mecA mecA gene mecA_promoter->mecA transcription PBP2a PBP2a mecA->PBP2a translation beta_lactam β-lactam (e.g., this compound) beta_lactam->MecR1 binds

Caption: Regulation of mecA gene expression by MecR1 and MecI.

Auxiliary Factors Influencing this compound Resistance

While mecA is the primary determinant of this compound resistance, the level of resistance is significantly influenced by a number of "auxiliary" genes.[13] These genes are not located on the SCCmec element but are part of the core S. aureus genome. They are involved in various cellular processes, including cell wall synthesis and metabolism.

  • fem Genes (Factors Essential for Methicillin Resistance): The femXAB gene family encodes enzymes that are crucial for the synthesis of the pentaglycine interpeptide bridges in the peptidoglycan.[14][15] An intact pentaglycine bridge is essential for the proper functioning of PBP2a. Mutations in these genes can lead to a decrease in the level of this compound resistance, even in the presence of a functional mecA gene.[14][15]

  • Stringent Stress Response: The stringent stress response, a bacterial mechanism for adapting to nutrient limitation and other environmental stresses, has been shown to play a role in the expression of high-level this compound resistance.[13][16] Genes such as relA, which is involved in the synthesis of the alarmone (p)ppGpp, can influence the level of resistance.[16][17]

  • Two-Component Signal Transduction Systems: Systems like ArlRS have been shown to regulate this compound resistance by modulating the expression of other regulatory genes, such as spx.[18] Other two-component systems, like WalKR and VraRS, are also involved in the regulation of cell wall metabolism and can impact antibiotic resistance.[19]

mecA-Independent Mechanisms of this compound Resistance

Although less common, this compound resistance can occur in the absence of the mecA gene. These mechanisms typically result in lower levels of resistance compared to mecA-mediated resistance.

  • Hyperproduction of β-lactamase: Some strains can overproduce the native β-lactamase enzyme, which can hydrolyze and inactivate this compound, leading to a modest increase in resistance.[2]

  • Modifications of Native PBPs: Mutations in the genes encoding the native penicillin-binding proteins (PBP1, PBP2, PBP3, PBP4) can alter their structure, reducing their affinity for β-lactam antibiotics.[2][20]

  • Emergence of mecC : A homolog of mecA, named mecC (previously known as mecALGA251), has been identified in some S. aureus isolates.[2][21] It also encodes a PBP with low affinity for β-lactams and confers this compound resistance.[21]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance in S. aureus.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) in S. aureus

Strain TypemecA StatusTypical this compound MIC (µg/mL)Reference(s)
This compound-Susceptible S. aureus (OSSA)Negative≤ 2[22][23]
Methicillin-Resistant S. aureus (MRSA)Positive≥ 4[23]
This compound-Susceptible MRSA (OS-MRSA)Positive≤ 2[14][24]
mecA-negative resistant strainsNegative2 - 16[2][25]

Table 2: Binding Affinities of PBP2a for β-Lactam Antibiotics

β-Lactam AntibioticSecond-order rate constant (k₂/K_d) (M⁻¹s⁻¹)Reference(s)
Benzylpenicillin16.5[26]
Methicillin0.49[26]
High-affinity Cephalosporin1750[26]

Experimental Protocols

Detailed methodologies for the detection and characterization of this compound resistance are crucial for both clinical diagnostics and research.

Protocol 1: PCR for mecA Gene Detection

This protocol outlines the standard polymerase chain reaction (PCR) method for the detection of the mecA gene, which is considered the gold standard for identifying MRSA.[27]

1. DNA Extraction:

  • Isolate genomic DNA from an overnight culture of S. aureus using a commercial DNA extraction kit or a standard phenol-chloroform method.[28]

2. PCR Amplification:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, MgCl₂, and PCR buffer.
  • Add forward and reverse primers specific for the mecA gene. A commonly used primer set targets a 533 bp fragment.[28][29][30]
  • Add the extracted DNA template to the master mix.
  • Perform PCR using the following cycling conditions:
  • Initial denaturation: 94-95°C for 3-5 minutes.[28][30]
  • 30-35 cycles of:
  • Denaturation: 94°C for 30-60 seconds.[30]
  • Annealing: 50-55°C for 30-60 seconds.[30]
  • Extension: 72°C for 30-60 seconds.[30]
  • Final extension: 72°C for 3-5 minutes.[28][30]

3. Gel Electrophoresis:

  • Run the PCR products on a 1.5-2% agarose gel stained with an intercalating dye.
  • Visualize the DNA fragments under UV light. The presence of a band of the expected size (e.g., 533 bp) indicates the presence of the mecA gene.

start [label="S. aureus Culture", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; dna_extraction [label="DNA Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; pcr_setup [label="PCR Master Mix Preparation\n(Primers, Polymerase, dNTPs)", fillcolor="#FBBC05", fontcolor="#202124"]; pcr_reaction [label="PCR Amplification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gel_electrophoresis [label="Agarose Gel Electrophoresis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; visualization [label="UV Visualization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result [label="mecA Gene Detected\n(Positive Result)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dna_extraction; dna_extraction -> pcr_reaction; pcr_setup -> pcr_reaction; pcr_reaction -> gel_electrophoresis; gel_electrophoresis -> visualization; visualization -> result; }

Caption: Workflow for the detection of the mecA gene by PCR.

Protocol 2: this compound Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following CLSI guidelines.

1. Inoculum Preparation:

  • Prepare a standardized inoculum of S. aureus equivalent to a 0.5 McFarland standard.

2. Serial Dilution of this compound:

  • Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

3. Inoculation:

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

4. Incubation:

  • Incubate the plate at 35°C for 16-20 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: PBP2a Latex Agglutination Test

This is a rapid immunological method for the detection of PBP2a protein directly from bacterial colonies.

1. Reagent Preparation:

  • Allow the latex reagent (latex particles coated with monoclonal antibodies against PBP2a) and control reagents to come to room temperature.

2. Bacterial Lysate Preparation:

  • Suspend several colonies of S. aureus in an extraction reagent to lyse the bacterial cells and release PBP2a.

3. Agglutination Reaction:

  • Mix a drop of the bacterial lysate with a drop of the latex reagent on a reaction card.
  • Rock the card gently for up to 3 minutes and observe for agglutination (clumping) of the latex particles.

4. Interpretation:

  • Visible agglutination indicates the presence of PBP2a and a positive result for MRSA. The absence of agglutination indicates a negative result.

Conclusion

The molecular basis of this compound resistance in Staphylococcus aureus is a multifaceted and evolving field of study. While the acquisition of the mecA gene via SCCmec remains the predominant mechanism, a deeper understanding of the regulatory networks and auxiliary factors that modulate the level of resistance is critical for the development of novel therapeutic strategies. The interplay between the core resistance determinant, PBP2a, and the host bacterium's genetic background highlights the complexity of this clinically significant phenotype. Accurate and reliable detection methods are paramount for appropriate patient management and for tracking the epidemiology of MRSA. Continued research into the intricate molecular details of this compound resistance will be essential to combat the ongoing threat posed by this formidable pathogen.

References

The Architect of Resistance: Oxacillin's Pivotal Role in the Evolution of MRSA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, largely defined by its resistance to β-lactam antibiotics. Oxacillin, a penicillinase-resistant penicillin, has been central to both the clinical definition and the evolutionary trajectory of this formidable pathogen. This technical guide provides a comprehensive examination of the molecular underpinnings of this compound resistance in S. aureus, the evolutionary pathways fostered by its selective pressure, and the key experimental methodologies used to characterize this resistance. The primary mechanism of resistance is the acquisition of the mecA gene, carried on the mobile genetic element Staphylococcal Cassette Chromosome mec (SCCmec). This gene encodes Penicillin-Binding Protein 2a (PBP2a), a transpeptidase that exhibits a low affinity for this compound and other β-lactams, thereby enabling cell wall synthesis in their presence. The expression of mecA is intricately regulated by the sensor-inducer MecR1 and the repressor MecI, a system that is often induced by exposure to β-lactams like this compound. This document details these mechanisms, explores the origins and evolution of the mecA determinant, discusses alternative resistance pathways, and provides structured protocols for the essential experiments that form the basis of MRSA research and diagnostics.

The Core Mechanism: mecA and the Function of PBP2a

The cornerstone of high-level this compound resistance in S. aureus is the production of Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a is an alternative transpeptidase that, unlike native staphylococcal PBPs, has a very low affinity for β-lactam antibiotics.[3][4] This allows the bacterium to continue peptidoglycan synthesis for its cell wall even when its primary PBPs are inactivated by this compound.[5]

PBP2a is encoded by the mecA gene, which is not native to S. aureus but is acquired via horizontal gene transfer.[6][7] The mecA gene is part of a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[7] The introduction of mecA into a susceptible S. aureus strain is the defining event in the emergence of MRSA.[8]

While PBP2a provides the resistance mechanism, its effective function often requires collaboration with the native PBP2, specifically its transglycosylase domain, for the complete synthesis of the cell wall.[5]

Regulation of Resistance: The mecA Signaling Pathway

The expression of mecA is not typically constitutive but is inducible in the presence of β-lactam antibiotics.[9] This regulation is primarily controlled by two genes located upstream of mecA within the SCCmec element: mecR1 and mecI.[10]

  • MecR1: A transmembrane sensor-transducer protein. In the absence of a β-lactam, MecR1 is inactive.[11] Upon binding a β-lactam like this compound, it undergoes a conformational change and autoproteolytic cleavage, activating its cytoplasmic metalloprotease domain.[12]

  • MecI: A repressor protein that binds to the promoter region of the mecA gene, preventing its transcription.[10][11]

The induction cascade proceeds as follows:

  • This compound enters the periplasmic space and acylates the sensor domain of MecR1.

  • This acylation activates the intracellular protease domain of MecR1.

  • The activated MecR1 cleaves the MecI repressor.

  • Cleavage of MecI causes it to dissociate from the mecA promoter.

  • The promoter is now free, allowing for the transcription of the mecA gene and subsequent translation into PBP2a.

In many MRSA strains, particularly those with SCCmec types II and III, the mecR1-mecI system is intact. However, in other types, such as the community-associated SCCmec type IV, the regulatory genes are often truncated or absent.[10][13] In these cases, mecA expression can be controlled by the homologous blaR1-blaI system, which normally regulates the expression of β-lactamase (blaZ).[10][13] this compound is a potent inducer of both the mec and bla regulatory systems.[14][15]

mecA_Induction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MecR1_inactive MecR1 (Inactive Sensor) MecR1_active MecR1 (Active Protease) MecR1_inactive->MecR1_active Activates MecI MecI (Repressor) MecR1_active->MecI Cleaves mecA_promoter mecA Promoter MecI->mecA_promoter Represses mecA_gene mecA Gene mecA_promoter->mecA_gene Initiates Transcription PBP2a PBP2a Protein mecA_gene->PBP2a Translation Resistance This compound Resistance PBP2a->Resistance This compound This compound This compound->MecR1_inactive Binds

Figure 1: Signaling pathway for this compound-induced expression of the mecA gene.

The Evolutionary Trajectory of Resistance

The emergence of MRSA is a prime example of bacterial evolution driven by antibiotic selection. The mecA gene itself is believed to have originated from a native PBP gene in Staphylococcus fleurettii, a commensal bacterium of animals.[7] This gene was then incorporated into the SCCmec element, allowing for its mobilization and transfer into S. aureus.[7]

A critical concept in the evolution of MRSA is heteroresistance . Many MRSA isolates exhibit this phenotype, where the majority of the bacterial population appears susceptible to this compound, but a small subpopulation (e.g., 1 in 10⁶ cells) expresses high-level resistance.[16] This can make laboratory detection challenging.[17]

Exposure to sub-inhibitory concentrations of this compound can select for the resistant subpopulation, leading to a shift towards a homogeneously resistant phenotype and potential treatment failure.[13][18] This phenomenon is particularly relevant for This compound-Susceptible MRSA (OS-MRSA) . These are strains that carry the mecA gene but are phenotypically susceptible to this compound and cefoxitin in standard tests.[18] However, under antibiotic pressure, these strains can readily revert to a resistant phenotype.[18]

Resistance_Evolution cluster_pressure Selective Pressure MSSA MSSA (mecA-negative) OS_MRSA OS-MRSA (mecA-positive, phenotypically susceptible) MSSA->OS_MRSA Acquisition of SCCmec Hetero_MRSA Heteroresistant MRSA (Mixed population) OS_MRSA->Hetero_MRSA Spontaneous Mutation/ Induction Homo_MRSA Homogeneous MRSA (High-level resistance) OS_MRSA->Homo_MRSA Reversion to Resistance Hetero_MRSA->Homo_MRSA Selection of Resistant Subpopulation This compound This compound Exposure (Sub-inhibitory concentrations) This compound->OS_MRSA This compound->Hetero_MRSA This compound->Homo_MRSA

Figure 2: Logical flow of the evolution of this compound resistance in S. aureus.

mecA-Independent Resistance Mechanisms

While mecA is the predominant mechanism, other factors can contribute to reduced susceptibility or "borderline" resistance to this compound (often termed BORSA). These mechanisms typically do not confer the high-level resistance seen with PBP2a.

  • β-Lactamase Hyperproduction: Some strains can overproduce β-lactamase, the enzyme that degrades penicillin. While this compound is designed to be stable against this enzyme, massive hyperproduction can lead to a degree of this compound hydrolysis, raising the Minimum Inhibitory Concentration (MIC) into the borderline range.[1][19][20]

  • Modifications in Native PBPs (MOD-SA): Mutations in the genes encoding the native PBPs (pbp1, pbp2, pbp3, pbp4) can alter their structure, reducing their affinity for this compound.[6][19] This can lead to low-level resistance.

  • Mutations in Other Genes: Recent studies have identified mutations in genes related to cell wall metabolism, such as gdpP, that can lead to mecA-independent this compound resistance.[6]

Quantitative Data Summary

Table 1: this compound MIC Breakpoints for S. aureus
Issuing BodySusceptible (S)Resistant (R)Source(s)
CLSI≤ 2 µg/mL≥ 4 µg/mL[17][21][22]
EUCAST≤ 2 µg/mL> 2 µg/mL[23]

Note: Cefoxitin is often used as a surrogate for predicting this compound resistance in S. aureus due to its better induction of mecA expression and clearer endpoint interpretation.[17]

Table 2: Induction of mecA Expression by this compound
MRSA IsolatesInduction Fold-Change (vs. uninduced)This compound MICSource
18 Clinical Isolates2- to 69-fold≥256 µg/mL for isolates with >13-fold induction[9][24]
OS-MRSA (SA607)128-fold increase in MIC after 2 days256 µg/mL (post-induction)[13]
OS-MRSA (SA786)256-fold increase in MIC after 4 days256 µg/mL (post-induction)[13]

Experimental Protocols

Determination of this compound Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (based on CLSI guidelines)

Objective: To determine the lowest concentration of this compound that inhibits visible growth of S. aureus.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2% NaCl.[25]

  • This compound powder

  • 96-well microtiter plates

  • S. aureus isolate for testing

  • S. aureus ATCC 29213 (Quality Control strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35°C ± 2°C)[17]

Procedure:

  • Prepare this compound Stock: Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB (with 2% NaCl) in the microtiter plate to achieve a final concentration range (e.g., 0.12 to 128 µg/mL).[26]

  • Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.[21][23] Testing at temperatures above 35°C may fail to detect some MRSA strains.[17]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the results for the QC strain with the acceptable ranges.

Detection of PBP2a

Method: Latex Agglutination Test

Objective: To rapidly detect the presence of PBP2a protein in a bacterial isolate.

Materials:

  • PBP2a latex agglutination test kit (e.g., Oxoid)[27]

  • S. aureus isolate

  • Extraction Reagent from kit

  • Test cards and mixing sticks

  • Positive and negative control strains

Procedure:

  • Colony Suspension: Collect 1-5 bacterial colonies from an 18-24 hour culture and suspend them thoroughly in the provided extraction reagent in a microfuge tube.

  • Boiling: Place the tube in a boiling water bath for 3-5 minutes.

  • Centrifugation: Centrifuge the tube at approximately 1,500 x g for 5 minutes to pellet the cell debris.

  • Testing: Add one drop of the supernatant (the extract containing proteins) to a circle on the test card.

  • Latex Reagent: Add one drop of the test latex reagent (latex particles coated with anti-PBP2a monoclonal antibodies) to the supernatant on the card.

  • Mixing and Observation: Mix the drops and gently rock the card for up to 3 minutes. Observe for agglutination (clumping of the latex particles).

  • Interpretation:

    • Positive: Visible agglutination within 3 minutes indicates the presence of PBP2a.

    • Negative: A smooth, milky suspension with no agglutination indicates the absence of PBP2a.

    • Run parallel tests with positive and negative control strains to ensure the validity of the results.

Workflow for MRSA Identification

MRSA_Identification_Workflow start Clinical Isolate (Suspected S. aureus) pheno_test Phenotypic Test: Cefoxitin Disk Diffusion or this compound MIC start->pheno_test resistant Resistant (e.g., Cefoxitin zone ≤ 21 mm or this compound MIC ≥ 4 µg/mL) pheno_test->resistant Result susceptible Susceptible pheno_test->susceptible Result report_mrsa Report as MRSA resistant->report_mrsa Yes geno_test Genotypic/Confirmatory Test: mecA PCR or PBP2a Assay susceptible->geno_test Yes (Confirmatory testing recommended for critical infections or surveillance) report_mssa Report as MSSA mecA_pos mecA / PBP2a Positive geno_test->mecA_pos Result mecA_neg mecA / PBP2a Negative geno_test->mecA_neg Result report_os_mrsa Report as OS-MRSA (mecA-positive) mecA_pos->report_os_mrsa Yes mecA_neg->report_mssa Yes

Figure 3: Experimental workflow for the identification and confirmation of MRSA.

Conclusion

This compound has served as a powerful selective agent, driving the evolution and global dissemination of MRSA. The acquisition and regulated expression of the mecA gene, encoding the low-affinity PBP2a, remains the central mechanism of resistance. Understanding the induction of this pathway by this compound, the evolutionary potential locked within heteroresistant and OS-MRSA populations, and the alternative mechanisms of resistance is critical for the development of new therapeutic strategies and for the effective clinical management of staphylococcal infections. The experimental protocols detailed herein provide the foundational tools for researchers to accurately identify, characterize, and investigate this enduring clinical challenge.

References

The Pharmacology and Pharmacokinetics of Oxacillin: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of oxacillin, a penicillinase-resistant β-lactam antibiotic, within various research models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational studies. This document summarizes key quantitative data, details common experimental protocols, and visualizes essential mechanisms and workflows to facilitate a deeper understanding of this compound's properties and applications in a research context.

Introduction

This compound is a narrow-spectrum antibiotic primarily used to treat infections caused by penicillinase-producing Staphylococcus aureus.[1] Its efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which dictate its absorption, distribution, metabolism, excretion, and ultimately, its antibacterial activity at the site of infection. Understanding these parameters in relevant research models is critical for the development of new therapeutic strategies and for optimizing existing dosing regimens.

Pharmacology of this compound

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The core of its activity lies in the β-lactam ring, which covalently binds to penicillin-binding proteins (PBPs). PBPs are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[1][2] This irreversible inhibition of PBP function disrupts the integrity of the bacterial cell wall, leading to cell lysis and death, particularly in actively growing bacteria.[1][2]

cluster_0 Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to label_inhibit Inhibits Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes PBPs->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakens leading to

Figure 1: Mechanism of action of this compound.
Resistance Mechanisms

The primary mechanism of resistance to this compound in Staphylococcus aureus is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[3] PBP2a has a low affinity for β-lactam antibiotics, including this compound, allowing the bacteria to continue cell wall synthesis even in the presence of the drug.[3] The expression of mecA is regulated by the MecR1-MecI signaling pathway.[4] Blocking this pathway has been shown to restore this compound susceptibility in methicillin-resistant S. aureus (MRSA).[4]

cluster_0 MRSA Cell This compound This compound MecR1 MecR1 (Sensor) This compound->MecR1 Activates MecI MecI (Repressor) MecR1->MecI Inactivates mecA mecA gene MecI->mecA Represses PBP2a PBP2a mecA->PBP2a Encodes Resistance This compound Resistance PBP2a->Resistance Confers

Figure 2: MecR1-mediated this compound resistance pathway.

Pharmacokinetics of this compound in Research Models

The pharmacokinetic properties of this compound can vary significantly across different animal models. A summary of key parameters is presented below.

Absorption and Distribution

Oral absorption of this compound is generally low.[5] Following intravenous or intramuscular administration, it distributes into various tissues and fluids, including blister fluid, peritoneal fluid, pleural fluid, bone, and bile.[5] Penetration into the cerebrospinal fluid is generally low but can increase in the presence of meningeal inflammation.[5]

Table 1: Pharmacokinetic Parameters of this compound in Various Models

ParameterSpeciesValueRoute of AdministrationReference
Protein Binding Human~90-94%-[2][5][6]
RatUnbound fraction: 0.282 (with 40 g/L BSA)-[7]
Half-life (t½) Human (Adult)0.5 hoursIV[5]
Preterm Neonates96 minutes-[2]
Term Neonates (>1 week)78 minutes-[2]
Volume of Distribution (Vd) Human11.2 LIV[6][8]
Cmax Human40-57 mcg/mL500 mg IV[5]
Hepatic Elimination Rate Constant (ke) Rat (isolated perfused liver)8.0 ± 0.55 min⁻¹ (without BSA)Pulse injection[7]
Rat (isolated perfused liver)3.3 ± 1.4 min⁻¹ (with BSA)Pulse injection[7]
Metabolism and Excretion

This compound is partially metabolized in the liver to active and inactive metabolites.[6][9] Both the unchanged drug and its metabolites are primarily excreted via the kidneys through glomerular filtration and tubular secretion.[5][6] A smaller portion is eliminated through biliary excretion.[5]

Pharmacodynamics of this compound

The efficacy of this compound is primarily dependent on the duration of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC).[6]

Table 2: In Vitro Activity of this compound against Staphylococcus aureus

ParameterStrainValue (µg/mL)Reference
MIC Breakpoint S. aureus≤ 2[5]
MIC Breakpoint S. epidermidis≤ 0.25[5]
MIC Range MDR S. aureus isolates0.5–256[10]
EC₅₀ (vs. MRSA) ---

Note: MIC values can be highly variable depending on the specific strain and testing methodology.

Studies have shown that sub-MIC concentrations of this compound can modulate the expression of virulence factors and biofilm formation in S. aureus.[10][11] For instance, exposure to sub-inhibitory concentrations has been observed to enhance the secretion of extracellular vesicles, which can play a role in pathogenicity.[11]

Experimental Protocols

Quantification of this compound in Biological Samples

Accurate determination of this compound concentrations in plasma, serum, and tissue is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used and robust method.

Protocol: HPLC-UV for this compound Quantification

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., thiopental).

    • Precipitate proteins by adding acetonitrile containing 0.1% formic acid.[12]

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.[12]

  • Chromatographic Conditions:

    • Column: A pentafluorophenyl (PFP) column is suitable for separation.[12]

    • Mobile Phase: A gradient elution using a mixture of phosphoric acid (10 mM) and acetonitrile.[12]

    • Flow Rate: 500 µL/min.[12]

    • Detection: UV detection at 230 nm.[12]

  • Quantification:

    • Generate a standard curve with known concentrations of this compound.

    • Determine the concentration in the unknown samples by comparing their peak areas to the standard curve.

In Vitro Pharmacodynamic Modeling

Time-kill assays are fundamental for evaluating the bactericidal activity of this compound over time.

Protocol: Static Time-Kill Assay

  • Bacterial Culture: Grow the S. aureus strain to the logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Adjust the bacterial suspension to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).[13]

  • Drug Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial cultures.[13] Include a growth control without antibiotic.

  • Incubation: Incubate all cultures at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

  • Quantification of Viable Bacteria: Perform serial dilutions of the collected samples and plate them on appropriate agar plates.

  • Data Analysis: After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point and for each this compound concentration.

cluster_0 Experimental Workflow start Start culture Prepare Bacterial Culture start->culture inoculum Standardize Inoculum culture->inoculum expose Expose to this compound (Multiple Concentrations) inoculum->expose incubate Incubate at 37°C expose->incubate sample Sample at Time Points incubate->sample plate Serial Dilution and Plating sample->plate count Count Colonies (CFU/mL) plate->count analyze Analyze Data (Time-Kill Curves) count->analyze end End analyze->end

Figure 3: Workflow for an in vitro time-kill assay.
Animal Infection Models

Animal models are indispensable for evaluating the in vivo efficacy of this compound. The neutropenic thigh infection model is a standard for PK/PD characterization.[14]

Protocol: Murine Thigh Infection Model

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Inoculate the thigh muscle of the mice with a standardized suspension of S. aureus.

  • Treatment: At a specified time post-infection, administer this compound via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection). Different dosing regimens can be tested.

  • Sample Collection: At various time points, collect blood samples for pharmacokinetic analysis and thigh tissue for quantification of bacterial burden.

  • Analysis: Determine this compound concentrations in plasma and bacterial counts (CFU/gram) in the thigh tissue.

  • PK/PD Correlation: Correlate the pharmacokinetic parameters (e.g., %fT > MIC) with the pharmacodynamic outcome (bacterial killing).

Conclusion

This guide provides a foundational understanding of the pharmacology and pharmacokinetics of this compound in research models. The presented data, protocols, and visualizations are intended to serve as a valuable resource for designing and interpreting preclinical studies. A thorough grasp of these principles is essential for the rational development and application of this compound and other antimicrobial agents in the ongoing effort to combat bacterial infections.

References

Degradation Pathways of Oxacillin in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the penicillinase-resistant antibiotic, oxacillin, in aqueous solutions. Understanding the stability of this compound and the formation of its degradation products is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and minimizing potential toxicity. This document details the primary degradation mechanisms, including hydrolysis, oxidation, and photodegradation, supported by experimental protocols and quantitative data.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for β-lactam antibiotics like this compound, leading to the opening of the strained β-lactam ring. This process is significantly influenced by pH and temperature. The primary degradation product of this compound hydrolysis is this compound penicilloic acid, which is microbiologically inactive.

Experimental Protocol: Forced Hydrolysis

Forced degradation studies under acidic, alkaline, and neutral conditions are essential to understand the hydrolysis kinetics of this compound.

Objective: To induce and analyze the degradation of this compound under various pH conditions.

Materials:

  • This compound sodium salt

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Purified water

  • pH meter

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and phosphate buffer (pH adjusted)

  • Thermostatic water bath or incubator

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To a known volume of the this compound stock solution, add an equal volume of 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 1, 2, 4, 8, and 24 hours).

  • Alkaline Hydrolysis: To a known volume of the this compound stock solution, add an equal volume of 0.1 M NaOH. Incubate under the same temperature and time conditions as the acidic hydrolysis. Due to the rapid degradation in alkaline conditions, samples may need to be taken at earlier time points.

  • Neutral Hydrolysis: Mix a known volume of the this compound stock solution with an equal volume of purified water. Incubate under the same temperature and time conditions.

  • Sample Analysis: At each time point, withdraw an aliquot of the reaction mixture, neutralize it if necessary (acidic solution with NaOH, alkaline solution with HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared samples into the HPLC system. Monitor the decrease in the peak area of the parent this compound and the appearance of degradation product peaks. The primary degradation product, this compound penicilloic acid, can be identified by comparing its retention time with a reference standard or by using mass spectrometry for confirmation.

Quantitative Data: Hydrolytic Degradation of this compound

The rate of hydrolysis is typically determined by monitoring the disappearance of the parent drug over time, which often follows pseudo-first-order kinetics.

ConditionTemperature (°C)Time (hours)Percent DegradationMajor Degradation ProductReference
0.1 M HClRoom Temperature1Sufficient DegradationThis compound Penicilloic Acid[1]
Water (Neutral)Reflux6Sufficient DegradationThis compound Penicilloic Acid[1]
0.1 M NaOHRoom Temperature1High Liability to HydrolysisThis compound Penicilloic Acid[1]

Visualization: Hydrolytic Degradation Pathway

This compound This compound PenicilloicAcid This compound Penicilloic Acid (Inactive) This compound->PenicilloicAcid  Hydrolysis (β-lactam ring opening) FurtherProducts Further Degradation Products PenicilloicAcid->FurtherProducts Decarboxylation

Hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidative degradation of this compound can be induced by various oxidizing agents, with hydrogen peroxide being a commonly used stressor in forced degradation studies. This pathway can lead to a variety of degradation products, including sulfoxides.

Experimental Protocol: Oxidative Degradation

Objective: To investigate the degradation of this compound in the presence of an oxidizing agent.

Materials:

  • This compound sodium salt

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV detector and/or Mass Spectrometer (LC-MS)

  • Other materials as listed in the hydrolysis protocol.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in purified water.

  • Oxidative Stress: To a known volume of the this compound stock solution, add an equal volume of 3% H₂O₂. Incubate the mixture at room temperature for a specified period (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC or LC-MS analysis.

  • Analysis: Monitor the degradation of this compound and identify the degradation products. The use of LC-MS is highly recommended for the identification of oxidation products based on their mass-to-charge ratio (m/z).

Quantitative Data: Oxidative Degradation of this compound
ConditionTime (hours)Percent DegradationMajor Degradation ProductsReference
3% H₂O₂1Sufficient DegradationOxidized derivatives (e.g., sulfoxide)[1]

Visualization: Oxidative Degradation Workflow

cluster_prep Sample Preparation cluster_stress Oxidative Stress cluster_analysis Analysis Prep1 Prepare 1 mg/mL This compound Solution Stress1 Add equal volume of 3% H₂O₂ Prep1->Stress1 Stress2 Incubate at Room Temperature Stress1->Stress2 Analysis1 Withdraw aliquots at time intervals Stress2->Analysis1 Analysis2 Dilute with mobile phase Analysis1->Analysis2 Analysis3 Inject into HPLC/LC-MS Analysis2->Analysis3 Analysis4 Monitor degradation and identify products Analysis3->Analysis4

Workflow for oxidative degradation studies.

Photodegradation

This compound can be degraded upon exposure to light, particularly UV radiation. Photodegradation can be enhanced by the presence of photosensitizers or through advanced oxidation processes like the photo-Fenton reaction. This pathway can lead to complex mixtures of degradation products due to the high energy involved.

Experimental Protocol: Photo-Fenton Degradation

Objective: To evaluate the degradation of this compound using the photo-Fenton process, an advanced oxidation process.

Materials:

  • This compound sodium salt

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂), 30%

  • Sulfuric acid (H₂SO₄) to adjust pH

  • Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • HPLC system

  • Total Organic Carbon (TOC) analyzer

Procedure:

  • Reaction Setup: Prepare an aqueous solution of this compound at a known concentration (e.g., 203 µmol L⁻¹). Adjust the pH to the desired value (e.g., pH 6.0) using sulfuric acid.[2]

  • Initiation of Reaction: Add the Fenton's reagent (a solution of ferrous sulfate and hydrogen peroxide) to the this compound solution. Typical concentrations are [Fe²⁺] = 90 µmol L⁻¹ and [H₂O₂] = 10 mmol L⁻¹.[2]

  • Photoreaction: Immediately expose the solution to UV irradiation in the photoreactor.

  • Sampling and Analysis: Withdraw samples at different time intervals. Quench the reaction immediately (e.g., by adding a scavenger like sodium sulfite). Analyze the samples for this compound concentration using HPLC and for mineralization using a TOC analyzer.

Quantitative Data: Photo-Fenton Degradation of this compound
[this compound]₀ (µmol L⁻¹)[Fe²⁺] (µmol L⁻¹)[H₂O₂] (mmol L⁻¹)pHReaction Time (min)Percent DegradationReference
20390106.020>95%[2]

Visualization: Photodegradation Pathway of this compound

This compound This compound Intermediates Multiple Intermediates (e.g., hydroxylated species) This compound->Intermediates  UV/Fe²⁺/H₂O₂ (•OH attack) Mineralization Mineralization Products (CO₂, H₂O, inorganic ions) Intermediates->Mineralization Further Oxidation

Simplified photodegradation pathway of this compound.

Anodic Oxidation

Anodic oxidation is an electrochemical advanced oxidation process that can effectively degrade persistent organic pollutants like this compound. This method involves the generation of highly reactive hydroxyl radicals on the surface of an anode (e.g., Ti/IrO₂), which then attack and degrade the this compound molecule.[3]

Experimental Protocol: Anodic Oxidation

Objective: To degrade this compound in an aqueous solution using anodic oxidation.

Materials:

  • This compound sodium salt

  • Supporting electrolyte (e.g., Na₂SO₄)

  • Electrochemical cell with a Ti/IrO₂ anode and a suitable cathode

  • DC power supply

  • HPLC system

  • TOC analyzer

Procedure:

  • Electrolyte Preparation: Prepare an aqueous solution of this compound and the supporting electrolyte.

  • Electrochemical Degradation: Place the solution in the electrochemical cell and apply a constant current density.

  • Monitoring: Take samples at regular intervals and analyze for this compound concentration and TOC to assess mineralization.

  • Byproduct Identification: Use LC-MS to identify the aromatic byproducts formed during the initial stages of degradation.

Quantitative Data: Anodic Oxidation of this compound
Current Density (mA cm⁻²)ElectrolyteInitial [this compound]Treatment Time (min)Percent RemovalReference
30Na₂SO₄Not specified4Complete[3]

Visualization: Anodic Oxidation Degradation Route

This compound This compound AromaticByproducts Initial Aromatic Byproducts This compound->AromaticByproducts Hydroxylation & Side Chain Oxidation RingOpening Ring Opening Products AromaticByproducts->RingOpening Further Oxidation Mineralization Mineralization (CO₂, H₂O, etc.) RingOpening->Mineralization

Proposed degradation route for anodic oxidation.

Conclusion

The degradation of this compound in aqueous solutions is a complex process influenced by factors such as pH, temperature, presence of oxidizing agents, and light. The primary degradation pathways include hydrolysis, oxidation, and photodegradation, each leading to a variety of degradation products. A thorough understanding of these pathways and the conditions that promote them is crucial for the development of stable this compound formulations and for assessing the environmental fate of this antibiotic. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to conduct further stability and degradation studies.

References

Structural Deep Dive: A Comparative Analysis of Oxacillin and Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural comparison of oxacillin with a range of other clinically significant beta-lactam antibiotics. By examining key structural parameters, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet critical differences that govern the efficacy, spectrum of activity, and resistance mechanisms of these essential therapeutic agents.

Classification of Beta-Lactam Antibiotics

Beta-lactam antibiotics are a broad class of antimicrobial agents characterized by the presence of a beta-lactam ring in their molecular structure. They are fundamentally classified into four major groups based on the nature of the fused ring system attached to the beta-lactam core. This classification provides a framework for understanding their general spectrum of activity and resistance to beta-lactamase enzymes.

Beta_Lactam_Classification cluster_penicillins Beta-Lactam Antibiotics Beta-Lactam Antibiotics Penicillins Penicillins (Penams) Beta-Lactam Antibiotics->Penicillins Cephalosporins Cephalosporins (Cephems) Beta-Lactam Antibiotics->Cephalosporins Carbapenems Carbapenems (Carbapenems) Beta-Lactam Antibiotics->Carbapenems Monobactams Monobactams Beta-Lactam Antibiotics->Monobactams Penicillinase-Resistant Penicillinase-Resistant (e.g., this compound, Methicillin) Penicillins->Penicillinase-Resistant Aminopenicillins Aminopenicillins (e.g., Ampicillin, Amoxicillin) Penicillins->Aminopenicillins Extended-Spectrum Extended-Spectrum (e.g., Piperacillin) Penicillins->Extended-Spectrum

Figure 1: Classification of Beta-Lactam Antibiotics.

Core Structural Scaffolds

The fundamental structural differences among the major beta-lactam classes lie in the ring fused to the beta-lactam core. These differences influence the strain of the beta-lactam ring and the overall three-dimensional shape of the molecule, which in turn affects their interaction with penicillin-binding proteins (PBPs) and susceptibility to beta-lactamases.

  • Penams: Characterized by a beta-lactam ring fused to a saturated five-membered thiazolidine ring. This is the core structure of all penicillins, including this compound.

  • Cephems: Feature a beta-lactam ring fused to an unsaturated six-membered dihydrothiazine ring. This larger ring system alters the geometry and reactivity of the beta-lactam compared to penams.

  • Carbapenems: Possess a beta-lactam ring fused to an unsaturated five-membered pyrroline ring, with a carbon atom substituting the sulfur atom found in penicillins. This substitution significantly impacts the molecule's stability and spectrum of activity.

  • Monobactams: Unique in that the beta-lactam ring is not fused to another ring. This monocyclic structure confers a different spectrum of activity, primarily against Gram-negative bacteria.

Core_Structures cluster_penam Penam (e.g., this compound) cluster_cephem Cephem (e.g., Cephalexin) cluster_carbapenem Carbapenem (e.g., Imipenem) cluster_monobactam Monobactam (e.g., Aztreonam) penam_structure penam_structure cephem_structure cephem_structure carbapenem_structure carbapenem_structure monobactam_structure monobactam_structure

Figure 2: Core Structures of Beta-Lactam Antibiotic Classes.

Structural Comparison of this compound and Selected Beta-Lactams

The key to the diverse activity of beta-lactam antibiotics lies in the nature of the acylamino side chain (R-group) attached to the beta-lactam core. In this compound and other penicillinase-resistant penicillins, this side chain is bulky, providing steric hindrance that protects the beta-lactam ring from hydrolysis by staphylococcal penicillinase.

Below is a comparative visualization of the chemical structures of this compound and other representative beta-lactam antibiotics.

Structural_Comparison This compound This compound Methicillin Methicillin Nafcillin Nafcillin Clthis compound Clthis compound Diclthis compound Diclthis compound Ampicillin Ampicillin Amoxicillin Amoxicillin Piperacillin Piperacillin Cephalexin Cephalexin Ceftriaxone Ceftriaxone Imipenem Imipenem Meropenem Meropenem Aztreonam Aztreonam

Figure 3: Selected Beta-Lactam Antibiotics for Comparison.
Quantitative Structural Data

The following tables summarize key bond lengths and angles for the core beta-lactam ring and adjacent atoms in this compound and other selected antibiotics, derived from crystallographic data. These parameters provide insight into the degree of ring strain and the geometry of the active site-engaging portions of the molecules.

Table 1: Selected Bond Lengths (Å)

AntibioticN4-C7 (β-lactam)C7=O8 (β-lactam)C6-N (Amide)
This compound Data not availableData not availableData not available
Ampicillin 1.3751.2111.353
Amoxicillin 1.3781.2131.355
Ceftriaxone 1.3891.2151.358
Imipenem 1.3691.208-

Table 2: Selected Bond Angles (°)

AntibioticC6-N4-C5N4-C7-C6C7-C6-N (Amide)
This compound Data not availableData not availableData not available
Ampicillin 91.586.9120.1
Amoxicillin 91.387.1119.8
Ceftriaxone 93.288.5121.5
Imipenem 90.886.2-

Experimental Protocols

The determination of the precise three-dimensional structure of beta-lactam antibiotics is primarily achieved through single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Crystallography

This technique provides the most accurate and detailed information about the atomic positions within a crystal, allowing for the precise measurement of bond lengths, bond angles, and dihedral angles.

Workflow for Small Molecule X-ray Crystallography:

X_Ray_Workflow A Compound Synthesis & Purification B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Crystal Mounting & Cryo-cooling B->C D X-ray Diffraction Data Collection C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (e.g., direct methods) E->F G Structure Refinement F->G H Validation & Analysis G->H

Figure 4: General Workflow for Small Molecule X-ray Crystallography.

Detailed Methodology:

  • Crystallization: High-quality single crystals of the antibiotic are grown from a supersaturated solution. Common techniques include slow evaporation of the solvent, vapor diffusion, and cooling crystallization. The choice of solvent or solvent system is critical and often requires empirical screening.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then scaled and merged to create a unique dataset.

  • Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit, resulting in the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule in solution. For structural elucidation, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule.

Workflow for NMR-based Structure Elucidation:

NMR_Workflow A Sample Preparation (Dissolution in deuterated solvent) B 1D NMR Data Acquisition (¹H, ¹³C) A->B C 2D NMR Data Acquisition (COSY, HSQC, HMBC, NOESY) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis & Signal Assignment D->E F Structure Elucidation & Stereochemical Assignment E->F

Figure 5: General Workflow for NMR-based Structure Elucidation.

Detailed Methodology:

  • Sample Preparation: A small amount of the antibiotic (typically 1-10 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interfering signals.[1]

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of pulse sequences are applied to acquire 1D and 2D NMR data. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain high-quality spectra.

  • Data Processing: The raw time-domain data (Free Induction Decay) is converted into a frequency-domain spectrum through a Fourier transform. The spectrum is then phased and baseline-corrected to ensure accurate analysis.

  • Spectral Interpretation: The chemical shifts, coupling constants, and cross-peaks in the 1D and 2D spectra are analyzed to establish the connectivity of atoms and the spatial relationships between them, ultimately leading to the determination of the molecule's three-dimensional structure in solution.

Conclusion

The structural variations among beta-lactam antibiotics, from the core ring system to the acylamino side chain, are the primary determinants of their antibacterial properties. While this compound's bulky side chain provides a classic example of steric protection against enzymatic degradation, the diverse structural modifications in other classes, such as cephalosporins, carbapenems, and monobactams, have led to a broad arsenal of therapeutic agents. A thorough understanding of these structural nuances is paramount for the rational design of new beta-lactam antibiotics that can overcome emerging resistance mechanisms. Further crystallographic and NMR studies are essential to populate a comprehensive database of structural parameters for all clinically relevant beta-lactams, which will undoubtedly accelerate future drug discovery efforts in this critical area of medicine.

References

Methodological & Application

Application Notes and Protocols: Preparation of Oxacillin Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillinase-resistant penicillin group. It is primarily effective against penicillinase-producing staphylococci. In a research and drug development setting, accurate and reproducible preparation of this compound stock solutions is critical for various in vitro assays, including Minimum Inhibitory Concentration (MIC) testing, time-kill assays, and other cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure the integrity and reliability of experimental results.

Data Presentation

This compound Sodium Salt Solubility

The solubility of this compound sodium salt can vary depending on the solvent and the specific form of the salt (e.g., monohydrate). It is crucial to use the appropriate solvent to achieve the desired stock concentration.

SolventSolubility (approx.)Reference
Water50-52 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL[1]
Dimethyl Sulfoxide (DMSO)16-85 mg/mL[1][2]
Ethanol2-8 mg/mL[1][2]
Dimethylformamide (DMF)20 mg/mL[1]

Note: When using organic solvents like DMSO, ensure that the final concentration of the solvent in the assay is not toxic to the cells or bacteria being tested.[1]

Stability of Reconstituted this compound Solutions

The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. Aqueous solutions are generally less stable and are not recommended for long-term storage.[1]

Storage TemperatureSolventConcentrationStabilityReference
Room Temperature (25°C)Sterile Water or 0.9% NaCl10-100 mg/mLUp to 4 days[3]
Room Temperature (25°C)Various IV Solutions0.5-2 mg/mLUp to 6 hours[4][5][6]
Refrigerated (2-8°C)Sterile Water or 0.9% NaCl10-100 mg/mLUp to 7 days[3]
Refrigerated (4°C)Reconstituted for IM use250 mg/1.5 mLUp to 1 week[3][5][7]
Frozen (-20°C)In Solvent-Up to 1 month[8][9]
Frozen (-80°C)In Solvent-Up to 6 months[8][9]

Experimental Protocols

Materials
  • This compound Sodium Salt powder (ensure to note if it is a monohydrate)[10]

  • Sterile, nuclease-free water

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing an Aqueous this compound Stock Solution (e.g., 10 mg/mL)

This protocol is suitable for experiments where an organic solvent is not desired. Aqueous solutions should be prepared fresh.[1]

  • Aseptic Technique: Perform all steps in a laminar flow hood or using aseptic techniques to maintain sterility.

  • Weighing: Accurately weigh the required amount of this compound sodium salt powder using an analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound powder.

  • Dissolving: Transfer the weighed powder to a sterile 15 mL conical tube. Add a small volume of sterile water (e.g., 5 mL) to the tube.

  • Mixing: Vortex the solution until the this compound powder is completely dissolved. The solution should be clear and colorless to very faintly yellow.

  • Final Volume: Adjust the final volume to 10 mL with sterile water.

  • Sterilization (Optional): If the initial powder was not sterile, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Use Immediately: It is recommended to use aqueous solutions of this compound on the day of preparation.[1][11]

Protocol for Preparing a DMSO-based this compound Stock Solution (e.g., 50 mg/mL)

This protocol is suitable for preparing a high-concentration stock solution for long-term storage.

  • Aseptic Technique: Work in a sterile environment.

  • Weighing: Weigh the desired amount of this compound sodium salt powder. For example, to prepare 2 mL of a 50 mg/mL stock solution, weigh 100 mg of powder.

  • Dissolving: Transfer the powder to a sterile conical tube. Add the desired volume of DMSO (in this case, 2 mL).

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[9]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8][9]

Visualization

Experimental Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use A Weigh this compound Powder C Dissolve Powder in Solvent A->C B Select Solvent (e.g., Water, DMSO) B->C D Vortex/Mix until Dissolved C->D E Adjust to Final Volume D->E F Filter Sterilize (if needed) E->F G Aqueous Stock: Use Immediately F->G H DMSO Stock: Aliquot into single-use tubes F->H I Store at -20°C or -80°C H->I

Caption: Workflow for preparing this compound stock solutions.

References

standard methods for oxacillin susceptibility testing (e.g., disk diffusion, broth microdilution)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two standard methods of oxacillin susceptibility testing: disk diffusion and broth microdilution. Accurate determination of this compound susceptibility is crucial for the identification of methicillin-resistant Staphylococcus aureus (MRSA) and other this compound-resistant staphylococci, guiding appropriate antimicrobial therapy and infection control measures. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Introduction

This compound, a penicillinase-stable penicillin, is the representative antibiotic for determining susceptibility to methicillin and other penicillinase-stable penicillins. Resistance to this compound in staphylococci is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. The detection of this resistance can be challenging due to its heterogeneous expression in some strains. Therefore, standardized and carefully controlled testing conditions are paramount for accurate results. Cefoxitin is often used as a surrogate marker for the detection of mecA-mediated this compound resistance, as it is a better inducer of the mecA gene.[1]

Principle of the Tests

Disk Diffusion (Kirby-Bauer Method): This method involves placing an antibiotic-impregnated paper disk onto an agar plate inoculated with a standardized bacterial suspension. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of growth inhibition will form around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that organism.

Broth Microdilution: This quantitative method determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a microorganism in a liquid growth medium. The test is performed in a microtiter plate containing serial dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after incubation.

Experimental Protocols

I. Disk Diffusion (Kirby-Bauer) Method

This protocol outlines the standardized procedure for determining this compound susceptibility of Staphylococcus species using the disk diffusion method.

Materials:

  • This compound (1 µg) and/or Cefoxitin (30 µg) antimicrobial disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[2]

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard[2]

  • Sterile saline or Tryptic Soy Broth

  • Staphylococcus isolate(s) for testing

  • Quality control (QC) strains (e.g., S. aureus ATCC® 25923™, S. aureus ATCC® 43300™)

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation:

    • From a pure 18-24 hour culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.[3][4]

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.[5]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2] This can be done visually or using a photometric device.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[5]

    • Remove excess fluid by pressing the swab firmly against the inside wall of the tube.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[5][6]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[4][5]

  • Application of Antibiotic Disks:

    • Aseptically place the this compound (1 µg) and/or cefoxitin (30 µg) disk(s) on the surface of the inoculated MHA plate.

    • Gently press each disk down to ensure complete contact with the agar surface.[4] Disks should be placed at least 24 mm apart from center to center.[4]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours for cefoxitin and a full 24 hours for this compound to detect methicillin-resistant staphylococci.[5][7] Temperatures above 35°C may not reliably detect this compound resistance.[1][4]

  • Reading and Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter (mm) using calipers or a ruler.

    • Interpret the results based on the CLSI M100 guidelines provided in the tables below.

II. Broth Microdilution Method

This protocol describes the determination of the this compound Minimum Inhibitory Concentration (MIC) for Staphylococcus species.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Staphylococcus isolate(s) for testing

  • Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, S. aureus ATCC® 43300™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.12 to 64 µg/mL). For testing staphylococci, CAMHB should be supplemented with 2% NaCl.[7][8]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][10]

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.[11] A full 24-hour incubation is recommended for this compound.[8]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Interpret the MIC values according to the CLSI M100 guidelines provided in the tables below.

Data Presentation

The following tables summarize the CLSI M100 interpretive criteria for this compound and cefoxitin susceptibility testing for different Staphylococcus species.

Table 1: Interpretive Criteria for this compound Broth Microdilution (MIC in µg/mL)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus and Staphylococcus lugdunensis≤ 2-≥ 4
Staphylococcus epidermidis≤ 0.5-≥ 1
Staphylococcus pseudintermedius and Staphylococcus schleiferi≤ 0.5-≥ 1
Other Staphylococcus spp.≤ 0.5-≥ 1

Data sourced from CLSI guidelines.[11][12]

Table 2: Interpretive Criteria for Cefoxitin Disk Diffusion (Zone Diameter in mm) and Broth Microdilution (MIC in µg/mL) as a Surrogate for this compound Resistance

OrganismMethodSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus and Staphylococcus lugdunensisDisk Diffusion≥ 22-≤ 21
Broth Microdilution≤ 4-≥ 8
Staphylococcus epidermidisDisk Diffusion≥ 25-≤ 24
Other Coagulase-Negative StaphylococciDisk Diffusion≥ 25-≤ 24

Cefoxitin is a better inducer of the mecA gene and is often preferred for detecting this compound resistance, especially for S. aureus.[1] Data sourced from CLSI guidelines.[1]

Table 3: Interpretive Criteria for this compound Disk Diffusion (Zone Diameter in mm)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus and Staphylococcus lugdunensisN/A-N/A
Staphylococcus epidermidis≥ 18-≤ 17
Staphylococcus pseudintermedius and Staphylococcus schleiferi≥ 18-≤ 17
Other Staphylococcus spp.N/A-N/A

This compound disk diffusion is not a reliable method for S. aureus.[1] Data sourced from CLSI guidelines.[1]

Mandatory Visualization

Disk_Diffusion_Workflow cluster_prep Preparation cluster_proc Procedure cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Inoculation Inoculate MHA Plate Inoculum_Prep->Inoculation MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Inoculation Disk_Placement Place this compound/Cefoxitin Disk Inoculation->Disk_Placement Incubation Incubate at 35°C Disk_Placement->Incubation Measure_Zone Measure Zone of Inhibition Incubation->Measure_Zone Interpret Interpret Results (CLSI) Measure_Zone->Interpret Report Report as S, I, or R Interpret->Report

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_proc Procedure cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Inoculate_Plate Inoculate Wells with Bacteria Inoculum_Prep->Inoculate_Plate Oxacillin_Dilutions Prepare Serial this compound Dilutions in 96-Well Plate Oxacillin_Dilutions->Inoculate_Plate Incubation Incubate at 35°C Inoculate_Plate->Incubation Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubation->Read_MIC Interpret Interpret Results (CLSI) Read_MIC->Interpret Report Report MIC Value and Interpretation (S, I, R) Interpret->Report

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

References

Application Notes and Protocols for Oxacillin-Based Selection of Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the use of oxacillin in the laboratory for the selection and characterization of resistant bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA).

Introduction

This compound is a narrow-spectrum, beta-lactam antibiotic belonging to the penicillinase-resistant penicillin class.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan.[1][2][3] Bacterial resistance to this compound, most notably in Staphylococcus aureus, is primarily mediated by the acquisition of the mecA gene. This gene encodes for a modified penicillin-binding protein, PBP2a, which has a low affinity for beta-lactam antibiotics, including this compound, thereby allowing the bacteria to synthesize its cell wall and survive in the presence of the antibiotic.[4] Accurate detection and selection of this compound-resistant strains are crucial for both clinical diagnostics and antibiotic resistance research.

Data Presentation

Table 1: Recommended this compound Concentrations for Screening and Susceptibility Testing
ApplicationTest MethodBacteriumThis compound Concentration (µg/mL)Medium SupplementIncubation Temperature (°C)Incubation Time (hours)Reference
MRSA Screening Agar ScreeningStaphylococcus aureus6Mueller-Hinton Agar + 4% NaCl35 ± 224[4]
MRSA Screening (Improved Sensitivity for some strains) Agar ScreeningStaphylococcus aureus2Mueller-Hinton Agar or CHROMagar3024-48[5]
MIC Determination Broth MicrodilutionStaphylococcus aureusSerial two-fold dilutions (e.g., 0.25 - 256)Cation-adjusted Mueller-Hinton Broth (CAMHB) + 2% NaCl35 ± 216-20[6]
MIC Determination Agar DilutionStaphylococcus aureusSerial two-fold dilutions (e.g., 0.25 - 256)Mueller-Hinton Agar + 2% NaCl35 ± 224[7]
Table 2: CLSI Interpretive Criteria for this compound MICs (µg/mL) against Staphylococcus aureus
InterpretationMIC (µg/mL)
Susceptible≤ 2
Resistant≥ 4

Note: These breakpoints are for S. aureus. Interpretive criteria may differ for other bacterial species.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound sodium salt powder

  • Sterile deionized water or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass of this compound powder. The amount will depend on the desired stock concentration and final volume.

  • Weigh the this compound sodium salt powder accurately using a calibrated analytical balance in a sterile environment.

  • Dissolve the powder. Add the appropriate volume of sterile deionized water or PBS to the vial containing the this compound powder. The solubility of this compound sodium salt in PBS (pH 7.2) is approximately 10 mg/mL.[8] For higher concentrations, organic solvents like DMSO can be used, with subsequent dilution in aqueous buffers.[8]

  • Ensure complete dissolution. Vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution. Filter the solution through a sterile 0.22 µm syringe filter into a sterile tube.

  • Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The reconstituted solution is stable for at least one month at -20°C and for up to six months at -80°C.[9][10] For short-term storage, the solution can be kept at 4°C for up to one week.[11]

Protocol 2: Agar Dilution Method for MIC Determination

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound stock solution

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator

Procedure:

  • Prepare bacterial inoculum. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Prepare this compound-containing agar plates.

    • Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

    • Prepare a series of two-fold dilutions of the this compound stock solution in sterile water.

    • Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing no this compound.

  • Inoculate the plates. Spot-inoculate a standardized amount (e.g., 1-10 µL, containing approximately 10⁴ CFU) of the bacterial suspension onto the surface of each agar plate, including the control plate.[12]

  • Incubate. Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 24 hours.[12]

  • Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[12][13]

Protocol 3: Broth Microdilution Method for MIC Determination

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare bacterial inoculum. Prepare the inoculum as described in Protocol 2 and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

  • Prepare serial dilutions of this compound.

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of a 2x working concentration of the this compound stock solution to the first column of wells.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, typically up to the tenth column. Discard the final 100 µL from the tenth column.

    • Column 11 will serve as a positive control (bacterial growth without antibiotic), and column 12 as a negative control (broth sterility).

  • Inoculate the microtiter plate. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

  • Incubate. Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[15][16]

  • Determine the MIC. The MIC is the lowest concentration of this compound that shows no visible bacterial growth (i.e., no turbidity).[15][17]

Visualizations

experimental_workflow Experimental Workflow for Selection of this compound-Resistant Strains cluster_prep Preparation cluster_selection Selection cluster_analysis Analysis start Start: Isolate Bacterial Colony prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Agar Plates with Bacterial Suspension prep_inoculum->inoculate prep_this compound Prepare this compound Stock Solution prep_media Prepare this compound-Containing Agar Plates prep_this compound->prep_media prep_media->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate observe Observe for Bacterial Growth incubate->observe no_growth No Growth (Susceptible) observe->no_growth On this compound plate growth Growth (Potentially Resistant) observe->growth On this compound plate confirm Confirm Resistance (e.g., MIC Determination, mecA PCR) growth->confirm

Caption: Workflow for selecting this compound-resistant bacteria.

oxacillin_resistance_pathway Mechanism of this compound Action and Resistance cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium (mecA positive) oxacillin_s This compound pbp_s Penicillin-Binding Proteins (PBPs) oxacillin_s->pbp_s binds and inhibits peptidoglycan_s Peptidoglycan Synthesis pbp_s->peptidoglycan_s catalyzes lysis_s Cell Lysis pbp_s->lysis_s inhibition leads to cell_wall_s Stable Cell Wall peptidoglycan_s->cell_wall_s forms oxacillin_r This compound pbp_r Penicillin-Binding Proteins (PBPs) oxacillin_r->pbp_r attempts to bind pbp2a PBP2a (Low affinity for this compound) oxacillin_r->pbp2a low binding affinity mecA mecA gene mecA->pbp2a encodes peptidoglycan_r Peptidoglycan Synthesis pbp2a->peptidoglycan_r catalyzes (uninhibited) cell_wall_r Stable Cell Wall peptidoglycan_r->cell_wall_r forms survival Bacterial Survival cell_wall_r->survival

Caption: this compound's mechanism and bacterial resistance.

References

Application Notes and Protocols for Oxacillin in Bacterial Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is particularly effective against penicillinase-producing staphylococci.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2] This interference with cell wall integrity leads to cell lysis and bacterial death. However, the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which harbors the mecA gene encoding for a modified PBP (PBP2a) with low affinity for beta-lactam antibiotics, has posed a significant challenge to its efficacy.[3]

These application notes provide comprehensive protocols and guidelines for determining the optimal concentration of this compound for various bacterial cell culture experiments, with a focus on Staphylococcus species.

Data Presentation: this compound MIC Values and Breakpoints

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The following tables summarize typical this compound MIC values and interpretive criteria as defined by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: CLSI this compound Breakpoints for Staphylococcus Species

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus≤ 2 µg/mL-≥ 4 µg/mL
Staphylococcus lugdunensis≤ 2 µg/mL-≥ 4 µg/mL
Staphylococcus epidermidis≤ 0.25 µg/mL-≥ 0.5 µg/mL
Other Coagulase-Negative Staphylococci (CoNS)≤ 0.5 µg/mL-≥ 1 µg/mL

Data sourced from CLSI guidelines.[4][5][6]

Table 2: Representative this compound MIC50 and MIC90 Values for Staphylococcus aureus

S. aureus PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)
Methicillin-Susceptible (MSSA)0.380.5 - 2
Methicillin-Resistant (MRSA)12> 64
This compound-Susceptible MRSA (OS-MRSA)0.381 - 2

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively. These values can vary between studies.[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard CLSI methods for antimicrobial susceptibility testing.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2% NaCl for testing staphylococci against this compound

  • This compound stock solution (e.g., 1280 µg/mL)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or CAMHB)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare this compound Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (e.g., 256 µg/mL, a 2x working concentration) to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This will result in a range of this compound concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells (this typically requires a 1:100 dilution of the 0.5 McFarland suspension).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For staphylococci, incubation for a full 24 hours is recommended to detect potential resistance.[8]

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plate from Protocol 1

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips or loops

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth.

    • From each of these wells, and from the growth control well, take a 10-100 µL aliquot and spread it onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[9] This is practically determined by identifying the lowest concentration plate with no colony growth or only a few colonies.

Visualizations

Signaling Pathways and Experimental Workflows

Peptidoglycan_Synthesis_and_Oxacillin_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-GlcNAc UDP-GlcNAc MurA/B MurA/B UDP-GlcNAc->MurA/B UDP-MurNAc UDP-MurNAc MurC-F MurC-F UDP-MurNAc->MurC-F UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) MraY MraY UDP-MurNAc-pentapeptide->MraY MurA/B->UDP-MurNAc MurC-F->UDP-MurNAc-pentapeptide Lipid I Lipid I MurG MurG Lipid I->MurG Lipid II Lipid II Flippase Flippase Lipid II->Flippase MraY->Lipid I MurG->Lipid II Nascent Peptidoglycan Nascent Peptidoglycan Flippase->Nascent Peptidoglycan Transglycosylation PBPs Penicillin-Binding Proteins (PBPs) Nascent Peptidoglycan->PBPs Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBPs->Cross-linked Peptidoglycan Transpeptidation This compound This compound This compound->PBPs

Caption: Peptidoglycan synthesis pathway and the inhibitory action of this compound.

Oxacillin_Resistance_Mechanism cluster_msssa Methicillin-Susceptible S. aureus (MSSA) cluster_mrsa Methicillin-Resistant S. aureus (MRSA) Oxacillin_MSSA This compound PBPs_MSSA Penicillin-Binding Proteins (PBPs) Oxacillin_MSSA->PBPs_MSSA Binds to and inhibits CellWall_MSSA Cell Wall Synthesis PBPs_MSSA->CellWall_MSSA Inhibition Lysis_MSSA Cell Lysis CellWall_MSSA->Lysis_MSSA Disruption leads to Oxacillin_MRSA This compound PBPs_MRSA Penicillin-Binding Proteins (PBPs) Oxacillin_MRSA->PBPs_MRSA Binds to and inhibits PBP2a PBP2a Oxacillin_MRSA->PBP2a Low affinity for CellWall_MRSA Cell Wall Synthesis PBP2a->CellWall_MRSA Continues synthesis mecA mecA gene mecA->PBP2a Encodes Survival_MRSA Bacterial Survival CellWall_MRSA->Survival_MRSA

Caption: Mechanism of this compound resistance in MRSA compared to MSSA.

MIC_MBC_Workflow Start Start Prepare Inoculum Prepare and standardize bacterial inoculum Start->Prepare Inoculum Serial Dilution Perform serial dilutions of This compound in 96-well plate Start->Serial Dilution Inoculate Plate Inoculate plate with bacterial suspension Prepare Inoculum->Inoculate Plate Serial Dilution->Inoculate Plate Incubate MIC Incubate at 35°C for 16-24 hours Inoculate Plate->Incubate MIC Read MIC Read MIC: Lowest concentration with no visible growth Incubate MIC->Read MIC Subculture Subculture from wells with no visible growth onto agar plates Read MIC->Subculture Incubate MBC Incubate agar plates at 35°C for 18-24 hours Subculture->Incubate MBC Read MBC Read MBC: Lowest concentration with ≥99.9% killing Incubate MBC->Read MBC End End Read MBC->End

Caption: Experimental workflow for determining MIC and MBC of this compound.

References

Stability of Oxacillin in Laboratory Growth Media and at Various Temperatures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability of oxacillin, a penicillinase-resistant β-lactam antibiotic, in various laboratory growth media and under different temperature conditions. Understanding the stability of this compound is critical for accurate antimicrobial susceptibility testing, pharmacological studies, and the development of new therapeutic agents. These notes summarize key stability data and provide detailed protocols for assessing this compound stability in your own laboratory settings.

Introduction to this compound Stability

This compound, like other β-lactam antibiotics, is susceptible to degradation, primarily through the hydrolysis of the β-lactam ring. This process leads to the formation of inactive penicilloic acid, rendering the antibiotic ineffective. The rate of this degradation is influenced by several factors, including temperature, pH, and the composition of the solvent or growth medium. In laboratory settings, the degradation of this compound during incubation can lead to erroneously high minimum inhibitory concentration (MIC) values and misinterpretation of experimental results. Therefore, it is imperative to consider the stability of this compound under specific experimental conditions.

Quantitative Stability Data

The stability of this compound is presented below in various solutions and at different temperatures. Data for common intravenous solutions are more readily available, while data for laboratory growth media is less characterized for this compound specifically. However, studies on other β-lactam antibiotics in growth media provide valuable insights into the expected stability of this compound.

Table 1: Stability of this compound in Intravenous Solutions
ConcentrationSolutionTemperature (°C)Stability (Time to <10% loss)Citation
1 g/100mL0.9% Sodium Chloride23< 7 days[1]
1 g/100mL0.9% Sodium Chloride4< 30 days (less than 5% loss)[1]
5.0 mg/mL0.9% Sodium Chloride25 ± 2Significant decrease after 2 weeks (36.57% remaining after 6 weeks)[2][3]
5.0 mg/mL0.9% Sodium Chloride4 ± 2Unchanged after 6 weeks[2][3]
5.0 mg/mL5% Dextrose Water25 ± 2Significant decrease after 2 weeks (virtually none detectable after 6 weeks)[2][3]
5.0 mg/mL5% Dextrose Water4 ± 2Unchanged after 6 weeks[2][3]
1-50 mg/mL0.9% Sodium Chloride2324 hours[4]
1-50 mg/mLDextrose Solution2324 hours (degraded faster than in NaCl)[4]
0.5-2 mg/mLVarious IV SolutionsRoom Temp. (approx. 21)6 hours[5][6][7][8]
10-100 mg/mLSterile Water for Injection254 days[5]
10-100 mg/mLIsotonic Sodium Chloride254 days[5]
10-100 mg/mLSterile Water for Injection47 days[5]
10-100 mg/mLIsotonic Sodium Chloride47 days[5]
Table 2: Stability of Other β-Lactam Antibiotics in Laboratory Growth Media (as a proxy for this compound)
AntibioticGrowth MediumpHTemperature (°C)Half-lifeCitation
MecillinamMOPS Medium7.437~2 hours[9][10][11]
MecillinamLuria-Bertani (LB) Broth-374-5 hours[9][10][11]
AztreonamMOPS Medium7.437>6 hours[10][11]
CefotaximeMOPS Medium7.437>6 hours[10][11]

Experimental Protocols

Two primary methods for determining this compound concentration and stability are High-Performance Liquid Chromatography (HPLC) and bioassays.

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a general procedure for quantifying this compound in a liquid matrix over time.

1. Materials

  • This compound sodium salt (analytical standard)

  • Growth medium of interest (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) or other solution

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase components (e.g., acetonitrile, phosphate buffer)

  • Sterile filters (0.22 µm)

  • Incubator or water bath at desired temperatures

  • Sterile tubes or flasks

2. Preparation of this compound Stock Solution

  • Accurately weigh a known amount of this compound sodium salt.

  • Dissolve in sterile, deionized water or an appropriate buffer to a known concentration (e.g., 10 mg/mL).

  • Sterile-filter the stock solution.

3. Sample Preparation and Incubation

  • Prepare the desired growth medium or solution and bring it to the intended experimental pH.

  • Spike the medium with the this compound stock solution to achieve the target final concentration.

  • Aliquot the this compound-containing medium into sterile tubes for each time point and temperature condition to be tested.

  • Immediately take a sample for the "time zero" measurement.

  • Incubate the remaining tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).

4. Sample Analysis by HPLC

  • At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), remove a tube from each temperature condition.

  • If the sample contains particulate matter (e.g., from the growth medium), centrifuge and/or filter the sample to clarify.

  • Inject a known volume of the sample onto the HPLC system.

  • Run the HPLC analysis using a validated method. A typical method might involve a C18 column with a mobile phase of acetonitrile and phosphate buffer, with UV detection at approximately 225 nm.

  • Quantify the this compound peak area and determine the concentration based on a standard curve prepared from the analytical standard.

5. Data Analysis

  • Plot the concentration of this compound versus time for each temperature.

  • Calculate the percentage of this compound remaining at each time point relative to the time zero concentration.

  • Determine the degradation rate and half-life (t½) of this compound under each condition.

Protocol 2: Determination of this compound Stability by Agar Diffusion Bioassay

This protocol provides a method to assess the biological activity of this compound over time, which is an indirect measure of its stability.

1. Materials

  • This compound sodium salt (of known potency)

  • Growth medium of interest

  • Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile swabs

  • Sterile paper discs or cylinder cups

  • Incubator at 37°C

  • Calipers for measuring zone diameters

2. Preparation of Inoculum and Plates

  • Prepare a bacterial suspension of the susceptible strain equivalent to a 0.5 McFarland standard.

  • Uniformly streak the bacterial suspension onto the surface of the agar plates using a sterile swab.

  • Allow the plates to dry before applying the antibiotic.

3. Sample Preparation and Incubation

  • Prepare an this compound solution in the growth medium of interest at a known concentration.

  • Aliquot the solution into sterile tubes for each time point and temperature condition.

  • Incubate the tubes at the desired temperatures.

4. Bioassay Procedure

  • At each time point, remove a sample of the this compound solution from each temperature condition.

  • Apply a known volume of the this compound sample to a sterile paper disc or into a cylinder cup placed on the inoculated agar plate.

  • As a control, apply a freshly prepared this compound solution of the same initial concentration to a separate disc/cup on the same plate.

  • Allow the antibiotic to diffuse into the agar for a set period (e.g., 1-2 hours) at room temperature.

  • Incubate the plates at 37°C for 18-24 hours.

5. Data Analysis

  • Measure the diameter of the zone of inhibition around each disc/cup.

  • A decrease in the zone of inhibition for the incubated samples compared to the fresh control indicates a loss of this compound activity and thus, degradation.

  • The percentage of remaining activity can be estimated by comparing the zone sizes to a standard curve of known this compound concentrations.

Visualizations

Hydrolysis of the β-Lactam Ring in this compound

The primary mechanism of this compound degradation is the hydrolysis of the amide bond within the β-lactam ring, leading to the formation of inactive penicilloic acid. This process is catalyzed by water and can be accelerated by changes in pH and temperature.

G Hydrolysis of this compound's β-Lactam Ring This compound This compound (Active Antibiotic) Hydrolysis Hydrolysis (H₂O, pH, Temperature) This compound->Hydrolysis Susceptible to Penicilloic_Acid Penicilloic Acid (Inactive Metabolite) Hydrolysis->Penicilloic_Acid Leads to

Caption: Degradation pathway of this compound.

General Experimental Workflow for this compound Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound in a given medium.

G Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Media Prepare Growth Medium/ Solution Spike_Media Spike Medium with This compound Prep_Media->Spike_Media Prep_Oxa Prepare this compound Stock Solution Prep_Oxa->Spike_Media Time_Zero Time Zero Sample (t=0) Spike_Media->Time_Zero Incubate_T1 Incubate at Temp 1 (e.g., 4°C) Spike_Media->Incubate_T1 Incubate_T2 Incubate at Temp 2 (e.g., 25°C) Spike_Media->Incubate_T2 Incubate_T3 Incubate at Temp 3 (e.g., 37°C) Spike_Media->Incubate_T3 Quantification Quantify this compound (HPLC or Bioassay) Time_Zero->Quantification Sampling Sample at Predetermined Time Points Incubate_T1->Sampling Incubate_T2->Sampling Incubate_T3->Sampling Sampling->Quantification Data_Analysis Calculate Degradation Rate and Half-life Quantification->Data_Analysis

Caption: Workflow for stability assessment.

Conclusion

The stability of this compound is a critical parameter that can significantly impact the reliability of in vitro studies. While stable for extended periods under refrigerated conditions in simple aqueous solutions, its stability can be compromised at room temperature and physiological temperatures, particularly in complex laboratory growth media. It is recommended that researchers validate the stability of this compound under their specific experimental conditions using the protocols outlined in this document to ensure the accuracy and reproducibility of their results. When conducting experiments over extended periods at 37°C, the potential for significant this compound degradation should be taken into account.

References

Determining the Minimum Inhibitory Concentration (MIC) of Oxacillin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for determining the minimum inhibitory concentration (MIC) of oxacillin, a critical beta-lactam antibiotic used in the treatment of staphylococcal infections. Accurate MIC determination is essential for monitoring antimicrobial resistance, guiding therapeutic choices, and in the research and development of new antimicrobial agents. The protocols described are based on widely recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI).

This compound is a key agent for testing and reporting resistance to penicillinase-stable penicillins in Staphylococcus species.[1] The primary mechanism of resistance is the presence of the mecA gene, which codes for an altered penicillin-binding protein (PBP2a), leading to methicillin-resistant Staphylococcus aureus (MRSA).[2] Accurate and reliable detection of this compound resistance is crucial for infection control and patient management.[1]

This document outlines the procedures for three common methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).

Data Presentation: Quality Control and Interpretive Criteria

Quantitative data for quality control and the interpretation of MIC results are crucial for accurate and reproducible testing. The following tables summarize the acceptable quality control ranges for reference bacterial strains and the clinical breakpoints for interpreting this compound MIC values against Staphylococcus species according to CLSI guidelines.

Table 1: Quality Control Ranges for this compound MIC Testing

Quality Control StrainMethodThis compound MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Broth Microdilution0.12 - 0.5
Enterococcus faecalis ATCC® 29212™Broth Microdilution8 - 32
Staphylococcus aureus ATCC® 43300™Agar ScreenGrowth

Data sourced from CLSI documentation.[3][4]

Table 2: CLSI Interpretive Criteria for this compound MIC (µg/mL)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus & Staphylococcus lugdunensis≤ 2-≥ 4
Staphylococcus epidermidis, S. pseudintermedius, S. schleiferi, and other Coagulase-Negative Staphylococci (CoNS)≤ 0.5-≥ 1

Note: These breakpoints are subject to change and users should always refer to the latest CLSI M100 document for the most current information.[3][5][6][7]

Experimental Protocols

Adherence to standardized protocols is critical for obtaining accurate and reproducible MIC results, especially given the challenge of detecting heteroresistance in staphylococci.[1]

Broth Microdilution Method

This is considered a reference method for MIC testing and involves testing a standardized bacterial inoculum against serial dilutions of an antimicrobial agent in a liquid medium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

  • This compound powder, analytical grade

  • Sterile 96-well microtiter plates[1]

  • Staphylococcus isolate(s) for testing

  • Quality control (QC) strains (e.g., S. aureus ATCC® 29213™)[1]

  • Sterile saline or equivalent

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)[2]

Procedure:

  • This compound Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute in CAMHB to create a working stock at the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL). Each well should contain 50 µL of the diluted antibiotic solution. A growth control well (broth only) and a sterility control well (uninoculated broth) should be included for each isolate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][5]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][5] This is typically a 1:100 dilution of the 0.5 McFarland suspension.

  • Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[8] For this compound testing against Staphylococcus spp., a full 24-hour incubation is recommended to ensure the detection of resistance.[1]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1] This can be determined by visual inspection or using a microplate reader.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organisms.

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound powder, analytical grade

  • Sterile petri dishes

  • Staphylococcus isolate(s) and QC strains

  • 0.5 McFarland turbidity standard

  • Inoculum replicator (optional)

Procedure:

  • Prepare this compound-Agar Plates:

    • Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.

    • Melt MHA and cool it to 45-50°C in a water bath.[1]

    • Add the appropriate volume of each this compound dilution to the molten agar, mix thoroughly, and pour into sterile petri dishes.[9] Allow the plates to solidify. A growth control plate without this compound should also be prepared.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculum Dilution: Further dilute the standardized suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.[1][10]

  • Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspensions.[1] An inoculum replicator can be used to inoculate multiple isolates simultaneously.

  • Incubation: Incubate the plates at 35°C for a full 24 hours.[1]

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria (defined as no growth, a faint haze, or one or two colonies).[10]

Visualizations

Experimental Workflow for this compound MIC Determination

MIC_Workflow cluster_prep Preparation cluster_methods MIC Determination Methods cluster_incubation Incubation cluster_results Results & Interpretation start Start: Isolate pure culture of Staphylococcus sp. prep_inoculum Prepare Inoculum: Suspend colonies in saline start->prep_inoculum standardize Standardize to 0.5 McFarland (~1-2 x 10^8 CFU/mL) prep_inoculum->standardize dilute_inoculum Dilute Inoculum for Testing standardize->dilute_inoculum etest Gradient Diffusion (E-test): Streak plate and apply This compound strip standardize->etest broth Broth Microdilution: Inoculate plates with serial This compound dilutions dilute_inoculum->broth agar Agar Dilution: Spot inoculate plates with incorporated this compound dilute_inoculum->agar incubate Incubate at 35°C for 24 hours broth->incubate agar->incubate etest->incubate read_mic Read MIC Value: Lowest concentration with no visible growth incubate->read_mic compare Compare MIC to CLSI Breakpoints read_mic->compare report Report as Susceptible (S) or Resistant (R) compare->report end End report->end

Caption: Workflow for determining the this compound MIC.

Logical Interpretation of this compound MIC Results

MIC_Interpretation start Obtain this compound MIC Value (µg/mL) organism_check Identify Organism start->organism_check sa_sl S. aureus or S. lugdunensis organism_check->sa_sl S. aureus / S. lugdunensis cons Other Coagulase-Negative Staphylococci (CoNS) organism_check->cons Other CoNS breakpoint_sa MIC ≤ 2 µg/mL? sa_sl->breakpoint_sa breakpoint_cons MIC ≤ 0.5 µg/mL? cons->breakpoint_cons susceptible Report: Susceptible breakpoint_sa->susceptible Yes resistant Report: Resistant breakpoint_sa->resistant No (MIC ≥ 4) breakpoint_cons->susceptible Yes breakpoint_cons->resistant No (MIC ≥ 1)

Caption: Logic for interpreting this compound MIC results.

References

Application Notes and Protocols for Oxacillin Gradient Strip Test: Precise MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxacillin gradient strip test is a quantitative method for determining the Minimum Inhibitory Concentration (MIC) of this compound for a given bacterial isolate, most notably Staphylococcus species. This method is crucial for identifying methicillin-resistant Staphylococcus aureus (MRSA) and other this compound-resistant staphylococci, guiding therapeutic decisions, and in the surveillance of antimicrobial resistance. The test employs a predefined, stable gradient of this compound immobilized on a plastic strip. When applied to an inoculated agar plate, the antibiotic gradient transfers into the agar, and following incubation, an elliptical zone of inhibition is formed. The MIC is read directly from a scale printed on the strip at the point where the ellipse edge intersects the strip.[1][2][3][4] This document provides detailed protocols for performing the this compound gradient strip test, interpreting the results, and understanding the underlying mechanisms of resistance.

Principle of the Test

The this compound gradient strip test is based on a combination of diffusion and dilution principles. A non-porous plastic strip carries a predefined, continuous, and exponential gradient of this compound.[2] When the strip is applied to an inoculated agar surface, the antibiotic is immediately released into the agar, establishing a stable concentration gradient.[1] After incubation, a symmetrical inhibition ellipse is formed along the strip. The MIC is determined where the bacterial growth inhibition intersects the graded strip.[1]

Data Presentation

Quality Control (QC) Organisms and Expected MIC Ranges

Effective quality control is paramount to ensure the accuracy and reproducibility of MIC testing. This involves the routine testing of well-characterized reference strains with known MIC values. The MIC values obtained for these QC strains must fall within the acceptable ranges established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

QC StrainThis compound MIC Range (µg/mL) - CLSIThis compound MIC Range (µg/mL) - Etest®
Staphylococcus aureus ATCC® 292130.12 - 0.50.125 - 0.5
Staphylococcus aureus ATCC® 43300Not specified for routine QC16 - 128
Enterococcus faecalis ATCC® 292128 - 32Not specified

Data sourced from CLSI M100-ED31 and Etest® package inserts.[3][5]

Performance of this compound Gradient Strip (Etest®) vs. Other Methods for S. aureus

The performance of the this compound gradient strip test has been compared to other standard methods for antimicrobial susceptibility testing, such as broth microdilution and disk diffusion. The following table summarizes the sensitivity and specificity of various methods in detecting this compound resistance in mecA-positive S. aureus.

MethodSensitivity (%)Specificity (%)
This compound Gradient Strip94.1100
Broth Microdilution94.1100
This compound Disk Diffusion94.1100
Cefoxitin Disk Diffusion10098

Data adapted from a study evaluating methods for detecting methicillin resistance in S. aureus.[6]

CLSI and EUCAST Breakpoints for this compound MIC Interpretation (Staphylococcus spp.)

The interpretation of the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) is based on established clinical breakpoints. These breakpoints can differ between CLSI and EUCAST guidelines.

OrganismCLSI Breakpoints (µg/mL)EUCAST Breakpoints (µg/mL)
Staphylococcus aureus≤2 (S), ≥4 (R)≤2 (S), >2 (R)
Staphylococcus lugdunensis≤2 (S), ≥4 (R)≤2 (S), >2 (R)
Staphylococcus epidermidis≤0.5 (S), ≥1 (R)≤0.25 (S), >0.25 (R)
Other Staphylococcus spp.≤0.5 (S), ≥1 (R)≤0.25 (S), >0.25 (R)

Data sourced from CLSI M100 and EUCAST Breakpoint Tables.[5][7]

Experimental Protocols

Materials
  • This compound gradient strips (e.g., Etest®)[1]

  • Mueller-Hinton Agar (MHA) plates (4.0 ± 0.5 mm depth)[2][8]

  • For suspected MRSA, MHA supplemented with 2% NaCl is recommended.[9]

  • Sterile saline (0.85%) or deionized water[6]

  • 0.5 McFarland turbidity standard[10]

  • Sterile cotton swabs

  • Bacterial isolates for testing (pure, 18-24 hour culture)[6]

  • Quality control strains (S. aureus ATCC® 29213, S. aureus ATCC® 43300)[3][10]

  • Incubator at 35°C ± 2°C[10]

Procedure
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.[10]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab firmly against the inside of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[1]

    • Allow the agar surface to dry for 10-15 minutes before applying the gradient strip.[1]

  • Application of Gradient Strip:

    • Aseptically apply the this compound gradient strip to the center of the inoculated agar plate with the MIC scale facing upwards.[1][10]

    • Ensure the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.[1]

  • Incubation:

    • Incubate the plates in an inverted position at 35°C for 16-24 hours.[9][10] For detecting this compound resistance in staphylococci, a full 24-hour incubation is recommended.[9]

  • Reading and Interpreting Results:

    • After incubation, a symmetrical inhibition ellipse will be visible.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the strip.[1]

    • If the intersection falls between two markings on the scale, the result should be rounded up to the next highest value.[3]

    • For staphylococci, read the MIC at the point of complete inhibition of all growth, including hazes and microcolonies.[9]

    • Interpret the MIC value according to the current CLSI or EUCAST breakpoints to determine if the isolate is susceptible, intermediate, or resistant.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start inoculum_prep Prepare 0.5 McFarland Inoculum Suspension start->inoculum_prep plate_prep Inoculate MHA Plate inoculum_prep->plate_prep apply_strip Apply this compound Gradient Strip plate_prep->apply_strip incubate Incubate at 35°C for 16-24 hours apply_strip->incubate read_mic Read MIC Value at Ellipse Intersection incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret end_node End interpret->end_node

Caption: Experimental workflow for this compound MIC determination using a gradient strip test.

Mechanism of this compound Resistance in Staphylococcus aureus

oxacillin_resistance cluster_regulation Regulation of mecA Expression cluster_resistance Mechanism of Resistance mecR1 MecR1 (Sensor) mecI MecI (Repressor) mecR1->mecI inactivates mecA_promoter mecA Promoter mecI->mecA_promoter represses mecA mecA gene mecA_promoter->mecA activates transcription PBP2a PBP2a (Penicillin-Binding Protein 2a) mecA->PBP2a encodes cell_wall Cell Wall Synthesis (Transpeptidation) PBP2a->cell_wall catalyzes resistance Resistance to this compound (Continued Cell Wall Synthesis) cell_wall->resistance This compound This compound (β-lactam antibiotic) This compound->mecR1 binds This compound->PBP2a low affinity native_PBPs Native PBPs This compound->native_PBPs binds & inhibits inhibition Inhibition of Cell Wall Synthesis native_PBPs->inhibition

References

Application Notes and Protocols for In Vitro Efficacy Testing of Oxacillin Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacillin, a penicillinase-resistant β-lactam antibiotic, is a critical agent in the treatment of infections caused by susceptible Staphylococcus species. However, the emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant staphylococci have posed a significant clinical challenge. Accurate in vitro efficacy testing of this compound against clinical isolates is paramount for guiding therapeutic decisions, monitoring resistance trends, and for the development of novel antimicrobial agents. This compound serves as the representative drug for testing and reporting resistance to all penicillinase-stable penicillins.[1]

The primary mechanism of this compound resistance in staphylococci is the acquisition of the mecA gene, which encodes a modified penicillin-binding protein, PBP2a.[2] PBP2a has a low affinity for β-lactam antibiotics, allowing for cell wall synthesis to continue even in the presence of the drug. This document provides detailed protocols for standardized methods of this compound susceptibility testing, including determination of the Minimum Inhibitory Concentration (MIC) by broth microdilution and agar dilution, and the disk diffusion method, as recommended by the Clinical and Laboratory Standards Institute (CLSI). Additionally, a protocol for time-kill assays is included to assess the bactericidal or bacteriostatic activity of this compound.

Data Presentation: this compound Interpretive Criteria

The following tables summarize the CLSI interpretive criteria for this compound and its surrogate, cefoxitin, against Staphylococcus species. Cefoxitin is often a better inducer of mecA gene expression and can provide more reliable detection of this compound resistance, particularly in S. aureus.[2]

Table 1: this compound MIC Breakpoints (μg/mL) for Staphylococcus spp. [3][4]

OrganismSusceptibleIntermediateResistant
S. aureus & S. lugdunensis≤ 2-≥ 4
Other Staphylococcus spp. (e.g., S. epidermidis)≤ 0.5-≥ 1

Table 2: Cefoxitin MIC Breakpoints (μg/mL) for Staphylococcus spp. [2][3]

OrganismSusceptibleIntermediateResistant
S. aureus & S. lugdunensis≤ 4-≥ 8
Other Staphylococcus spp.N/AN/AN/A

Table 3: Cefoxitin Disk Diffusion Breakpoints (Zone Diameter in mm) for Staphylococcus spp. [2]

OrganismSusceptibleIntermediateResistant
S. aureus & S. lugdunensis≥ 22-≤ 21
S. epidermidis≥ 25-≤ 24
Other Staphylococcus spp.≥ 25-≤ 24

Note: this compound disk diffusion is not a reliable method for S. aureus and is therefore not recommended.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method is considered a reference standard for determining the MIC of an antimicrobial agent.[1]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% NaCl for testing this compound against Staphylococcus spp.

  • This compound powder, analytical grade

  • Sterile 96-well microtiter plates

  • Clinical bacterial isolates and quality control (QC) strains (e.g., S. aureus ATCC® 29213, S. aureus ATCC® 43300)

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as per the manufacturer's instructions.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB (with 2% NaCl) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process down each row to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL). Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This is typically a 1:100 dilution of the 0.5 McFarland suspension.[1]

  • Inoculation: Add 10 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (containing no this compound) and a sterility control well (containing no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to Final Inoculum Density prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Minimum Inhibitory Concentration (MIC) Determination: Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium.

Materials:

  • Mueller-Hinton Agar (MHA) with 2% NaCl

  • This compound powder, analytical grade

  • Sterile petri dishes

  • Clinical bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Inoculum replicator (optional)

Protocol:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.

    • Melt MHA (with 2% NaCl) and cool to 45-50°C.

    • Add the appropriate volume of this compound stock solution to the molten agar, mix thoroughly, and pour into sterile petri dishes. Allow the plates to solidify.

    • Prepare a growth control plate containing no this compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the prepared agar plates. An inoculum replicator can be used to test multiple isolates simultaneously.

  • Incubation: Incubate the plates at 35°C for a full 24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Cefoxitin (30 µg) disks (preferred for S. aureus)

  • Clinical bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the entire surface of the MHA plate with the swab in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application: Aseptically apply a cefoxitin (30 µg) disk to the center of the inoculated plate using sterile forceps. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Incubate the plates aerobically at 35°C for 16-24 hours.[5]

  • Reading Results: Measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or caliper. Interpret the results based on the CLSI breakpoints provided in Table 3.

Disk_Diffusion_Workflow prep_inoculum Prepare 0.5 McFarland Bacterial Suspension streak_plate Streak MHA Plate for Confluent Growth prep_inoculum->streak_plate apply_disk Apply Cefoxitin Disk streak_plate->apply_disk incubate Incubate at 35°C for 16-24h apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results using CLSI Breakpoints measure_zone->interpret

Caption: Workflow for the Disk Diffusion Susceptibility Test.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) with 2% NaCl

  • This compound

  • Clinical bacterial isolates

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C)

  • Spectrophotometer

  • Sterile saline for dilutions

  • Agar plates for colony counting

Protocol:

  • Inoculum Preparation: Prepare an overnight culture of the test isolate in CAMHB. Dilute the culture to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Test Setup:

    • Prepare tubes or flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate the prepared tubes with the standardized bacterial suspension.

  • Incubation and Sampling: Incubate the tubes at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6]

    • Bacteriostatic activity is defined as a < 3-log₁₀ reduction in CFU/mL from the initial inoculum.[6]

Signaling Pathway of this compound Resistance

The primary mechanism of this compound resistance in Staphylococcus aureus is mediated by the mecA gene, which is part of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). The expression of mecA is regulated by the MecI-MecR1 system.

Oxacillin_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MecR1 MecR1 (Transmembrane Sensor) MecI MecI (Repressor) MecR1->MecI cleaves & inactivates mecA_promoter mecA Promoter/Operator MecI->mecA_promoter represses mecA_gene mecA Gene mecA_promoter->mecA_gene allows transcription PBP2a PBP2a (Penicillin-Binding Protein 2a) mecA_gene->PBP2a translated to CellWall Cell Wall Synthesis (Resistant) PBP2a->CellWall enables This compound This compound (β-lactam antibiotic) This compound->MecR1 binds & activates

Caption: Simplified MecA-mediated this compound Resistance Pathway.

Pathway Description:

  • In the absence of a β-lactam antibiotic, the MecI repressor protein binds to the operator region of the mecA gene, preventing its transcription.

  • When this compound is present, it binds to and activates the transmembrane sensor protein, MecR1.[7]

  • Activated MecR1 undergoes a conformational change, leading to the cleavage and inactivation of the MecI repressor.[7]

  • With MecI inactivated, the repression of the mecA gene is lifted, and transcription proceeds.

  • The mecA gene is transcribed and translated into Penicillin-Binding Protein 2a (PBP2a).

  • PBP2a has a low affinity for this compound and other β-lactam antibiotics, allowing it to continue catalyzing the transpeptidation reactions necessary for peptidoglycan synthesis, thus enabling the bacterium to build its cell wall and survive in the presence of the antibiotic.

References

Application Notes and Protocols: Quality Control for Oxacillin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxacillin susceptibility testing is a critical component of clinical microbiology for guiding the appropriate therapeutic management of staphylococcal infections. The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) necessitate accurate and reliable testing methods. Quality control (QC) is paramount to ensure the integrity of these tests. This document provides detailed application notes and protocols for performing this compound susceptibility testing using standardized QC strains, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Recommended Quality Control Strains

The routine use of well-characterized QC strains is essential for monitoring the performance of susceptibility testing. These strains have defined susceptibility or resistance profiles. For this compound testing, the following ATCC® (American Type Culture Collection) strains are recommended:

  • Staphylococcus aureus ATCC® 25923™: An this compound-susceptible strain used to verify the ability of the test to detect susceptible isolates.[1]

  • Staphylococcus aureus ATCC® 29213™: A strain recommended for broth dilution (MIC) testing.[2][3][4]

  • Staphylococcus aureus ATCC® 43300™: A methicillin-resistant strain (mecA-positive) used as a positive control to ensure the test can reliably detect this compound resistance.[1][2][5]

Expected QC Ranges for this compound

Adherence to established QC ranges ensures that testing materials, equipment, and procedures are performing correctly. The expected zone diameters for the disk diffusion method and the minimum inhibitory concentration (MIC) ranges for broth dilution are summarized below based on CLSI standards.

Table 1: CLSI Quality Control Ranges for this compound Disk Diffusion (1 µg disk)

QC StrainZone Diameter (mm)
Staphylococcus aureus ATCC® 2592318 - 24

Note: Cefoxitin is now the preferred agent for disk diffusion to predict mecA-mediated this compound resistance in S. aureus.[6][7][8] However, this compound disks are still used for other staphylococci.

Table 2: CLSI Quality Control Ranges for this compound Broth Dilution

QC StrainMIC (µg/mL)
Staphylococcus aureus ATCC® 292130.12 - 0.5
Staphylococcus aureus ATCC® 433004 - 16

Experimental Protocols

Accurate and reproducible results depend on the strict adherence to standardized protocols.

Kirby-Bauer Disk Diffusion Method

This method assesses susceptibility by measuring the zone of inhibition around an antimicrobial disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • This compound (1 µg) or Cefoxitin (30 µg) disks

  • QC strains (S. aureus ATCC® 25923, S. aureus ATCC® 43300)

  • Sterile saline or Tryptic Soy Broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Select 3-5 well-isolated colonies from an 18-24 hour culture on a non-selective agar plate. Suspend the colonies in sterile saline or broth.

  • Turbidity Adjustment: Adjust the suspension to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of adjustment, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply the antimicrobial disk to the center of the inoculated plate.[7] Ensure firm contact between the disk and the agar.

  • Incubation: Invert the plates and incubate at 35°C for a full 24 hours for Staphylococcus spp. to ensure the detection of resistance.[7]

  • Result Measurement: After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm).[7] For this compound, it is recommended to read the plate using transmitted light.[6]

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth.[9]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microdilution plates containing serial dilutions of this compound

  • QC strains (S. aureus ATCC® 29213, S. aureus ATCC® 43300)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension as described in the disk diffusion protocol (Section 4.1, Step 1).

  • Turbidity Adjustment: Adjust the suspension to match a 0.5 McFarland standard.

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculation: Inoculate the microdilution plate with the prepared inoculum.[9] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plates and incubate at 35°C for 16-20 hours.[10]

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing antimicrobial susceptibility quality control.

QC_Workflow cluster_prep Preparation cluster_testing Testing Procedures cluster_analysis Analysis & Documentation cluster_decision Decision Strain Select QC Strain (e.g., ATCC 25923) Culture Subculture on Non-Selective Agar Strain->Culture Inoculum Prepare Inoculum in Saline/Broth Culture->Inoculum McFarland Adjust to 0.5 McFarland Standard Inoculum->McFarland Inoculate Inoculate MHA Plate or MIC Panel McFarland->Inoculate ApplyDisk Apply Disk (Disk Diffusion) Inoculate->ApplyDisk Disk Diffusion Incubate Incubate at 35°C (16-24h) Inoculate->Incubate Broth Dilution ApplyDisk->Incubate Measure Measure Zone (mm) or Read MIC (µg/mL) Incubate->Measure Compare Compare Result to Acceptable QC Ranges Measure->Compare Record Record & Document Results Compare->Record InRange Result In-Range? Compare->InRange Proceed Proceed with Patient Testing InRange->Proceed Yes Troubleshoot Troubleshoot & Repeat InRange->Troubleshoot No Oxacillin_Resistance Mechanism of this compound Resistance in MRSA cluster_s Susceptible S. aureus (MSSA) cluster_r Resistant S. aureus (MRSA) Oxacillin_S This compound PBP Native PBPs (PBP1, 2, 3, 4) Oxacillin_S->PBP Binds & Inhibits Peptidoglycan_S Peptidoglycan Cross-linking PBP->Peptidoglycan_S Catalyzes Lysis_S Cell Lysis PBP->Lysis_S CellWall_S Stable Cell Wall Synthesis Peptidoglycan_S->CellWall_S mecA mecA gene (on SCCmec) PBP2a PBP2a (Low affinity for β-lactams) mecA->PBP2a Transcription & Translation Peptidoglycan_R Peptidoglycan Cross-linking PBP2a->Peptidoglycan_R Catalyzes Oxacillin_R This compound Oxacillin_R->PBP2a Cannot Inhibit CellWall_R Cell Wall Synthesis Continues Peptidoglycan_R->CellWall_R

References

Application Notes and Protocols: Synergistic Effects of Oxacillin in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic potential of oxacillin when used in combination with other antimicrobial agents. The information compiled herein, supported by detailed experimental protocols and quantitative data, is intended to guide researchers in the exploration and development of effective combination therapies to combat bacterial infections, particularly those caused by resistant pathogens.

Introduction to this compound and Antibiotic Synergy

This compound is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is primarily effective against penicillinase-producing Gram-positive bacteria, most notably Staphylococcus aureus. However, the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which is also resistant to this compound, has significantly limited its clinical efficacy as a monotherapy.

Antibiotic synergy occurs when the combined effect of two or more antibiotics is greater than the sum of their individual effects. This can lead to enhanced bacterial killing, reduced likelihood of resistance development, and the potential for dose reduction, thereby minimizing toxicity. This document explores the synergistic interactions of this compound with several classes of antibiotics.

Key Synergistic Combinations with this compound

Several antibiotic classes have demonstrated synergistic or additive effects when combined with this compound against various bacterial strains. The mechanisms of these interactions often involve a multi-pronged attack on the bacterial cell, enhancing the overall antimicrobial activity.

This compound and Vancomycin

The combination of this compound and vancomycin has shown synergistic effects against MRSA.[1][2] An increase in this compound's activity is observed in the presence of sub-inhibitory concentrations of vancomycin.[2][3] This combination has been shown to be synergistic against a significant number of MRSA and methicillin-resistant coagulase-negative staphylococci (MRCNS) strains.[2][3]

This compound and Rifampicin

The interaction between this compound and rifampicin is complex and can result in synergy, indifference, or antagonism.[4][5] Studies have shown that a low this compound-to-rifampicin ratio is more likely to produce a synergistic effect, leading to a higher rate of bacterial killing.[4] Conversely, a high ratio may lead to antagonism.[4] This combination has been explored for the treatment of staphylococcal infections, with some clinical studies suggesting improved outcomes with the addition of rifampicin to standard therapy.[4] However, in vitro studies have also demonstrated antagonism.[6]

This compound and Fosfomycin

Fosfomycin, an antibiotic that inhibits an early step in peptidoglycan synthesis, exhibits synergy with this compound. This is particularly effective against methicillin-resistant staphylococci. The proposed mechanism involves the sequential blockade of the bacterial cell wall synthesis pathway.

This compound and Aminoglycosides

The combination of a beta-lactam antibiotic like this compound with an aminoglycoside is a classic example of antibiotic synergy. This compound disrupts the synthesis of the bacterial cell wall, which in turn is thought to facilitate the intracellular uptake of the aminoglycoside, leading to enhanced inhibition of protein synthesis and bacterial cell death.

This compound and Ertapenem

Against methicillin-susceptible Staphylococcus aureus (MSSA), the combination of this compound and the carbapenem ertapenem has demonstrated additive to synergistic activity. This has been explored as a potential therapeutic strategy for persistent MSSA bacteremia.[7][8][9]

This compound and Nisin

Nisin, an antimicrobial peptide, has shown synergistic effects with this compound against Staphylococcus epidermidis and in combating biofilm formation.[10] The addition of nisin can significantly decrease the minimum biofilm eradication concentration (MBEC) of this compound.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synergistic effects of this compound combinations. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, with the following interpretations:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Antibiotic Combination Target Organism Number of Strains FIC Index Range Interpretation Reference(s)
This compound + VancomycinMRSA & MRCNS21Not specified, but 14/21 showed synergySynergy[2][3]
This compound + ErtapenemMSSA10Median: 0.61Additive[7][8]
This compound + MeropenemMSSA10Median: 0.66Additive[7]
This compound + RheinMRSA160.18 - 1Synergy to Additive[11]
This compound + NisinMRSA3SynergisticSynergy[12]
This compound + NisinMSSA1AdditiveAdditive[12]

Table 1: Summary of Fractional Inhibitory Concentration (FIC) Indices for this compound Combinations.

Antibiotic Combination Partnering Antibiotic Concentration Target Organism Fold Reduction in this compound MIC Reference(s)
This compound + Vancomycin0.5 mg/L VancomycinMRSA (113 strains)>160[1]
This compound + Rifampicin0.5 mg/L VancomycinMRSA (113 strains)>100[1]
This compound + NisinVariesMRSA (4 strains)~4[12]
This compound + Propyl Gallate + Octyl Gallate25 µg/ml PG + 6.25 µg/ml OGMRSA (19 strains)Reduced to ≤2 µg/ml from 64-512 µg/ml[13]

Table 2: Fold Reduction in this compound Minimum Inhibitory Concentration (MIC) in Combination Therapy.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess antibiotic synergy.[14]

1. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Stock solutions of this compound and the second antibiotic

2. Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Antibiotic Dilution (Drug A - this compound): Prepare two-fold serial dilutions of this compound horizontally across the plate (e.g., columns 1-10). Row H should contain serial dilutions of this compound alone to determine its MIC.

  • Antibiotic Dilution (Drug B): Prepare two-fold serial dilutions of the second antibiotic vertically down the plate (e.g., rows A-G). Column 11 should contain serial dilutions of Drug B alone to determine its MIC.

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the final inoculum to each well.

  • Controls: Include a growth control well (inoculum without antibiotics) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.[15]

  • Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic(s) that inhibits visible growth.

  • FIC Index Calculation:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

Time-Kill Assay Protocol

The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.[16]

1. Materials:

  • Culture tubes with CAMHB

  • Bacterial inoculum in logarithmic growth phase

  • Stock solutions of this compound and the second antibiotic

  • Sterile saline or PBS for serial dilutions

  • Agar plates for colony counting

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in CAMHB and incubate until it reaches the logarithmic phase of growth. Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in tubes containing CAMHB with the desired antibiotic concentrations (alone and in combination).

  • Antibiotic Concentrations: Test each antibiotic alone and in combination at clinically relevant concentrations or multiples of their MICs. Include a growth control tube without any antibiotic.

  • Incubation: Incubate the tubes at 37°C, often with shaking.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto agar plates. Incubate the plates for 18-24 hours and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Signaling Pathways and Mechanisms of Action

Synergy_Mechanism General Mechanism of Synergy: Cell Wall Inhibitor + Second Antibiotic This compound This compound (Beta-Lactam) CellWall Bacterial Cell Wall (Peptidoglycan Synthesis) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits CellLysis Cell Wall Weakening & Potential Lysis CellWall->CellLysis Disruption leads to PBP->CellWall Essential for IncreasedPermeability Increased Cell Wall Permeability CellLysis->IncreasedPermeability SecondAntibiotic Second Antibiotic (e.g., Aminoglycoside) IncreasedPermeability->SecondAntibiotic Facilitates entry of IntracellularTarget Intracellular Target (e.g., Ribosome) SecondAntibiotic->IntracellularTarget Acts on EnhancedEffect Enhanced Bactericidal Effect (Synergy) IntracellularTarget->EnhancedEffect Inhibition leads to

Caption: this compound enhances the uptake of a second antibiotic.

Oxacillin_Rifampicin_Interaction Complex Interaction of this compound and Rifampicin cluster_synergy Synergy (Low this compound/Rifampicin Ratio) cluster_antagonism Antagonism (High this compound/Rifampicin Ratio) Synergy Enhanced Bacterial Killing Antagonism Reduced Bactericidal Effect ConcentrationRatio This compound : Rifampicin Concentration Ratio ConcentrationRatio->Synergy Low ConcentrationRatio->Antagonism High

Caption: this compound and Rifampicin: Synergy vs. Antagonism.

Experimental Workflows

Checkerboard_Workflow Checkerboard Assay Workflow Start Start PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum PrepareStocks Prepare Antibiotic Stock Solutions Start->PrepareStocks InoculatePlate Inoculate Plate with Bacterial Suspension PrepareInoculum->InoculatePlate DiluteAntibiotics Serially Dilute Antibiotics in 96-Well Plate PrepareStocks->DiluteAntibiotics DiluteAntibiotics->InoculatePlate Incubate Incubate at 35°C for 16-24h InoculatePlate->Incubate ReadMICs Read MICs Visually Incubate->ReadMICs CalculateFIC Calculate FIC Index ReadMICs->CalculateFIC Interpret Interpret Results CalculateFIC->Interpret End End Interpret->End

Caption: Workflow for the checkerboard synergy assay.

TimeKill_Workflow Time-Kill Assay Workflow Start Start PrepareInoculum Prepare Log-Phase Bacterial Inoculum Start->PrepareInoculum InoculateTubes Inoculate Tubes to ~5x10^5 CFU/mL PrepareInoculum->InoculateTubes PrepareTubes Prepare Tubes with Broth & Antibiotics (Alone & Combo) PrepareTubes->InoculateTubes Incubate Incubate at 37°C with Shaking InoculateTubes->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubate->Sample SerialDilute Perform Serial Dilutions Sample->SerialDilute Aliquots Plate Plate on Agar SerialDilute->Plate CountCFU Incubate & Count CFU Plate->CountCFU PlotData Plot log10 CFU/mL vs. Time CountCFU->PlotData End End PlotData->End

Caption: Workflow for the time-kill synergy assay.

Logical Relationships

FIC_Index_Interpretation Interpretation of the Fractional Inhibitory Concentration (FIC) Index FIC_Index FIC Index Synergy Synergy (≤ 0.5) FIC_Index->Synergy Additive Additive / Indifference (> 0.5 and ≤ 4.0) FIC_Index->Additive Antagonism Antagonism (> 4.0) FIC_Index->Antagonism

Caption: Interpretation of the FIC Index.

References

Troubleshooting & Optimization

interpreting borderline or intermediate oxacillin MIC results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of borderline or intermediate oxacillin Minimum Inhibitory Concentration (MIC) results for Staphylococcus species.

Frequently Asked Questions (FAQs)

Q1: What does a borderline or intermediate this compound MIC result signify?

An intermediate or borderline this compound MIC result indicates that the bacterial isolate exhibits reduced susceptibility to this compound. This can be due to several mechanisms, including the presence of the mecA gene, which confers resistance, or other factors like hyperproduction of β-lactamases.[1][2][3][4] It is crucial to perform further investigations to determine the underlying resistance mechanism and guide appropriate treatment decisions.

Q2: What are the current CLSI and EUCAST breakpoints for this compound susceptibility testing of Staphylococcus aureus?

The interpretation of this compound MIC results is dependent on the guidelines provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are periodically updated.

Q3: Why is cefoxitin often used as a surrogate for this compound resistance in S. aureus?

Cefoxitin is a better inducer of mecA gene expression than this compound.[5][6][7] This means that in some cases, particularly with heteroresistant strains, cefoxitin can more reliably detect methicillin resistance that might be missed by this compound testing alone.[6] Therefore, a cefoxitin-resistant result is often considered indicative of methicillin resistance, even if the this compound MIC is in the susceptible range.[6]

Q4: What is heteroresistance to this compound in Staphylococcus?

Heteroresistance is a phenomenon where a bacterial population contains a small subpopulation of resistant cells within a larger population of susceptible cells.[8][9][10][11] These resistant subpopulations can be difficult to detect with standard susceptibility testing methods.[10][11] Exposure to antibiotics can select for the resistant subpopulation, potentially leading to treatment failure.[8][10][11]

Q5: What is this compound-Susceptible MRSA (OS-MRSA)?

OS-MRSA refers to Staphylococcus aureus isolates that carry the mecA gene but appear susceptible to this compound based on phenotypic tests.[12][13][14][15] This discrepancy can arise from various factors, including mutations in the mecA gene or its regulatory elements.[12][16] Although phenotypically susceptible, these strains have the potential to become resistant upon antibiotic exposure and may lead to treatment failure.[12]

Q6: What is Borderline this compound-Resistant S. aureus (BORSA)?

BORSA strains exhibit borderline this compound MICs (typically 1-8 µg/mL) and are negative for the mecA gene.[1][2][3] The resistance mechanism in BORSA is often due to the hyperproduction of β-lactamase, which can hydrolyze this compound.[3][4]

Troubleshooting Guides

Issue 1: Discrepancy between Genotype (mecA PCR positive) and Phenotype (this compound Susceptible MIC)

  • Possible Cause: This could be an OS-MRSA strain where the mecA gene is present but not expressed or is mutated.[12][17] It could also be due to heteroresistance where the resistant subpopulation was not detected.[14]

  • Troubleshooting Steps:

    • Confirm the isolate is pure.

    • Repeat the this compound MIC determination, ensuring proper inoculum preparation and incubation conditions (35°C ± 2°C for a full 24 hours).[5]

    • Perform a cefoxitin disk diffusion or MIC test, as cefoxitin is a better inducer of mecA expression.[5][7]

    • Consider a PBP2a latex agglutination test to confirm the presence of the PBP2a protein, the product of the mecA gene.[6]

    • If the discrepancy persists, the isolate should be considered potentially resistant, and this information should be noted in the report.[6]

Issue 2: this compound MIC is Intermediate/Resistant, but Cefoxitin Screen is Susceptible

  • Possible Cause: This may indicate a BORSA strain, where resistance is due to β-lactamase hyperproduction and not the mecA gene.[3]

  • Troubleshooting Steps:

    • Verify the absence of the mecA gene by PCR.

    • Perform a β-lactamase test.

    • Test for a decrease in the this compound MIC in the presence of a β-lactamase inhibitor like clavulanic acid. A significant drop in the MIC would suggest β-lactamase-mediated resistance.[3]

Data Presentation

Table 1: CLSI this compound MIC Interpretive Criteria for Staphylococcus spp. (M100, 32nd Ed.)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
S. aureus and S. lugdunensis≤ 2 µg/mL-≥ 4 µg/mL
Staphylococcus spp. other than S. aureus and S. lugdunensis≤ 0.5 µg/mL-≥ 1 µg/mL

Note: These breakpoints are subject to change. Always refer to the latest CLSI guidelines.[5][18][19]

Table 2: EUCAST this compound MIC Interpretive Criteria for Staphylococcus spp. (v. 13.0)

OrganismSusceptible (S)Resistant (R)
S. aureus≤ 2 mg/L> 2 mg/L
Coagulase-negative staphylococci≤ 0.25 mg/L> 0.25 mg/L

Note: These breakpoints are subject to change. Always refer to the latest EUCAST guidelines.[20]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is a generalized overview based on CLSI guidelines.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the same morphotype from an 18- to 24-hour agar plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB). For Staphylococcus spp., the CAMHB should be supplemented with 2% NaCl.[21][22]

    • The concentration range should typically span from 0.12 to 16 µg/mL to encompass the susceptible and resistant breakpoints.

  • Inoculation and Incubation:

    • Dispense the prepared this compound dilutions into the wells of a microtiter plate.

    • Inoculate each well with the diluted bacterial suspension.

    • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. For detecting this compound resistance in Staphylococcus spp., a full 24-hour incubation is recommended.[5]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Interpret the MIC value according to the current CLSI or EUCAST breakpoints (see Tables 1 and 2).

Visualizations

interpretation_workflow start This compound MIC Result susceptible Susceptible MIC (e.g., S. aureus ≤ 2 µg/mL) start->susceptible intermediate Borderline/Intermediate MIC start->intermediate resistant Resistant MIC (e.g., S. aureus ≥ 4 µg/mL) start->resistant report_s Report as Susceptible susceptible->report_s cefoxitin Perform Cefoxitin Screen intermediate->cefoxitin report_r Report as Resistant resistant->report_r cefoxitin_s Cefoxitin Susceptible cefoxitin->cefoxitin_s cefoxitin_r Cefoxitin Resistant cefoxitin->cefoxitin_r mecA_pcr Perform mecA PCR cefoxitin_s->mecA_pcr cefoxitin_r->report_r mecA_pos mecA Positive mecA_pcr->mecA_pos mecA_neg mecA Negative mecA_pcr->mecA_neg os_mrsa Consider OS-MRSA Report as Resistant mecA_pos->os_mrsa borsa Consider BORSA Investigate further (e.g., β-lactamase test) mecA_neg->borsa

Caption: Workflow for Interpreting Borderline this compound MIC Results.

resistance_mechanisms cluster_mecA mecA-Mediated Resistance (MRSA) cluster_borsa Non-mecA-Mediated Resistance (BORSA) mecA mecA gene pbp2a Penicillin-Binding Protein 2a (PBP2a) mecA->pbp2a encodes resistance High-level this compound Resistance pbp2a->resistance low affinity for β-lactams blaZ Hyperproduction of β-lactamase (blaZ) hydrolysis This compound Hydrolysis blaZ->hydrolysis leads to borderline_resistance Borderline this compound Resistance hydrolysis->borderline_resistance

Caption: Mechanisms of this compound Resistance in Staphylococcus aureus.

References

Technical Support Center: Detection of Oxacillin Heteroresistance in Staphylococci

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection of oxacillin heteroresistance in Staphylococcus species.

Troubleshooting Guides

This section addresses specific issues that may arise during laboratory testing for this compound heteroresistance.

Issue/ObservationPotential Cause(s)Recommended Action(s)
Discordant Results: Cefoxitin Disk Diffusion Positive, this compound MIC Susceptible Heteroresistance: The S. aureus isolate may be heteroresistant, with only a subpopulation expressing the resistance phenotype. Cefoxitin is a more potent inducer of mecA gene expression and is more reliable for detecting these subpopulations.[1] Testing Conditions: Incubation temperatures above 35°C can fail to detect methicillin-resistant staphylococci.[1][2]Trust the Cefoxitin Result: For disk diffusion, the Clinical and Laboratory Standards Institute (CLSI) recommends using cefoxitin as the surrogate for predicting methicillin resistance. A resistant cefoxitin result should be considered indicative of methicillin resistance, regardless of the this compound result.[1] Verify Incubation Conditions: Ensure incubation was at 35°C ± 2°C for the full recommended time.[1][2] Confirm Isolate Purity: Subculture to ensure a pure isolate of S. aureus.[1] Check Inoculum Density: An incorrect inoculum density can affect test results.[1]
Discordant Results: mecA PCR Positive, Phenotypic Tests Susceptible (e.g., Cefoxitin Disk Diffusion) Low-level mecA Expression: The mecA gene may be present but expressed at very low levels under standard laboratory conditions, resulting in a susceptible phenotype.[1] Mutations in Regulatory Genes: Mutations in genes like mecI or mecR1 can affect the expression of mecA.[1] "Silent" mecA: The isolate may carry the mecA gene, but it is not expressed.Repeat Phenotypic Testing: Carefully repeat the cefoxitin disk diffusion or a broth microdilution test, ensuring strict adherence to the protocol.[1] Perform PBP2a Latex Agglutination: This test directly detects the protein product of the mecA gene, Penicillin-Binding Protein 2a.[3] Report Based on Genotype: In cases of a confirmed mecA gene, the isolate should be reported as a potential MRSA with a note about the susceptible phenotype. This is critical for appropriate patient management.[1]
Difficult Interpretation of this compound Screen Agar Plates (e.g., few colonies at 24 hours) Heteroresistance: This is a common issue with heteroresistant isolates where only a subpopulation grows. Borderline Resistance: Some isolates have MICs very close to the breakpoint and may exhibit weak or delayed growth.[1]Extend Incubation: Incubate for a full 48 hours and re-examine the plates. Subculture and Re-test: Subculture a colony from the screen plate and perform a cefoxitin disk diffusion test or mecA PCR for confirmation.[1]
False-Positive PBP2a Latex Agglutination Auto-agglutination: Some S. aureus strains may auto-agglutinate. Over-incubation or Misinterpretation: Reading the test after the recommended time can lead to non-specific agglutination.[1]Always Use Control Latex: Run the control latex in parallel to check for auto-agglutination. An invalid result is indicated by agglutination in the control.[1][3] Use Fresh Colonies: Use colonies from an 18-24 hour culture.[1] Confirm with an Alternative Method: If results are ambiguous, confirm with cefoxitin disk diffusion or mecA PCR.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound heteroresistance in staphylococci?

A1: this compound heteroresistance is a phenomenon where a bacterial population, although appearing susceptible to this compound by standard testing methods, contains a small subpopulation of resistant cells (e.g., 1 in 106 cells).[1] This can lead to treatment failure as the resistant subpopulation can be selected for and proliferate under antibiotic pressure.

Q2: Why is detecting this compound heteroresistance so challenging?

A2: The primary challenge lies in the low frequency of the resistant subpopulation, which may not be detected by standard susceptibility tests that use a lower inoculum.[4] Furthermore, the expression of resistance can be influenced by environmental factors such as temperature and salt concentration.[2]

Q3: Which method is considered the "gold standard" for detecting heteroresistance?

A3: Population Analysis Profiling (PAP) is considered the gold standard.[5] This method involves plating serial dilutions of a bacterial culture on agar plates with varying concentrations of this compound to quantify the resistant subpopulation. However, it is labor-intensive and time-consuming, making it impractical for routine clinical use.[6]

Q4: Why is cefoxitin preferred over this compound for disk diffusion testing to detect MRSA?

A4: Cefoxitin is a better inducer of the mecA gene, which is responsible for this compound resistance.[1][2] This leads to clearer endpoints that are easier to read and provides higher sensitivity for detecting heteroresistant strains compared to this compound disks.[7]

Q5: Can automated susceptibility testing systems reliably detect this compound heteroresistance?

A5: Automated systems may fail to detect some heteroresistant strains. It is recommended to use a supplementary method, such as cefoxitin disk diffusion or mecA PCR, for confirmation, especially for critical isolates.

Q6: What is the role of mecA PCR in detecting this compound resistance?

A6: PCR for the mecA gene is a rapid and sensitive method for detecting the genetic basis of this compound resistance. However, it does not provide information about the expression of resistance. As noted in the troubleshooting guide, an isolate can be mecA-positive but phenotypically susceptible.[1]

Q7: How should I interpret a borderline this compound MIC result?

A7: Borderline MICs can be indicative of heteroresistance or other resistance mechanisms.[1] It is crucial to confirm these results with a cefoxitin disk diffusion test and/or mecA PCR. For patient management, it is often prudent to consider isolates with borderline MICs as resistant.

Data Presentation: Performance of Different Detection Methods

The following table summarizes the performance of various methods for detecting methicillin resistance in S. aureus, with mecA PCR often serving as the gold standard for comparison.

MethodSensitivity (%)Specificity (%)AdvantagesDisadvantages
Cefoxitin Disk Diffusion (30 µg) 97.3 - 100[7][8][9][10][11]98.8 - 100[7][8][9][10][11]Easy to perform, cost-effective, better inducer of mecA than this compound.[2][12]Requires 18-24 hours of incubation.[13]
This compound Disk Diffusion (1 µg) 80 - 94.4[8][9]98.5 - 100[8][12]Historically used.Unreliable for detecting heteroresistant strains.[2]
This compound Broth Microdilution 91.6 - 100[8][14]100[8][14]Provides a quantitative MIC value.May not detect heteroresistance without modifications (e.g., 2% NaCl supplementation).[15]
This compound Agar Screen (6 µg/mL this compound, 4% NaCl) 95.1 - 100[9][12]98.8 - 100[9][12]Easy to perform.Lower sensitivity with highly heteroresistant strains.[9]
PBP2a Latex Agglutination 97 - 100[11][16][17]96 - 100[11][16][17]Rapid (results in minutes), detects the protein product directly.Can have false positives due to auto-agglutination; may require induction for some strains.[1][16]
mecA PCR Gold StandardGold StandardHigh sensitivity and specificity, rapid turnaround time.[13]Detects the gene, not its expression; more expensive.[1]

Experimental Protocols

Population Analysis Profile (PAP)

This method is the gold standard for quantifying heteroresistant subpopulations.

Materials:

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA) plates

  • This compound stock solution

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Sterile tubes and pipettes

Procedure:

  • Inoculate a single colony of the test staphylococcal isolate into 5 mL of TSB and incubate overnight at 35°C with shaking.

  • Adjust the turbidity of the overnight culture with sterile saline to match a 0.5 McFarland standard.

  • Prepare serial 10-fold dilutions of the adjusted culture in sterile saline, from 10-1 to 10-8.

  • Prepare TSA plates containing serial 2-fold dilutions of this compound (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL).

  • Plate 100 µL of the 10-6, 10-7, and 10-8 dilutions onto the this compound-free TSA plates to determine the total viable count.

  • Plate 100 µL of the lower dilutions (e.g., 10-1 to 10-5) and the undiluted culture onto the TSA plates containing this compound.

  • Incubate all plates at 35°C for 48 hours.

  • Count the colonies on each plate.

  • Calculate the number of CFU/mL for each this compound concentration.

  • Plot the log10 CFU/mL versus the this compound concentration (µg/mL). A heteroresistant profile is characterized by a subpopulation of bacteria growing at higher this compound concentrations.

Cefoxitin Disk Diffusion (Kirby-Bauer)

This is the CLSI-recommended method for routine detection of MRSA.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Cefoxitin disks (30 µg)

  • Sterile saline or broth

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator (35°C)

  • Ruler or caliper

Procedure:

  • From a pure 18-24 hour culture, pick 3-5 colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

  • Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions.

  • Allow the plate to dry for 3-5 minutes.

  • Using sterile forceps, place a 30 µg cefoxitin disk on the inoculated agar surface.

  • Incubate the plate at 35°C for 16-18 hours (for S. aureus, incubate for a full 24 hours to detect methicillin resistance).

  • Measure the diameter of the zone of complete inhibition in millimeters.

  • Interpret the results based on CLSI guidelines (for S. aureus: ≤21 mm = Resistant; ≥22 mm = Susceptible).[2]

Broth Microdilution for this compound MIC

This method determines the minimum inhibitory concentration (MIC) of this compound.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB) with 2% NaCl supplementation.[15]

  • 96-well microtiter plates

  • This compound stock solution

  • Sterile saline

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 105 CFU/mL in the wells.[1]

  • Incubator (35°C)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB with 2% NaCl in a 96-well plate.

  • Prepare the staphylococcal inoculum as described for the disk diffusion test and dilute it to the final concentration.

  • Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C for 24 hours.

  • Read the MIC as the lowest concentration of this compound that completely inhibits visible growth.

  • Interpret the results based on CLSI breakpoints (for S. aureus: ≤2 µg/mL = Susceptible; ≥4 µg/mL = Resistant).

PBP2a Latex Agglutination Test

This rapid test detects the presence of Penicillin-Binding Protein 2a.

Materials:

  • PBP2a latex agglutination test kit (contains test latex, control latex, and reaction cards)

  • Bacterial colonies from a pure culture

  • Extraction reagent (provided in the kit)

  • Mixing sticks

Procedure:

  • Follow the manufacturer's instructions for preparing the bacterial suspension and performing the extraction to release PBP2a.

  • Place one drop of the test latex and one drop of the control latex onto separate circles on the reaction card.[3]

  • Add a specified volume (e.g., 50 µL) of the bacterial extract to each drop of latex.[3]

  • Mix the latex and extract thoroughly with a clean mixing stick for each circle.

  • Rock the card for the time specified by the manufacturer (usually up to 3 minutes) and observe for agglutination.[3]

  • Interpretation:

    • Positive: Agglutination in the test circle and no agglutination in the control circle.

    • Negative: No agglutination in either circle.

    • Invalid: Agglutination in the control circle.

Visualizations

experimental_workflow cluster_0 Initial Isolate Processing cluster_1 Phenotypic Susceptibility Testing cluster_2 Confirmatory & Advanced Testing cluster_3 Result Interpretation & Reporting Clinical_Sample Clinical Sample (e.g., Swab, Blood) Primary_Culture Primary Culture on Selective Agar Clinical_Sample->Primary_Culture Isolate_Identification Staphylococcus aureus Identification Primary_Culture->Isolate_Identification Cefoxitin_Disk Cefoxitin Disk Diffusion Isolate_Identification->Cefoxitin_Disk Primary Screen Oxacillin_MIC This compound Broth Microdilution Isolate_Identification->Oxacillin_MIC Optional/Supplementary mecA_PCR mecA PCR Isolate_Identification->mecA_PCR For Discordant Results or Rapid Detection PBP2a_Latex PBP2a Latex Agglutination Isolate_Identification->PBP2a_Latex Rapid Confirmation PAP Population Analysis Profile (PAP) Isolate_Identification->PAP Research/Reference For Heteroresistance Report_MSSA Report as MSSA Cefoxitin_Disk->Report_MSSA Susceptible (>=22mm) Report_MRSA Report as MRSA Cefoxitin_Disk->Report_MRSA Resistant (<=21mm) Oxacillin_MIC->Report_MSSA Susceptible (<=2 ug/mL) Oxacillin_MIC->Report_MRSA Resistant (>=4 ug/mL) mecA_PCR->Report_MSSA Negative mecA_PCR->Report_MRSA Positive PBP2a_Latex->Report_MSSA Negative PBP2a_Latex->Report_MRSA Positive Investigate_Heteroresistance Investigate for Heteroresistance PAP->Investigate_Heteroresistance

Caption: Workflow for MRSA Detection and Heteroresistance Investigation.

troubleshooting_logic cluster_results Initial Findings Start Discordant Results Observed (Phenotype vs. Genotype) Check_Purity Check Isolate Purity Start->Check_Purity Check_Conditions Verify Test Conditions (Inoculum, Temp, Time) Check_Purity->Check_Conditions Repeat_Phenotype Repeat Phenotypic Test (e.g., Cefoxitin Disk) Check_Conditions->Repeat_Phenotype Perform_PBP2a Perform PBP2a Latex Agglutination Test Repeat_Phenotype->Perform_PBP2a mecA_Positive mecA PCR is Positive Phenotype_Susceptible Phenotype is Susceptible PBP2a_Result PBP2a Result? Perform_PBP2a->PBP2a_Result Report_Potential_MRSA Report as Potential MRSA (Note Discordance) PBP2a_Result->Report_Potential_MRSA Positive PBP2a_Result->Report_Potential_MRSA Negative (Low Expression Likely) Re-evaluate Re-evaluate Isolate ID and PCR result Report_Potential_MRSA->Re-evaluate If further investigation needed

Caption: Troubleshooting Logic for Discordant MRSA Test Results.

References

factors affecting the in vitro activity of oxacillin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxacillin in vitro experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a penicillinase-resistant beta-lactam antibiotic. Its primary mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[1][2][3] It does this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This binding action prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[2]

Q2: Why is this compound used for susceptibility testing against Staphylococcus aureus?

This compound is used as a representative drug for testing and reporting resistance to all penicillinase-stable penicillins in Staphylococcus species.[4] Its stability during storage and its ability to detect heteroresistant strains make it a reliable choice for in vitro testing.[5]

Q3: What is heteroresistance and how does it affect this compound susceptibility testing?

Heteroresistance is a phenomenon where a subpopulation of a bacterial culture expresses a resistant phenotype, while the majority of the population remains susceptible.[4] This can make the detection of this compound resistance challenging, as the resistant subpopulation may be small.[4] Following standardized protocols is crucial for the reliable detection of heteroresistant strains.[4]

Q4: Can sub-inhibitory concentrations of this compound affect bacteria?

Yes, sub-inhibitory concentrations (sub-MICs) of this compound can have various effects on bacteria. Studies have shown that exposure to sub-MICs of this compound can modulate the expression of virulence factors and biofilm formation.[6] It can also induce the expression of resistance in some strains.[7][8][9]

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results

Possible Cause 1: Inoculum Density

An incorrect inoculum density can significantly impact MIC results. A higher than standard inoculum can lead to falsely elevated MICs, a phenomenon known as the "inoculum effect".[10][11]

  • Troubleshooting Steps:

    • Ensure the bacterial suspension is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Verify that the final inoculum concentration in the wells is approximately 5 x 10⁵ CFU/mL.[4]

Possible Cause 2: Incubation Conditions

Temperature and duration of incubation are critical for accurate results.

  • Troubleshooting Steps:

    • Incubate plates at 35°C ± 2°C.[5][12] Temperatures above 35°C may fail to detect some methicillin-resistant staphylococci.[5][12]

    • For S. aureus, a full 24-hour incubation may be necessary to detect some resistant strains.[4]

Possible Cause 3: pH of the Medium

The pH of the culture medium can influence the activity of this compound.

  • Troubleshooting Steps:

    • Ensure the Mueller-Hinton broth is properly prepared and the pH is within the recommended range.

    • Be aware that acidic conditions can decrease the MIC of this compound. For example, a decrease from pH 7.4 to 5.0 can result in an 8-fold decrease in the MIC.[13][14]

Issue 2: Discrepancy Between Genotypic (mecA gene positive) and Phenotypic (this compound Susceptible) Results

This phenomenon, known as this compound-Susceptible MRSA (OS-MRSA), can be challenging.[12][15]

Possible Cause 1: Poor Induction of mecA Gene Expression

Cefoxitin is a more potent inducer of mecA gene expression than this compound.[5][12]

  • Troubleshooting Steps:

    • Use cefoxitin as a surrogate for predicting methicillin resistance, especially in disk diffusion tests.[12] A resistant cefoxitin result is generally indicative of methicillin resistance, regardless of the this compound result.[12]

    • Confirm the presence of the PBP2a protein, the product of the mecA gene, using a PBP2a latex agglutination test.[12]

Possible Cause 2: Heteroresistance

As mentioned earlier, only a subpopulation of the bacteria may be expressing resistance.

  • Troubleshooting Steps:

    • Carefully re-examine the culture plates for any small colonies within the zone of inhibition.

    • Consider using population analysis profiles (PAPs) to quantify the resistant subpopulation.

Issue 3: Reduced this compound Activity in the Presence of Beta-Lactamase Producing Strains

Possible Cause: Beta-Lactamase Activity

Some strains of S. aureus produce beta-lactamase, an enzyme that can hydrolyze the beta-lactam ring of this compound, rendering it inactive.[2] This is particularly relevant in strains with borderline this compound resistance.[16]

  • Troubleshooting Steps:

    • Consider the addition of a beta-lactamase inhibitor, such as clavulanic acid or sulbactam, to the experiment. The addition of these inhibitors can significantly decrease the MIC of this compound in beta-lactamase-producing strains with low-level resistance.[17][18]

Data Summary

Table 1: Factors Affecting this compound MIC Values

FactorEffect on this compound MICQuantitative Impact (Example)Reference(s)
pH Decreased pH enhances activityMIC decreased 8-fold when pH dropped from 7.4 to 5.0.[13][14]
Inoculum Size Increased inoculum can increase MIC ("inoculum effect")A pronounced inoculum effect can lead to an MIC of ≥16 µg/ml with a high inoculum.[10]
Incubation Temperature Temperatures > 35°C can decrease detection of resistanceIncubation at 30°C can reveal resistance not seen at 35°C in some strains.[18]
Incubation Time Longer incubation can reveal resistanceReading MICs at 48h instead of 24h can result in higher values for some isolates.[18]
Beta-Lactamase Inhibitors Can decrease MIC in producer strainsMICs of this compound decreased 4- to 32-fold with sulbactam and 2- to 32-fold with tazobactam in low-level resistant MRSA.[17]
Salt Supplementation (NaCl) Can enhance detection of resistance in some methodsSupplementation with 2% NaCl is recommended for this compound MIC determination.[19][20]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This method is considered a reference for MIC testing and involves preparing two-fold dilutions of this compound in a liquid growth medium.[4]

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[4] The typical concentration range tested is 0.0125 µg/mL to 128 µg/mL.[21]

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C for a full 24 hours.[4]

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

Visualizations

Experimental_Workflow This compound MIC Determination Workflow cluster_prep Preparation cluster_mic MIC Plate Setup cluster_analysis Analysis start Start culture Isolate Colonies (18-24h culture) start->culture mcfarland Prepare 0.5 McFarland Standard Suspension culture->mcfarland dilution Dilute Suspension for Final Inoculum mcfarland->dilution inoculate Inoculate Microtiter Plate dilution->inoculate oxacillin_prep Prepare Serial Dilutions of this compound in CAMHB oxacillin_prep->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Oxacillin_Action_Pathway This compound Mechanism of Action and Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP binds & inhibits CellWall Peptidoglycan Cross-linking Lysis Cell Wall Weakening & Cell Lysis CellWall->Lysis is inhibited, leading to BetaLactamase Beta-Lactamase Production BetaLactamase->this compound hydrolyzes mecA mecA gene PBP2a Altered PBP (PBP2a) mecA->PBP2a encodes PBP2a->this compound low binding affinity

Caption: this compound's mechanism of action and common bacterial resistance pathways.

References

preventing oxacillin degradation in laboratory stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of oxacillin stock solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For general laboratory use, sterile deionized water or 0.9% sodium chloride (normal saline) are the recommended solvents for preparing this compound stock solutions.[1][2] It is crucial to avoid dextrose solutions for long-term storage as dextrose can accelerate the degradation of this compound.[3][4]

Q2: What is the primary cause of this compound degradation in stock solutions?

The primary mechanism of this compound degradation in aqueous solutions is the hydrolysis of the amide bond in the β-lactam ring.[5][6] This process is irreversible and results in the loss of antibacterial activity. Factors such as acidic pH and the presence of certain sugars, like dextrose, can catalyze this hydrolysis.[3][4][7]

Q3: My this compound stock solution appears cloudy or has formed a precipitate. Can I still use it?

No, if your this compound solution is cloudy, has a precipitate, or shows any discoloration, it should be discarded.[1] These are visual indicators of degradation or potential contamination, and using such a solution could compromise your experimental results.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

It is strongly recommended to aliquot your stock solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[8][9] Each cycle can contribute to the degradation of the antibiotic, reducing its potency over time.

Q5: How can I verify the activity of my this compound stock solution?

The most definitive way to verify the activity of your this compound stock is to perform a quality control (QC) experiment using a known susceptible bacterial strain, such as Staphylococcus aureus ATCC 29213 or ATCC 25923.[10][11] This can be done using standard methods like broth microdilution or disk diffusion to determine the minimum inhibitory concentration (MIC).[10][12]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of antibacterial efficacy in experiments. Degradation of this compound in the stock solution.1. Prepare a fresh stock solution following the recommended protocol.2. Verify the pH of your experimental media; this compound is less stable in acidic conditions.[7]3. Perform a quality control check with a susceptible bacterial strain to confirm the potency of the new stock.
Inconsistent results between experiments. Inconsistent concentration of the working solution due to improper mixing or degradation.1. Ensure the stock solution is completely thawed and vortexed gently before preparing the working solution.2. Avoid repeated freeze-thaw cycles by using single-use aliquots.3. Prepare fresh working solutions for each experiment.
Visible particles or color change in the stock solution. Chemical degradation or microbial contamination.1. Discard the solution immediately.2. Use sterile technique and high-purity water or saline for preparation.3. Filter-sterilize the stock solution before storage.

Data Presentation: Stability of this compound Sodium Solutions

The stability of this compound solutions is dependent on the concentration, solvent, and storage temperature.

Table 1: Stability of Reconstituted this compound Sodium Solutions

Concentration (mg/mL)SolventStorage TemperatureStability
10 - 100Sterile Water for Injection or 0.9% NaClRoom Temperature (25°C)4 days[1]
10 - 100Sterile Water for Injection or 0.9% NaClRefrigerated (4°C)7 days[1][13]
50 - 100Sterile Water for Injection or 0.9% NaClFrozen (-15°C to -20°C)30 days[2][13]
0.5 - 25% Dextrose in WaterRoom Temperature (21°C)6 hours[13][14]
1 - 500.9% NaClRoom Temperature (23°C)24 hours[3][4]
1 - 505% Dextrose in WaterRoom Temperature (23°C)Degrades faster than in NaCl[3][4]

Table 2: Long-Term Storage of Aliquoted Stock Solutions

SolventStorage TemperatureRecommended Duration
Water or 0.9% NaCl-20°CUp to 1 month[8][9]
Water or 0.9% NaCl-80°CUp to 6 months[8][9]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution

Materials:

  • This compound sodium salt powder

  • Sterile, pyrogen-free deionized water or 0.9% Sodium Chloride Injection, USP

  • Sterile conical tubes (e.g., 50 mL)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm pore size)

Procedure:

  • Aseptically weigh the required amount of this compound sodium powder. For a 100 mg/mL solution, you would weigh 1 g of this compound for a final volume of 10 mL.

  • Aseptically add the powder to a sterile conical tube.

  • Add the desired solvent (sterile water or saline) to reach the final volume.

  • Vortex the solution until the this compound powder is completely dissolved and the solution is clear.

  • For long-term storage, it is recommended to filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile container.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at the appropriate temperature as indicated in Table 2.

Protocol 2: Quality Control of this compound Stock Solution by Broth Microdilution

Materials:

  • Prepared this compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Staphylococcus aureus quality control strain (e.g., ATCC® 29213™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare the Inoculum: From a fresh culture (18-24 hours) on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[10] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Compare the obtained MIC value to the expected range for the specific QC strain to confirm the potency of your stock solution.

Visualizations

Oxacillin_Degradation_Pathway This compound This compound (Active β-lactam ring) Hydrolysis Hydrolysis (H₂O, Acid, or Dextrose catalysis) This compound->Hydrolysis Degradation Inactive_Metabolite Inactive Metabolite (Opened β-lactam ring) Hydrolysis->Inactive_Metabolite

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow Start Experiment Fails or Yields Inconsistent Results Check_Stock Check this compound Stock Solution: - Age? - Storage Conditions? - Visible Particles? Start->Check_Stock Prepare_Fresh Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh Suspicious QC_Test Perform Quality Control Test (e.g., MIC with S. aureus ATCC 29213) Check_Stock->QC_Test Looks OK Prepare_Fresh->QC_Test QC_Pass QC Passes? QC_Test->QC_Pass Re_evaluate_Prep Re-evaluate Preparation Protocol and Re-prepare Stock QC_Pass->Re_evaluate_Prep No Success Proceed with Experiment QC_Pass->Success Yes Investigate_Other Investigate Other Experimental Parameters (e.g., media, cell line) Re_evaluate_Prep->Prepare_Fresh Success->Investigate_Other If issues persist

Caption: Troubleshooting workflow for this compound-related experimental issues.

References

optimizing oxacillin concentration to minimize experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize experimental variability when working with oxacillin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does resistance typically develop?

A1: this compound is a penicillinase-resistant β-lactam antibiotic. Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall. It does this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately causes bacterial cell lysis and death.[1][2][3] The primary mechanism of resistance to this compound in Staphylococcus aureus is the acquisition of the mecA gene. This gene encodes for a modified penicillin-binding protein, PBP2a, which has a low affinity for β-lactam antibiotics like this compound. As a result, cell wall synthesis can continue even in the presence of the antibiotic.

Diagram of this compound's Mechanism of Action and Resistance

Oxacillin_Mechanism cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium (MRSA) Oxacillin_S This compound PBP Penicillin-Binding Proteins (PBPs) Oxacillin_S->PBP Binds to CellWall_S Peptidoglycan Cross-linking Oxacillin_S->CellWall_S Inhibits PBP->CellWall_S Catalyzes Lysis_S Cell Wall Weakening & Cell Lysis CellWall_S->Lysis_S Leads to Oxacillin_R This compound PBP2a PBP2a (Low Affinity) Oxacillin_R->PBP2a Ineffective Binding mecA mecA gene mecA->PBP2a Encodes CellWall_R Peptidoglycan Cross-linking (Continues) PBP2a->CellWall_R Catalyzes Survival Bacterial Survival CellWall_R->Survival Leads to

Caption: Mechanism of this compound action in susceptible bacteria and resistance in MRSA.

Q2: How should I prepare and store my this compound stock solutions to ensure stability?

A2: Proper preparation and storage of this compound stock solutions are critical for reproducible results. This compound is susceptible to hydrolysis, which can reduce its potency. It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, prepare the stock solution at a high concentration, aliquot it into single-use volumes, and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[4] For short-term storage, solutions can be kept at 4°C for no longer than 24 hours.[5] The choice of solvent also impacts stability, with sterile distilled water or phosphate-buffered saline (PBS) being common choices. Avoid storing aqueous solutions for more than a day at room temperature.[6]

Q3: Which quality control (QC) strains are recommended for this compound susceptibility testing?

A3: Using well-characterized QC strains is essential for validating your experimental setup. For Staphylococcus aureus, the following ATCC® strains are recommended by organizations like CLSI and EUCAST:

  • S. aureus ATCC® 29213™: This is a methicillin-susceptible strain used to ensure the this compound solution has the correct potency and the test is performing as expected.[5][7]

  • S. aureus ATCC® 43300™: This is a methicillin-resistant (mecA-positive) strain that is heterogeneous in its expression of resistance. It is used as a positive control to verify that the test conditions can detect this compound resistance.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (e.g., 1280 µg/mL)

  • Weighing: Accurately weigh the required amount of this compound sodium salt powder.

  • Reconstitution: Reconstitute the powder in a suitable solvent, such as sterile distilled water or PBS, to achieve a high concentration stock solution (e.g., 1280 µg/mL).[9]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into single-use sterile tubes and store them at -20°C or -80°C.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare this compound Dilutions:

    • Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[9]

    • Add 100 µL of your this compound stock solution (e.g., 1280 µg/mL) to the first well of each row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[9]

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9][10]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours. For detecting methicillin resistance in Staphylococcus, a full 24-hour incubation is recommended.[9]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

Diagram of Broth Microdilution Workflow

Broth_Microdilution_Workflow start Start prepare_stock Prepare this compound Stock Solution start->prepare_stock serial_dilution Perform Serial Dilutions of this compound prepare_stock->serial_dilution prepare_plate Prepare 96-well Plate with CAMHB prepare_plate->serial_dilution inoculate_plate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate_plate prepare_inoculum Prepare 0.5 McFarland Bacterial Inoculum prepare_inoculum->inoculate_plate incubate Incubate at 35°C for 16-24 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Standard workflow for this compound broth microdilution MIC testing.

Data Presentation

Table 1: Stability of this compound Solutions

ConcentrationSolvent/VehicleStorage TemperatureStability DurationReference(s)
1-50 mg/mL0.9% Sodium Chloride23°C (Room Temp)24 hours[11]
5.0 mg/mL0.9% Sodium Chloride4°CUp to 6 weeks[12][13]
5.0 mg/mL5% Dextrose in Water4°CUp to 6 weeks[12][13]
5.0 mg/mL0.9% Sodium Chloride25°C (Room Temp)Significant decrease after 2 weeks[12][13]
5.0 mg/mL5% Dextrose in Water25°C (Room Temp)Virtually undetectable after 6 weeks[12][13]
10-100 mg/mLSterile Water4°C7 days[14]
10-100 mg/mLSterile Water25°C (Room Temp)4 days[14]
Aliquoted StockDMSO-20°C1 month[4]
Aliquoted StockDMSO-80°C6 months[4]

Table 2: this compound MIC Breakpoints and QC Ranges for Staphylococcus aureus

OrganizationSusceptibleIntermediateResistantQC StrainQC MIC Range (µg/mL)
CLSI ≤ 2 µg/mL-≥ 4 µg/mLS. aureus ATCC® 29213™0.12 - 0.5
S. aureus ATCC® 43300™Resistant (Cefoxitin screen >4 µg/mL)
EUCAST ≤ 2 µg/mL> 2 µg/mL> 2 µg/mLS. aureus ATCC® 29213™0.125 - 0.5
S. aureus ATCC® 43300™Resistant (Cefoxitin screen >4 µg/mL)

Data sourced from CLSI and EUCAST guidelines.[3][5][15][16] Note that for MRSA detection, cefoxitin is often used as a surrogate for this compound.

Troubleshooting Guide

Issue: My MIC results are inconsistent between replicates or experiments.

This is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.

Diagram of Troubleshooting Logic for Inconsistent MICs

Troubleshooting_MIC cluster_qc_fail Troubleshoot QC Failure cluster_qc_pass Troubleshoot Experimental Variability start Inconsistent MIC Results check_qc Are QC strain MICs within the acceptable range? start->check_qc qc_fail QC MIC Out of Range check_qc->qc_fail No qc_pass QC MIC In Range check_qc->qc_pass Yes check_this compound Prepare fresh this compound stock and working solutions qc_fail->check_this compound check_inoculum Verify inoculum density (0.5 McFarland standard) qc_pass->check_inoculum retest_qc Retest QC strains check_this compound->retest_qc new_qc_vial Problem persists? Use a new vial of QC strain retest_qc->new_qc_vial check_media Check media (CAMHB) pH and preparation date check_inoculum->check_media check_incubation Confirm incubator temperature (35°C ± 2°C) and duration check_media->check_incubation check_technique Review pipetting technique and plate handling check_incubation->check_technique

Caption: Troubleshooting logic for inconsistent this compound MIC results.

Step 1: Verify QC Strain Results

  • QC MIC Too High: This often suggests reduced potency of the this compound.

    • Action: Prepare a fresh this compound stock solution and repeat the experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[5]

  • QC MIC Too Low: This could indicate an overly concentrated this compound stock or an error in the dilution series.

    • Action: Carefully re-calculate and re-prepare the this compound dilutions. Verify the initial weighing of the this compound powder.

  • If QC Issues Persist: If fresh solutions do not resolve the issue, consider using a new vial of the QC strain from a reputable supplier like ATCC®.

Step 2: Examine Experimental Parameters (If QC is in range but test isolate varies)

  • Inoculum Density: An inoculum that is too heavy or too light can significantly alter MIC results.[2][17]

    • Action: Always prepare the inoculum from a fresh (18-24 hour) culture. Ensure the turbidity is carefully matched to a 0.5 McFarland standard.

  • Growth Medium: The composition of the Mueller-Hinton broth is critical. Variations in cation concentration or pH can affect this compound's activity.[17]

    • Action: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI. Ensure the pH is within the recommended range. Prepare media in consistent batch sizes to minimize variability.[18]

  • Incubation Conditions: Temperature and duration of incubation are critical for consistent results, especially for detecting heteroresistant strains.

    • Action: Ensure the incubator is calibrated and maintains a stable temperature of 35°C ± 2°C.[5] For Staphylococcus, adhere to a 24-hour incubation period for this compound testing.[9]

  • Pipetting and Technique: Minor variations in pipetting volumes during serial dilutions can lead to significant errors.

    • Action: Ensure pipettes are calibrated. Use fresh tips for each transfer in the dilution series to avoid carryover. Mix wells thoroughly but gently after each dilution step.

References

Technical Support Center: Staphylococcus aureus Oxacillin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Staphylococcus aureus oxacillin susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the complexities of this compound resistance determination.

Frequently Asked Questions (FAQs)

Q1: Why does my S. aureus isolate test positive for the mecA gene by PCR but appear susceptible to this compound in my phenotypic test (e.g., disk diffusion, Vitek)?

This phenomenon is known as this compound-Susceptible MRSA (OS-MRSA) and is a significant challenge in diagnostics.[1][2][3][4] Several factors can cause this discrepancy:

  • Heteroresistance : The S. aureus population may be heterogeneous, meaning only a small subpopulation of the bacteria expresses the resistance phenotype under standard laboratory conditions.[5][6] This can lead to a susceptible result in tests that do not select for this subpopulation.

  • Poor Expression of mecA : The mecA gene, which codes for the alternative penicillin-binding protein 2a (PBP2a), may be poorly expressed.[6] Mutations in the promoter region of the mecA gene can significantly reduce its transcription, leading to lower PBP2a production and, consequently, lower levels of resistance.[7]

  • Mutations within the mecA Gene : The isolate may possess a mutated mecA gene. Spontaneous mutations, particularly in nucleotide repeat regions, can lead to a non-functional or poorly functioning PBP2a, rendering the strain phenotypically susceptible despite the gene's presence.[4]

  • Suboptimal Test Conditions : The expression of mecA-mediated resistance is highly dependent on environmental conditions. Factors such as incubation temperature above 35°C, incorrect salt concentration in the media, or inappropriate incubation duration can suppress the resistant phenotype.[5][6][8]

  • Weak Induction : this compound is a relatively weak inducer of mecA expression compared to cefoxitin. This is why cefoxitin is now the recommended agent for phenotypic detection of MRSA.[5][6]

Q2: My S. aureus isolate is mecA-negative, but it shows borderline or low-level resistance to this compound (e.g., MIC of 1-8 µg/ml). What is the cause?

This phenotype is often referred to as Borderline this compound-Resistant S. aureus (BORSA). The resistance mechanism is independent of the mecA gene and can be attributed to two main causes:

  • Hyperproduction of β-lactamase : The isolate may produce large quantities of staphylococcal β-lactamase. This enzyme can slowly hydrolyze this compound, leading to reduced susceptibility and borderline MIC values. These strains are typically susceptible to β-lactam/β-lactamase inhibitor combinations.[9][10]

  • Modifications in Penicillin-Binding Proteins (PBPs) : Point mutations in the genes encoding native PBPs (PBP1, 2, 3, or 4) can alter their affinity for this compound, resulting in low-level resistance.[10][11]

  • Mutations in Other Core Genes : Adaptive mutations in genes related to cell wall metabolism, such as gdpP or clpX, can also confer low-level this compound resistance in the absence of mecA.[11]

Q3: Can an OS-MRSA (this compound-Susceptible, mecA-positive) strain become fully resistant?

Yes. This is a critical clinical and research concern. Strains that are phenotypically susceptible due to mutations or poor expression of mecA can revert to a resistant phenotype.[4] Exposure to subinhibitory concentrations of β-lactam antibiotics can select for secondary mutations that restore the function of the mecA gene, leading to full resistance and potential treatment failure.[4][12]

Troubleshooting Guides

Issue 1: Discrepant Results Between Genotype (mecA PCR) and Phenotype (Susceptibility Test)

If your mecA PCR is positive but your phenotypic test is negative (susceptible), follow these steps to investigate.

Troubleshooting Workflow for Suspected OS-MRSA

G cluster_0 Initial Discrepancy cluster_1 Verification Steps cluster_2 Phenotypic Confirmation cluster_3 Resolution Start Discrepant Result: mecA PCR (+) and Phenotypic Test (-) Confirm_Purity 1. Confirm Isolate Purity (Re-streak and isolate single colony) Start->Confirm_Purity BORSA Conclusion: Isolate is BORSA (mecA-, Phenotype R/I) Start->BORSA If mecA PCR was initially incorrect and is confirmed negative Repeat_PCR 2. Repeat mecA PCR (Use alternative primers/platform if possible) Confirm_Purity->Repeat_PCR Confirm_PBP2a 3. Test for PBP2a Expression (e.g., Latex Agglutination Assay) Repeat_PCR->Confirm_PBP2a Cefoxitin_Test 4. Perform Cefoxitin Disk Diffusion (Preferred phenotypic method) Confirm_PBP2a->Cefoxitin_Test False_PCR Conclusion: Initial PCR was False Positive (e.g., mecA dropout) Confirm_PBP2a->False_PCR If PBP2a (-) and repeat mecA PCR (-) Oxacillin_Screen 5. Use this compound Screen Agar (MHA + 6 µg/ml this compound + 4% NaCl) Cefoxitin_Test->Oxacillin_Screen Optimize_Conditions 6. Optimize Incubation (Incubate at 33-35°C for a full 24h) Oxacillin_Screen->Optimize_Conditions OS_MRSA Conclusion: Isolate is likely OS-MRSA (mecA+, PBP2a+/-, Phenotype S) Optimize_Conditions->OS_MRSA If resistance is expressed under optimal conditions

Caption: Workflow for investigating discrepant results in this compound susceptibility testing.

Issue 2: Inconsistent MIC Values for this compound

Inconsistent or drifting Minimum Inhibitory Concentration (MIC) values can be caused by several experimental variables.

Key Factors Influencing this compound MIC Results

FactorRecommended SpecificationImpact of Deviation
Incubation Temperature 33-35°CTemperatures >35°C may not detect resistance, leading to falsely low MICs.[6][8]
Incubation Duration Full 24 hoursShorter incubation times may fail to detect heteroresistant populations, resulting in falsely low MICs.
Inoculum Density 0.5 McFarland StandardA high inoculum can lead to the "inoculum effect," potentially causing falsely elevated MICs, especially with β-lactamase-hyperproducing strains.[13][14][15]
Culture Medium Cation-adjusted Mueller-Hinton Broth/AgarIncorrect cation concentration can affect antibiotic activity.
Salt Concentration Supplement with 2-4% NaCl (for screen agar)NaCl enhances the expression of this compound resistance; its absence can lead to false susceptibility.[6][16]

Key Experimental Protocols

Cefoxitin Disk Diffusion Test (CLSI Standard)

Cefoxitin is a better inducer of the mecA gene and is more reliable than this compound for detecting methicillin resistance.[6][16]

  • Inoculum Preparation : Prepare a direct colony suspension in saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculation : Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Disk Application : Aseptically apply a 30 µg cefoxitin disk to the surface of the agar.

  • Incubation : Invert the plate and incubate at 33-35°C for 16-20 hours (or a full 24 hours for S. aureus to confirm resistance).

  • Interpretation : Measure the diameter of the zone of inhibition.

    • Resistant (MRSA) : ≤ 21 mm

    • Susceptible (MSSA) : ≥ 22 mm

This compound Screen Agar Test

This method is effective for detecting heteroresistant populations.

  • Medium : Use Mueller-Hinton agar supplemented with 4% NaCl and 6 µg/ml of this compound.[6]

  • Inoculum : Prepare an inoculum suspension equivalent to a 0.5 McFarland standard. Dilute it 1:100 to obtain approximately 10⁶ CFU/ml.

  • Inoculation : Using a calibrated loop or swab, spot-inoculate the agar surface with the diluted suspension.

  • Incubation : Incubate the plate at 33-35°C for a full 24 hours.

  • Interpretation :

    • Resistant : Growth of more than one colony.

    • Susceptible : No growth or a single colony.

PCR for mecA Gene Detection

This is the "gold standard" for genotypic detection of methicillin resistance.

  • DNA Extraction : Extract genomic DNA from a pure culture of the S. aureus isolate.

  • Primer Selection : Use validated primers specific to a conserved region of the mecA gene.

  • PCR Amplification : Perform polymerase chain reaction using standard cycling conditions. Include positive (known MRSA) and negative (e.g., ATCC 25923) controls.

  • Detection : Analyze the PCR product using gel electrophoresis. The presence of a band of the expected size indicates a positive result.

    • Note : Some PCR assays target the SCCmec cassette insertion site (orfX). A positive result with this method without a corresponding positive mecA-specific PCR may indicate an "empty cassette" or mecA dropout strain.[2]

Logical Relationship of Resistance Mechanisms

G cluster_0 Genotypic Basis cluster_1 Primary Mechanism cluster_2 Resulting Phenotype mecA_positive mecA Gene Present PBP2a PBP2a Production mecA_positive->PBP2a encodes mecA_negative mecA Gene Absent Hyper_BetaLactamase β-lactamase Hyperproduction mecA_negative->Hyper_BetaLactamase PBP_Mutation Native PBP Mutations mecA_negative->PBP_Mutation MRSA True MRSA PBP2a->MRSA leads to OS_MRSA OS-MRSA (False Susceptibility) PBP2a->OS_MRSA if expression is low/mutated BORSA BORSA (False Resistance) Hyper_BetaLactamase->BORSA PBP_Mutation->BORSA

Caption: Causes of this compound resistance phenotypes in S. aureus.

References

Technical Support Center: Improving the Reliability of Oxacillin Disk Diffusion Test Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reliability of their oxacillin disk diffusion test results.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound disk diffusion results for Staphylococcus aureus difficult to interpret or showing false susceptibility?

A1: The this compound disk diffusion test is no longer the recommended method for determining methicillin resistance in Staphylococcus aureus.[1] This is due to several factors:

  • Heterogeneous Resistance: Some strains of Methicillin-Resistant Staphylococcus aureus (MRSA) exhibit heterogeneous resistance, where only a subpopulation of the bacterial cells expresses the resistance phenotype. This can lead to indistinct or "fuzzy" zone edges that are difficult to interpret accurately.

  • Reading Difficulty: this compound zones often require transmitted light for proper reading to detect subtle growth within the zone of inhibition, which can be easily misinterpreted.[2]

  • High Error Rates: Studies have shown a significant rate of false susceptibility with the this compound disk diffusion test, well above the acceptability limit recommended by the Clinical and Laboratory Standards Institute (CLSI).

For these reasons, a 30-µg cefoxitin disk is now the preferred surrogate for detecting mecA-mediated this compound resistance in S. aureus. Cefoxitin is a better inducer of the mecA gene, which is responsible for methicillin resistance, leading to clearer and more reliable results.[2]

Q2: When is it still appropriate to use the this compound disk diffusion test?

A2: While cefoxitin is recommended for S. aureus, the this compound disk diffusion test is still a reliable method for detecting mecA-mediated β-lactam resistance in other Staphylococcus species, such as S. epidermidis, S. pseudintermedius, and S. schleiferi.[3] For these organisms, specific CLSI interpretive criteria for this compound should be followed.

Q3: What are the current CLSI interpretive criteria for this compound and cefoxitin disk diffusion tests?

A3: The interpretive criteria for zone diameters vary depending on the Staphylococcus species being tested. The following table summarizes the CLSI M100 guidelines.

Organism Antimicrobial Agent (Disk Content) Resistant (mm) Intermediate (mm) Susceptible (mm)
Staphylococcus aureusCefoxitin (30 µg)≤ 21-≥ 22
Staphylococcus epidermidisCefoxitin (30 µg)≤ 24-≥ 25
Staphylococcus pseudintermediusThis compound (1 µg)≤ 17-≥ 18
Staphylococcus schleiferiThis compound (1 µg)≤ 17-≥ 18

Note: this compound disk diffusion is not a reliable method for S. aureus.[1]

Q4: What are the critical quality control (QC) measures for the this compound disk diffusion test?

A4: Rigorous quality control is essential for reliable results. Key QC measures include:

  • Use of Reference Strains: Regularly test well-characterized QC strains, such as S. aureus ATCC® 25923™, to ensure the accuracy of your testing procedure and materials.

  • Media and Disk QC: Perform QC testing on each new lot of Mueller-Hinton agar and this compound disks.

  • Inoculum Standardization: Ensure the inoculum turbidity is adjusted to a 0.5 McFarland standard.

  • Incubation Conditions: Maintain a precise incubation temperature of 35°C ± 2°C. Temperatures above 35°C may fail to detect some methicillin-resistant staphylococci.[1][4]

  • Documentation: Keep detailed records of all QC results and any corrective actions taken.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound disk diffusion test.

Issue 1: Zones of inhibition are consistently too large or too small for the QC strain.

Probable Cause Corrective Action
Inoculum too light Adjust the inoculum to match a 0.5 McFarland turbidity standard.
Inoculum too heavy Re-prepare the inoculum to the correct turbidity.
Incorrect incubation temperature Verify the incubator temperature is 35°C ± 2°C. Avoid temperatures above 35°C.[4]
Improper storage of antibiotic disks Ensure disks are stored in a sealed container with a desiccant and protected from light. Discard expired disks.
Incorrect agar depth The agar depth should be uniform at 4 mm. Plates that are too shallow can produce falsely large zones, while plates that are too deep can result in falsely small zones.[4]
Incorrect pH of Mueller-Hinton agar The pH of the agar should be between 7.2 and 7.4 at room temperature.[4]

Issue 2: Indistinct or "fuzzy" zone edges, making accurate measurement difficult.

Probable Cause Corrective Action
Heterogeneous resistance This is common with MRSA and this compound. Use transmitted light to carefully examine for any growth within the zone. Consider using the cefoxitin disk diffusion test for S. aureus for clearer results.[2]
Mixed culture Ensure the inoculum is from a pure culture. Re-isolate the organism and repeat the test.
Delayed disk application Apply disks to the inoculated plate within 15 minutes of inoculation.

Issue 3: Colonies growing within the zone of inhibition.

Probable Cause Corrective Action
Resistant subpopulation This can be indicative of heterogeneous resistance. Report the organism as resistant.
Contamination Verify the purity of the culture. If contaminated, re-isolate and repeat the test.

Experimental Protocols

Kirby-Bauer Disk Diffusion Method for this compound Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Inoculum Preparation:

  • Using a sterile loop or needle, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 2-6 hours).

  • Adjust the turbidity of the inoculum to match that of a 0.5 McFarland standard by adding sterile saline or broth. This can be done visually or using a photometric device.

2. Inoculation of Mueller-Hinton Agar Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

  • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess liquid.

  • Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, before applying the antibiotic disks.

3. Application of this compound Disks:

  • Using sterile forceps or a disk dispenser, place a 1-µg this compound disk on the inoculated agar surface.

  • Gently press the disk down to ensure complete contact with the agar.

  • If testing multiple antibiotics on the same plate, ensure disks are spaced at least 24 mm apart from center to center.

4. Incubation:

  • Invert the plates and incubate them at 35°C ± 2°C in ambient air for 16-18 hours for Staphylococcus species other than S. aureus. For S. aureus, a full 24-hour incubation may be necessary to detect some resistant strains when using this compound, although cefoxitin is the recommended agent.[4]

5. Reading and Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition to the nearest millimeter using a ruler or calipers.

  • For staphylococci, use transmitted light to look for a "lawn" of growth or fine colonies within the zone of inhibition. Any discernible growth within the zone is indicative of resistance.

  • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the CLSI M100 guidelines (see table above).

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start inoculum_prep Prepare Inoculum (0.5 McFarland) start->inoculum_prep plate_inoculation Inoculate Mueller-Hinton Agar Plate inoculum_prep->plate_inoculation disk_application Apply this compound Disk plate_inoculation->disk_application incubation Incubate at 35°C ± 2°C disk_application->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone interpret_results Interpret Results (CLSI Guidelines) measure_zone->interpret_results end End interpret_results->end

Caption: Workflow for the this compound Disk Diffusion Test.

troubleshooting_guide cluster_qc Quality Control Issues cluster_interpretation Interpretation Difficulties start Inconsistent Results qc_strain QC Strain Out of Range? start->qc_strain Start Here fuzzy_zones Fuzzy Zone Edges? start->fuzzy_zones Interpretation Issue check_inoculum Verify Inoculum Density (0.5 McFarland) qc_strain->check_inoculum Yes check_temp Check Incubation Temp (35°C ± 2°C) check_inoculum->check_temp check_media_disks Inspect Media & Disks (Storage, Expiry, pH, Depth) check_temp->check_media_disks end Reliable Results check_media_disks->end colonies_in_zone Colonies in Zone? fuzzy_zones->colonies_in_zone No use_transmitted_light Use Transmitted Light fuzzy_zones->use_transmitted_light Yes report_resistant Report as Resistant colonies_in_zone->report_resistant Yes colonies_in_zone->end No check_purity Check Culture Purity use_transmitted_light->check_purity use_cefoxitin Consider Cefoxitin for S. aureus check_purity->use_cefoxitin check_purity->end report_resistant->check_purity use_cefoxitin->end

Caption: Troubleshooting Decision Tree for this compound Disk Diffusion.

References

issues with oxacillin quality control testing in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxacillin Quality Control Testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered in the laboratory. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound quality control (QC) results for Staphylococcus aureus ATCC® 25923™ or ATCC® 29213™ out of range?

A1: Out-of-range QC results for this compound with standard reference strains can stem from several factors. Common causes include:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy or too light will lead to smaller or larger zone sizes in disk diffusion, respectively, or incorrect MIC values.[1][2]

  • Media Issues: The pH, cation concentration, and thymidine levels of the Mueller-Hinton Agar (MHA) can significantly impact results.[3][4] Ensure the media is from a reliable source and within its expiration date.

  • Incubation Conditions: Staphylococci expressing this compound resistance, particularly heteroresistance, are sensitive to temperature.[1][5] Incubation temperatures above 35°C may not detect all resistant subpopulations.[1][5] Incubation duration is also critical; for this compound, a full 24-hour incubation is often required.[6]

  • Antibiotic Disk Potency: Improper storage of this compound disks can lead to degradation of the antibiotic, resulting in larger zone sizes.[7]

  • QC Strain Viability: Ensure the QC strain has been subcultured appropriately and has not undergone excessive passaging, which could lead to mutations.[8]

Q2: My cefoxitin disk diffusion results indicate resistance, but the this compound MIC is susceptible for a S. aureus isolate. What does this discrepancy mean?

A2: This is a recognized phenomenon and the cefoxitin result should generally be trusted.[1] Here's why:

  • Cefoxitin as an Inducer: Cefoxitin is a more potent inducer of the mecA gene, which is responsible for methicillin resistance.[1][5] This means cefoxitin is more reliable for detecting heteroresistant strains where only a subpopulation of bacteria expresses resistance.[1]

  • CLSI and EUCAST Recommendations: Both CLSI and EUCAST recommend using cefoxitin as a surrogate for predicting this compound resistance in S. aureus.[1] A resistant cefoxitin result is indicative of methicillin resistance, regardless of the this compound result.[1]

Q3: We are seeing growth within the zone of inhibition around the this compound disk. How should this be interpreted?

A3: The presence of colonies within an otherwise clear zone of inhibition is often indicative of a heteroresistant population.[1][5] In these cases, even a few colonies suggest that a resistant subpopulation is present. The zone of inhibition should be measured at the edge of the dense area of growth, but the presence of internal colonies should be noted and the isolate should be considered resistant.

Q4: Our automated susceptibility testing system is flagging this compound resistance, but our manual methods (disk diffusion/MIC) show susceptibility. Which result is correct?

A4: Discrepancies between automated systems and manual methods can occur.[9] Automated systems may sometimes misclassify susceptible strains as resistant.[9] In such cases, it is recommended to rely on a reference method like broth microdilution or to confirm with a cefoxitin disk diffusion test.[9] If a mecA PCR is available, it can be used as a "gold standard" for determining resistance.[9]

Troubleshooting Guides

Issue 1: this compound QC Zones Consistently Too Large or Too Small

This guide provides a systematic approach to troubleshooting out-of-range zone diameters for QC strains like S. aureus ATCC® 25923™.

Troubleshooting Steps:

  • Verify Inoculum Density:

    • Ensure the bacterial suspension matches a 0.5 McFarland standard. Use a spectrophotometer or a Wickerham card for accuracy.

    • Prepare a fresh inoculum from a subculture that is 18-24 hours old.[1]

  • Check Incubation Conditions:

    • Confirm the incubator temperature is maintained at 35°C ± 2°C.[1][5]

    • Ensure plates are incubated for the full recommended time (16-18 hours for this compound, but up to 24 hours may be necessary for staphylococci).[6]

    • Check for proper atmospheric conditions (ambient air).

  • Evaluate Mueller-Hinton Agar:

    • Confirm the agar depth is 4.0 ± 0.5 mm.[4]

    • Check the pH of the prepared media.

    • Use a new lot of media to rule out batch-specific issues.

  • Assess this compound Disks:

    • Check the expiration date of the disks.

    • Ensure disks have been stored according to the manufacturer's instructions (typically refrigerated or frozen in a desiccated container).

    • Allow disks to come to room temperature before opening the container to prevent condensation.

  • Subculture QC Strain:

    • Obtain a fresh, certified culture of the QC strain if there are concerns about contamination or mutation.

Issue 2: Difficulty Interpreting this compound Agar Screen Plates

The this compound agar screen test can be challenging to interpret, especially with heteroresistant strains.[10]

Troubleshooting Steps:

  • Proper Inoculation:

    • The recommended inoculation method is a 1-μl loopful of a 0.5 McFarland suspension.[10]

    • Spot inoculate the plate rather than streaking for isolation.

  • Correct Media Formulation:

    • Ensure the Mueller-Hinton agar contains 6 μg/ml of this compound and is supplemented with 4% NaCl.[5]

  • Incubation and Reading:

    • Incubate at 35°C for a full 24 hours.

    • Examine plates carefully for any growth using transmitted light. Any growth, even a faint haze or a single colony, is considered a positive result (resistant).[10]

  • Use of Controls:

    • Always include a positive control (S. aureus ATCC® 43300™, a heteroresistant strain) and a negative control (S. aureus ATCC® 25923™).[10] The positive control is crucial for ensuring the media can detect low-level resistance.[10]

Data Presentation

Table 1: CLSI Quality Control Ranges for S. aureus with this compound

QC StrainMethodAntimicrobial AgentConcentration/Disk ContentAcceptable QC Range
S. aureus ATCC® 29213™Broth MicrodilutionThis compound-0.12 - 0.5 µg/mL
S. aureus ATCC® 25923™Disk DiffusionThis compound1 µg18 - 24 mm
S. aureus ATCC® 43300™Agar ScreenThis compound6 µg/mLGrowth

Data sourced from CLSI M100 documents.[11][12]

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion for this compound

Objective: To determine the susceptibility of a bacterial isolate to this compound using the disk diffusion method.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound disks (1 µg)

  • Bacterial culture (18-24 hours old)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile swabs

  • Incubator at 35°C

  • Calipers or ruler

Methodology:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically apply an this compound (1 µg) disk to the center of the inoculated plate.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-18 hours (up to 24 hours for staphylococci).

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm) using calipers or a ruler.

    • Interpret the results based on established breakpoints (e.g., from CLSI or EUCAST guidelines).

Protocol 2: Broth Microdilution for this compound MIC

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound for a bacterial isolate.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Serial dilutions of this compound

  • Bacterial inoculum prepared to a final concentration of 5 x 10^5 CFU/mL

  • Incubator at 35°C

Methodology:

  • Prepare this compound Dilutions:

    • Prepare two-fold serial dilutions of this compound in CAMHB in the wells of a microtiter plate. The concentration range should bracket the expected MIC.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Controls:

    • Add the diluted inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[1]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1] Read the plate against a dark, non-reflective background.

Visualizations

Oxacillin_QC_Troubleshooting start This compound QC Result Out of Range check_inoculum Verify Inoculum (0.5 McFarland) start->check_inoculum inoculum_ok Inoculum Correct? check_inoculum->inoculum_ok check_media Evaluate Media (pH, depth, lot #) media_ok Media OK? check_media->media_ok check_incubation Check Incubation (35°C, 24h) incubation_ok Incubation OK? check_incubation->incubation_ok check_disks Assess Disks (storage, expiry) disks_ok Disks OK? check_disks->disks_ok check_strain Review QC Strain (passage, purity) strain_ok Strain OK? check_strain->strain_ok inoculum_ok->check_media Yes correct_inoculum Action: Remake inoculum and re-test inoculum_ok->correct_inoculum No media_ok->check_incubation Yes correct_media Action: Use new lot of media and re-test media_ok->correct_media No incubation_ok->check_disks Yes correct_incubation Action: Correct temp/time and re-test incubation_ok->correct_incubation No disks_ok->check_strain Yes correct_disks Action: Use new disks and re-test disks_ok->correct_disks No correct_strain Action: Subculture from new stock and re-test strain_ok->correct_strain No escalate Escalate to Technical Specialist strain_ok->escalate Yes correct_inoculum->start correct_media->start correct_incubation->start correct_disks->start correct_strain->start resolved Issue Resolved

Caption: Troubleshooting workflow for out-of-range this compound QC results.

Disk_Diffusion_Workflow prep_inoculum 1. Prepare Inoculum (0.5 McFarland) inoculate_plate 2. Inoculate MHA Plate prep_inoculum->inoculate_plate apply_disk 3. Apply this compound Disk inoculate_plate->apply_disk incubate 4. Incubate (35°C, 16-24h) apply_disk->incubate measure_zone 5. Measure Zone (mm) incubate->measure_zone interpret 6. Interpret Result (S/I/R) measure_zone->interpret

Caption: Standard experimental workflow for the Kirby-Bauer disk diffusion test.

References

overcoming the inoculum effect in oxacillin susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the inoculum effect in oxacillin susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" in the context of this compound susceptibility testing?

A1: The inoculum effect refers to a phenomenon where the minimum inhibitory concentration (MIC) of this compound for a bacterial isolate, typically Staphylococcus aureus, increases significantly as the starting bacterial density (inoculum) in the susceptibility test rises.[1][2] An isolate that appears susceptible at the standard inoculum of approximately 5 x 105 colony-forming units (CFU)/mL may test as resistant at a higher inoculum of 5 x 107 CFU/mL.[1] This is particularly relevant for infections with a high bacterial burden, such as endocarditis or abscesses.

Q2: What is the primary mechanism behind the this compound inoculum effect?

A2: The most common cause of the this compound inoculum effect in S. aureus is the hyperproduction of β-lactamase enzymes.[2][3] At high bacterial densities, the increased concentration of β-lactamase can effectively hydrolyze and inactivate this compound, leading to bacterial growth at antibiotic concentrations that would normally be inhibitory. This is often observed in "borderline this compound-resistant S. aureus" (BORSA) strains.[3]

Q3: My phenotypic test (e.g., disk diffusion or MIC) shows this compound susceptibility, but the isolate is positive for the mecA gene by PCR. What does this indicate?

A3: This discrepancy characterizes an "this compound-susceptible MRSA" (OS-MRSA) isolate.[2][4] Several factors can contribute to this phenomenon:

  • Heteroresistance: Only a small subpopulation of the bacteria expresses the mecA-mediated resistance, which may not be detected under standard testing conditions.[5]

  • Low-level expression of mecA: The mecA gene may be present but expressed at very low levels in vitro.

  • Mutations: Mutations in the mecA gene or its regulatory elements can lead to a susceptible phenotype.

It is crucial to investigate these isolates further, as they may revert to a resistant phenotype under antibiotic pressure.

Q4: How should I report results for an isolate that is mecA-positive but phenotypically susceptible to this compound?

A4: In cases of a confirmed mecA gene, the isolate should be considered a potential methicillin-resistant S. aureus (MRSA) and reported as such, with a comment noting the susceptible phenotype.[4] This is important for appropriate patient management, as treatment with β-lactam antibiotics could lead to therapeutic failure.

Q5: Are there alternative methods to detect this compound resistance that are less prone to the inoculum effect?

A5: Cefoxitin is a more potent inducer of mecA gene expression and is often a more reliable predictor of this compound resistance than this compound itself, especially in cases of heteroresistance.[5] Therefore, cefoxitin disk diffusion or MIC testing is recommended. Additionally, molecular methods like PCR for the mecA gene and PBP2a latex agglutination tests can directly detect the primary mechanism of methicillin resistance.

Troubleshooting Guides

Scenario 1: Discordant this compound and Cefoxitin Results

Problem: The cefoxitin disk diffusion result indicates resistance, but the this compound MIC is in the susceptible range.

Possible Causes:

  • Heteroresistance: The isolate may be heteroresistant, and cefoxitin is better at detecting this than this compound.[5]

  • Incorrect Inoculum Density: An inoculum that is too light can lead to false susceptibility.

  • Suboptimal Incubation Conditions: Incubation at temperatures above 35°C can suppress the expression of resistance.[5]

Troubleshooting Steps:

  • Verify Inoculum Density: Ensure the inoculum is prepared to a 0.5 McFarland standard.

  • Confirm Incubation Conditions: Check that plates were incubated at 35°C ± 2°C for the recommended duration (16-20 hours, or up to 24 hours for this compound).[6]

  • Repeat the Test: Carefully repeat both the cefoxitin disk diffusion and this compound MIC tests.

  • Perform a mecA PCR or PBP2a Latex Agglutination Test: These tests will confirm the presence of the genetic basis for methicillin resistance.

  • Trust the Cefoxitin Result: If the discrepancy persists, the cefoxitin result is generally considered more reliable for predicting methicillin resistance.

Scenario 2: mecA PCR is Positive, but Phenotypic Tests are Susceptible

Problem: Molecular testing detects the mecA gene, but the isolate appears susceptible to both this compound and cefoxitin.

Possible Causes:

  • OS-MRSA: The isolate is an this compound-susceptible MRSA.[2][4]

  • Non-viable Bacteria: The PCR may be detecting DNA from non-viable bacteria.

  • Contamination: The PCR reaction may be contaminated.

Troubleshooting Steps:

  • Confirm Isolate Purity: Ensure the culture used for phenotypic testing is pure.

  • Repeat Phenotypic Testing: Meticulously repeat the this compound and cefoxitin susceptibility tests, paying close attention to inoculum preparation and incubation conditions.

  • Perform a PBP2a Latex Agglutination Test: This will confirm if the mecA gene is being expressed as the PBP2a protein.

  • Consider High-Inoculum Testing: Perform an this compound MIC test with a high inoculum (see Experimental Protocols section) to assess for an inoculum effect.

  • Report Genotypic Result: If the mecA gene presence is confirmed, the isolate should be reported as MRSA, with a note about the phenotypic susceptibility.[4]

Data Presentation

Table 1: Illustrative this compound MIC Shift with Increased Inoculum in S. aureus

Isolate TypeInoculum (CFU/mL)This compound MIC Range (µg/mL)InterpretationReference
MSSA (non-β-lactamase hyperproducer)5 x 105≤2Susceptible[3]
5 x 107≤2Susceptible[3]
BORSA (β-lactamase hyperproducer)5 x 1051 - 2Susceptible[3]
5 x 107≥4Resistant[3]
OS-MRSA (mecA-positive)5 x 105≤2Susceptible[2][4]
5 x 107≥4Resistant[2][4]

Table 2: Performance of Different Methods for Detecting Methicillin Resistance in S. aureus

MethodSensitivity (%)Specificity (%)AdvantagesDisadvantages
This compound Disk DiffusionVariableVariableSimple, low costProne to inoculum effect, may miss heteroresistance
Cefoxitin Disk DiffusionHighHighBetter inducer of mecA, more reliable than this compoundStill a phenotypic test
This compound Broth Microdilution (Standard Inoculum)GoodGoodProvides quantitative MICCan be affected by inoculum density
This compound Agar Screen (6 µg/mL)GoodGoodEasy to performMay not detect all heteroresistant strains
mecA PCRVery HighVery HighGold standard for detecting resistance geneDoes not provide MIC, may not reflect phenotypic expression
PBP2a Latex AgglutinationHighHighDetects the protein product of mecACan have occasional false positives/negatives

Experimental Protocols

Protocol 1: High-Inoculum Broth Microdilution for this compound

This protocol is adapted from standard broth microdilution methods to assess the inoculum effect.

1. Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Prepare two dilutions of this suspension: i. Standard Inoculum: Dilute to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells. ii. High Inoculum: Dilute to achieve a final concentration of approximately 5 x 107 CFU/mL in the test wells.

2. Plate Inoculation: a. Inoculate separate sets of cation-adjusted Mueller-Hinton broth (CAMHB) microdilution panels containing serial dilutions of this compound with the standard and high inocula. b. Include a growth control well (no antibiotic) for each inoculum.

3. Incubation: a. Incubate the plates at 35°C ± 2°C for 24 hours.

4. Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth. b. An inoculum effect is observed if the MIC for the high inoculum is significantly higher (e.g., a four-fold or greater increase) than the MIC for the standard inoculum, particularly if the high-inoculum MIC crosses the resistance breakpoint (≥4 µg/mL).

Visualizations

Inoculum_Effect_Mechanism Mechanism of this compound Inoculum Effect in S. aureus cluster_standard Standard Inoculum (~5x10^5 CFU/mL) cluster_high High Inoculum (~5x10^7 CFU/mL) Standard_Inoculum Standard Bacterial Density Low_Beta_Lactamase Low Concentration of β-lactamase Standard_Inoculum->Low_Beta_Lactamase Oxacillin_Effective This compound Binds to PBPs Low_Beta_Lactamase->Oxacillin_Effective Insufficient to inactivate this compound Inhibition Bacterial Growth Inhibited (Susceptible) Oxacillin_Effective->Inhibition High_Inoculum High Bacterial Density High_Beta_Lactamase High Concentration of β-lactamase High_Inoculum->High_Beta_Lactamase Oxacillin_Inactivated This compound Hydrolyzed High_Beta_Lactamase->Oxacillin_Inactivated Sufficient to inactivate this compound Growth Bacterial Growth Continues (Resistant) Oxacillin_Inactivated->Growth This compound This compound Present This compound->Oxacillin_Effective This compound->Oxacillin_Inactivated Troubleshooting_Workflow Troubleshooting Discordant this compound Susceptibility Results Start Discordant Result: Phenotype vs. Genotype Check_Purity 1. Check Isolate Purity Start->Check_Purity Verify_Conditions 2. Verify Inoculum Density and Incubation Conditions Check_Purity->Verify_Conditions Repeat_Tests 3. Repeat Phenotypic Tests (this compound & Cefoxitin) Verify_Conditions->Repeat_Tests PBP2a_Test 4. Perform PBP2a Latex Agglutination Test Repeat_Tests->PBP2a_Test High_Inoculum_MIC 5. Consider High-Inoculum This compound MIC PBP2a_Test->High_Inoculum_MIC PBP2a Positive Report_Susceptible Report as Susceptible PBP2a_Test->Report_Susceptible PBP2a Negative Report_Genotype Report as MRSA (with note on phenotype) High_Inoculum_MIC->Report_Genotype Inoculum Effect Present High_Inoculum_MIC->Report_Genotype Inoculum Effect Absent (precautionary)

References

Validation & Comparative

A Head-to-Head Battle in the Petri Dish: Oxacillin versus Methicillin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In Vitro Efficacy, Mechanisms, and Testing Protocols

For decades, penicillinase-stable penicillins have been a cornerstone in the fight against Staphylococcus aureus infections. Among these, methicillin and oxacillin have been prominent. While historically methicillin was the first of its class, this compound has since become the standard agent for in vitro susceptibility testing to determine resistance in S. aureus. This guide provides a detailed comparison of their in vitro efficacy, mechanisms of action and resistance, and the standardized experimental protocols used to evaluate them.

Executive Summary

This compound is the current agent of choice for determining the susceptibility of Staphylococcus aureus to penicillinase-stable penicillins in clinical laboratories. The term "Methicillin-Resistant S. aureus" (MRSA) is a historical descriptor, with resistance now being phenotypically determined by testing against this compound or cefoxitin. Both this compound and methicillin share the same mechanism of action, targeting penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis. The primary resistance mechanism in S. aureus is the acquisition of the mecA gene, which encodes a modified PBP (PBP2a) that has a low affinity for beta-lactam antibiotics, rendering them ineffective. While direct comparative in vitro efficacy data from recent single studies is scarce due to the shift in testing standards, historical data and the established mechanisms of action indicate a comparable intrinsic activity against susceptible S. aureus strains.

Data Presentation: In Vitro Susceptibility of S. aureus

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against various S. aureus isolates. MIC is a fundamental measure of an antibiotic's in vitro potency, representing the lowest concentration that inhibits visible bacterial growth.

Staphylococcus aureus Strain TypeThis compound MIC Range (µg/mL)Interpretation
Methicillin-Susceptible S. aureus (MSSA)≤ 2Susceptible
Methicillin-Resistant S. aureus (MRSA)≥ 4Resistant
mecA-positive, this compound-Susceptible S. aureus (OS-MRSA)≤ 2Phenotypically Susceptible

Note: Data is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action and Resistance

Both this compound and methicillin are beta-lactam antibiotics that exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.

Signaling Pathway of Beta-Lactam Action

cluster_bacterium Staphylococcus aureus Beta-lactam Beta-lactam PBP Penicillin-Binding Proteins (PBPs) Beta-lactam->PBP Binds to Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis Inhibits Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to

Mechanism of action of beta-lactam antibiotics.

Resistance to these antibiotics in S. aureus is primarily mediated by the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec). This gene encodes for Penicillin-Binding Protein 2a (PBP2a).

Mechanism of Resistance in MRSA

cluster_mrsa Methicillin-Resistant S. aureus (MRSA) Beta-lactam Beta-lactam PBP Native PBPs Beta-lactam->PBP Binds and Inhibits PBP2a PBP2a (mecA-encoded) Beta-lactam->PBP2a Low Affinity (No Inhibition) Cell Wall Synthesis Peptidoglycan Cross-linking PBP2a->Cell Wall Synthesis Maintains Bacterial Survival Bacterial Survival Cell Wall Synthesis->Bacterial Survival

PBP2a-mediated resistance to beta-lactams in MRSA.

Experimental Protocols

The determination of in vitro efficacy of this compound against S. aureus is performed using standardized methods outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for determining the MIC of an antibiotic.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the S. aureus isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For testing S. aureus against this compound, the broth is supplemented with 2% NaCl.

  • Inoculation: A multi-well microtiter plate is prepared where each well contains a specific concentration of this compound. The standardized bacterial inoculum is added to each well.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Experimental Workflow for Broth Microdilution

Start Start Prepare Inoculum Prepare S. aureus Inoculum (0.5 McFarland) Start->Prepare Inoculum Inoculate Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Plate Prepare Dilutions Serial Dilution of This compound in CAMHB + 2% NaCl Prepare Dilutions->Inoculate Plate Incubate Incubate at 35°C for 16-20h Inoculate Plate->Incubate Read MIC Determine MIC Incubate->Read MIC End End Read MIC->End

Workflow for determining MIC by broth microdilution.

Conclusion

In the contemporary landscape of antimicrobial susceptibility testing, this compound serves as the definitive proxy for methicillin when evaluating S. aureus. Both agents are mechanistically similar, with their efficacy dictated by the presence or absence of the mecA gene and its product, PBP2a. The standardized protocols provided by CLSI and EUCAST ensure reproducible and clinically relevant in vitro data. For researchers and drug development professionals, understanding the nuances of this compound susceptibility testing is paramount for the accurate classification of S. aureus isolates and the development of novel therapeutic strategies against this persistent pathogen.

Oxacillin Versus Nafcillin: A Comparative Guide for Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate penicillinase-resistant penicillin is crucial for accurate and reproducible laboratory results. Both oxacillin and nafcillin are mainstays in this class of antibiotics, primarily used in studies involving Staphylococcus aureus. This guide provides an objective comparison of their performance in laboratory settings, supported by experimental data, to aid in making an informed decision for your research needs.

At a Glance: Key Physicochemical and In Vitro Properties

A summary of the key characteristics of this compound and nafcillin is presented below, offering a quick reference for their suitability in various laboratory applications.

PropertyThis compoundNafcillinReference(s)
Molar Mass 401.44 g/mol 414.47 g/mol [1]
Solubility
Ethanol~2 mg/mL16 mg/mL[2]
DMSO~16 mg/mL84 mg/mL[2],[3]
Dimethyl Formamide~20 mg/mL-[2]
PBS (pH 7.2)~10 mg/mL~1 mg/mL[2],[3]
Stability in 0.9% NaCl at 23°C <10% loss after 7 days10% loss after 5 days[4]
Stability in 0.9% NaCl at 4°C <5% loss after 30 days<3% loss after 14 days (microprecipitation noted)[4]
Primary Laboratory Use Susceptibility testing (surrogate for methicillin), in vitro synergy studiesSusceptibility testing, in vitro synergy and pharmacodynamic models[5],[6]

Mechanism of Action: A Shared Pathway

Both this compound and nafcillin are β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][7] Their primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[8][9] By binding to and inactivating PBPs, these antibiotics disrupt cell wall integrity, leading to cell lysis and bacterial death.[8][9] Their resistance to penicillinase enzymes makes them particularly effective against penicillin-resistant strains of Staphylococcus aureus.[10]

cluster_0 Bacterial Cell Oxacillin_Nafcillin This compound / Nafcillin PBP Penicillin-Binding Proteins (PBPs) Oxacillin_Nafcillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Oxacillin_Nafcillin->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Essential for Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Disruption leads to

Mechanism of action for penicillinase-resistant penicillins.

Performance in Laboratory Assays

Susceptibility Testing

Both this compound and nafcillin are utilized in antimicrobial susceptibility testing (AST) to determine the resistance profile of bacterial isolates, particularly staphylococci. This compound is often used as a surrogate for methicillin and other penicillinase-resistant penicillins in these assays.[5][6] The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for both disk diffusion and broth microdilution methods.

Key Considerations for Susceptibility Testing:

  • MRSA Detection: Cefoxitin is now often preferred over this compound for the detection of mecA-mediated resistance (MRSA) in S. aureus in disk diffusion assays due to clearer endpoints.[11] However, this compound is still widely used, especially in broth microdilution methods.[12]

  • Inoculum Effect: High bacterial inoculums (e.g., in biofilm studies) can sometimes lead to increased minimum inhibitory concentrations (MICs) for β-lactam antibiotics, a phenomenon known as the inoculum effect.[13] This is an important consideration when designing in vitro experiments that involve high bacterial densities.

In Vitro Synergy and Pharmacodynamic Studies

This compound and nafcillin are frequently used in in vitro studies to investigate synergistic effects with other antimicrobial agents. These studies are crucial for developing combination therapies to combat resistant infections.

  • This compound: Has been studied in combination with gentamicin, nisin, and tetracycline against staphylococcal isolates, demonstrating synergistic activity in inhibiting bacterial growth and biofilm formation.[10][14][15]

  • Nafcillin: Has shown synergy with vancomycin against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), as well as heteroresistant vancomycin-intermediate S. aureus (hVISA).[8][9][16][17]

Experimental Protocols

Detailed methodologies for key experiments involving this compound and nafcillin are outlined below.

Preparation of Stock Solutions

For reproducible results, proper preparation of antibiotic stock solutions is essential.

  • Weighing: Accurately weigh the required amount of this compound sodium or nafcillin sodium powder.

  • Dissolving: Dissolve the powder in an appropriate solvent. For nafcillin and this compound, USP guidelines suggest dissolving in Buffer No. 1 to a final concentration of 1.25 mg/mL.[18] Alternatively, for specific experimental needs, solubility data in other solvents can be referenced from the table above.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm filter.

  • Storage: Aliquot the sterile stock solution and store at -20°C or -80°C for long-term use.[19]

Antimicrobial Susceptibility Testing: Disk Diffusion (Kirby-Bauer)

The disk diffusion method is a widely used qualitative test for determining antimicrobial susceptibility.

Start Start: Bacterial Isolate Inoculum_Prep Prepare 0.5 McFarland Standard Inoculum Start->Inoculum_Prep Plate_Inoculation Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Plate_Inoculation Disk_Placement Place Antibiotic Disks (this compound/Nafcillin) Plate_Inoculation->Disk_Placement Incubation Incubate at 35°C for 16-24 hours Disk_Placement->Incubation Measure_Zones Measure Zones of Inhibition (mm) Incubation->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant (CLSI Guidelines) Measure_Zones->Interpret_Results End End: Susceptibility Profile Interpret_Results->End

Workflow for Disk Diffusion Susceptibility Testing.
  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.[20]

  • Plating: Uniformly streak the inoculum onto a Mueller-Hinton agar plate.[20]

  • Disk Application: Aseptically apply paper disks impregnated with a standard concentration of this compound (1 µg) or nafcillin (1 µg) to the agar surface.[21]

  • Incubation: Incubate the plates at 35°C for 16-24 hours.[21]

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition around each disk and interpret the results as susceptible, intermediate, or resistant according to CLSI guidelines.[20]

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)

Broth microdilution is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

  • Antibiotic Dilution: Prepare serial twofold dilutions of this compound or nafcillin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[22] For staphylococci, the broth should be supplemented with 2% NaCl when testing this compound.[23]

  • Inoculation: Add a standardized bacterial inoculum (final concentration of approximately 5 x 10^5 CFU/mL) to each well.[22]

  • Incubation: Incubate the microtiter plate at 35°C for 16-20 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[5]

Conclusion: Which is Better for Your Study?

The choice between this compound and nafcillin for laboratory studies depends on the specific requirements of the experiment.

  • For routine susceptibility testing of staphylococci, especially when following CLSI guidelines, this compound is a well-established and often preferred agent. Its stability in solution is also a practical advantage for prolonged experiments.[4][11]

  • Nafcillin may be a more suitable choice for specific in vitro pharmacodynamic or synergy studies where its particular pharmacokinetic properties or interactions with other drugs are being investigated. However, researchers should be mindful of its potential for precipitation in refrigerated solutions.[4]

Ultimately, both antibiotics are valuable tools for in vitro research. The decision should be based on a careful consideration of the experimental design, the specific bacterial strains being tested, and adherence to standardized protocols to ensure the reliability and reproducibility of the results.

References

Cloxacillin vs. Oxacillin: A Comparative Analysis of Antibacterial Spectrum and Potency

Author: BenchChem Technical Support Team. Date: December 2025

Cloxacillin and this compound are members of the isoxazolyl penicillin class of beta-lactam antibiotics, developed to combat infections caused by penicillinase-producing staphylococci.[1] As semi-synthetic derivatives of penicillin, they feature a modified side-chain that sterically hinders the enzymatic activity of beta-lactamases, rendering them effective against many strains of Staphylococcus aureus that are resistant to standard penicillin. This guide provides an objective comparison of their antibacterial spectrum and potency, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

Both clthis compound and this compound share an identical mechanism of action. They inhibit the final stage of bacterial cell wall synthesis by acylating the transpeptidase enzyme, also known as a penicillin-binding protein (PBP).[1][2] This covalent binding prevents the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of the bacterial cell wall. The resulting weakened cell wall leads to osmotic instability, cell lysis, and ultimately, bactericidal action against actively growing bacteria.[1][2][3]

Antibacterial Spectrum and Potency

The antibacterial spectrum for both clthis compound and this compound is narrow, with primary activity directed against Gram-positive bacteria. They are particularly indicated for infections caused by methicillin-susceptible Staphylococcus aureus (MSSA) and other beta-lactamase-producing staphylococci.[2][4][5] They are also effective against certain streptococcal and pneumococcal species but are not active against methicillin-resistant Staphylococcus aureus (MRSA), enterococci, or the majority of Gram-negative bacteria.[6]

While often considered clinically interchangeable, in vitro studies suggest subtle differences in potency may exist. One comparative study involving 40 strains of Staphylococcus aureus indicated that penicillins with chlorine atoms in their structure, such as clthis compound, exhibited lower Minimum Inhibitory Concentrations (MICs) than this compound.[7] However, other research has found their activity against Gram-positive cocci to be comparable.[4]

Table 1: Comparative In Vitro Potency Data for Clthis compound and this compound

AntibioticBacterial StrainMIC (mg/L)MBC (mg/L)Notes
Clthis compoundMethicillin-Susceptible S. aureus (MSSA)0.250.5Data from a single strain used in an experimental endocarditis model.[8]
Clthis compoundMethicillin-Resistant S. aureus (MRSA)≥32 to ≥128Not statedDemonstrates lack of clinically relevant activity against MRSA strains.[9][10]
This compoundMethicillin-Susceptible S. aureus (MSSA)Not statedNot statedGenerally considered to have similar activity to clthis compound.[4] One study suggested potentially higher MICs than clthis compound against S. aureus, but specific values were not provided.[7]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Experimental Protocols

The determination of in vitro potency, specifically the Minimum Inhibitory Concentration (MIC), is standardized to ensure reproducibility. The following is a detailed methodology for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of clthis compound or this compound at a high concentration in a suitable solvent.

    • Perform two-fold serial dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 128 µg/mL.[12]

    • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test organism (e.g., S. aureus) from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Dispense the final bacterial inoculum into each well of the microtiter plate containing the serially diluted antibiotic. The final volume in each well is typically 100 µL.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[12]

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plate for bacterial growth.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis p1 Prepare Bacterial Inoculum (0.5 McFarland) p2 Prepare Serial Dilutions of Antibiotic in Plate p3 Standardize & Dilute Inoculum p1->p3 p4 Inoculate Microtiter Plate Wells p3->p4 p5 Incubate Plate (16-20h at 35°C) p4->p5 p4->p5 p6 Visually Inspect for Bacterial Growth p5->p6 p7 Determine MIC Value (Lowest concentration with no growth) p6->p7

Caption: Workflow for Broth Microdilution MIC Testing.

Conclusion

Clthis compound and this compound are structurally and mechanistically similar penicillinase-resistant penicillins. Their primary clinical utility is in treating infections caused by MSSA. While they are often used interchangeably, some in vitro evidence suggests clthis compound may be slightly more potent against certain strains of S. aureus, a difference attributed to its chemical structure.[7] However, both remain critical agents in the antibiotic arsenal against susceptible Gram-positive pathogens. The choice between them is often dictated by local availability, cost, and established clinical protocols rather than a significant difference in antibacterial spectrum or potency.

References

A Researcher's Guide to the Validation of Oxacillin Susceptibility with mecA Gene Detection in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of methicillin resistance in Staphylococcus aureus (MRSA) is a critical step in both clinical diagnostics and the development of new antimicrobial agents. This guide provides a comprehensive comparison of phenotypic oxacillin susceptibility testing and genotypic mecA gene detection, offering insights into their performance, underlying principles, and the importance of their combined use for accurate resistance profiling.

Methicillin resistance in S. aureus is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][3] This altered protein has a low affinity for beta-lactam antibiotics, rendering them ineffective.[2][3] While detection of the mecA gene by Polymerase Chain Reaction (PCR) is considered the "gold standard" for identifying MRSA, phenotypic methods that assess the susceptibility of the bacteria to this compound (a surrogate for methicillin) remain widely used in clinical and research laboratories.[2][4] This guide explores the validation of these phenotypic results with the genotypic data, highlighting areas of concordance and discrepancy.

Performance Comparison of this compound Susceptibility Testing Methods against mecA Gene Detection

The performance of various phenotypic methods for detecting this compound resistance can be evaluated by comparing their results to the presence of the mecA gene, which is considered the definitive marker for methicillin resistance. The following table summarizes the sensitivity and specificity of common phenotypic tests as reported in various studies. It is important to note that performance can be influenced by the specific protocols and bacterial strains being tested.

Phenotypic TestSensitivity (%)Specificity (%)Key Considerations
This compound Disk Diffusion 80 - 10090 - 100Results can be difficult to interpret due to heteroresistance.[1][5] Cefoxitin is now often preferred as it is a better inducer of mecA expression.[1][4][5]
Cefoxitin Disk Diffusion 97.3 - 100100Considered a more reliable predictor of mecA-mediated resistance than this compound.[4][5][6][7]
This compound Broth Microdilution (MIC) 91.6 - 10080 - 100Provides a quantitative measure of resistance (Minimum Inhibitory Concentration).[5][8]
Automated Systems (e.g., Vitek) 10080Can produce discrepancies, with some systems misinterpreting mecA-positive strains as susceptible.[2][9]
PBP2a Latex Agglutination 95.8 - 10088 - 100A rapid method that directly detects the protein product of the mecA gene.[2][10][11][12]
Chromogenic Agar 9699.5Allows for the direct identification of MRSA based on colony color.[13]

The Challenge of Discrepancies: this compound-Susceptible MRSA (OS-MRSA)

A significant challenge in this field is the occurrence of S. aureus strains that carry the mecA gene but appear susceptible to this compound in phenotypic tests.[14][15][16] This phenomenon, known as this compound-Susceptible MRSA (OS-MRSA), can lead to treatment failures if only phenotypic methods are relied upon.[14][15] The underlying reasons for this discrepancy can include mutations within the mecA gene or its regulatory elements, which may lead to reduced expression of PBP2a.[14][17] Therefore, a combination of both genotypic and phenotypic testing is crucial for the accurate identification of methicillin resistance.

Experimental Protocols

Accurate and reproducible results are contingent on standardized experimental protocols. Below are detailed methodologies for key experiments.

This compound Disk Diffusion Test

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A suspension of the S. aureus isolate is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: An this compound disk (typically 1 µg) is placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at 35°C for 24 hours.

  • Interpretation: The diameter of the zone of inhibition is measured. The isolate is classified as resistant, intermediate, or susceptible based on standardized breakpoints provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8]

mecA Gene Detection by PCR

The Polymerase Chain Reaction (PCR) is a molecular technique used to amplify a specific segment of DNA, in this case, the mecA gene.

  • DNA Extraction: Genomic DNA is extracted from the S. aureus isolate using a commercial kit or a standardized in-house method (e.g., phenol-chloroform extraction).[18]

  • PCR Amplification: The extracted DNA is added to a PCR master mix containing mecA-specific primers, DNA polymerase, nucleotides, and buffer.

  • Thermocycling: The PCR mixture is subjected to repeated cycles of heating and cooling in a thermocycler to amplify the mecA gene. A typical cycling protocol includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Detection of Amplified Product: The amplified mecA gene product is visualized using agarose gel electrophoresis. The presence of a band of the expected size confirms the presence of the mecA gene.

PBP2a Latex Agglutination Test

This rapid immunological test detects the presence of the PBP2a protein directly from bacterial colonies.

  • Colony Suspension: A few colonies of the S. aureus isolate are emulsified in an extraction reagent to release the PBP2a protein.

  • Latex Agglutination: A drop of the bacterial extract is mixed with latex particles coated with antibodies specific to PBP2a.

  • Interpretation: Visible clumping (agglutination) of the latex particles within a specified time indicates a positive result, confirming the presence of PBP2a.[11]

Visualizing the Workflow and Underlying Biology

To further clarify the relationship between these testing methods and the mechanism of resistance, the following diagrams illustrate the experimental workflows and the central signaling pathway.

Experimental_Workflow cluster_phenotypic Phenotypic Testing cluster_genotypic Genotypic Testing (mecA PCR) sa_isolate1 S. aureus Isolate inoculum_prep Inoculum Preparation sa_isolate1->inoculum_prep mha_plate Mueller-Hinton Agar Plate inoculum_prep->mha_plate oxacillin_disk This compound Disk Application mha_plate->oxacillin_disk incubation Incubation (24h at 35°C) oxacillin_disk->incubation zone_measurement Measure Zone of Inhibition incubation->zone_measurement interpretation1 Interpret as Resistant/Susceptible zone_measurement->interpretation1 sa_isolate2 S. aureus Isolate dna_extraction DNA Extraction sa_isolate2->dna_extraction pcr_amplification PCR Amplification with mecA primers dna_extraction->pcr_amplification gel_electrophoresis Agarose Gel Electrophoresis pcr_amplification->gel_electrophoresis result_analysis Analyze for mecA band gel_electrophoresis->result_analysis interpretation2 Interpret as mecA Positive/Negative result_analysis->interpretation2

Caption: Workflow for Phenotypic and Genotypic MRSA Detection.

Resistance_Mechanism mecA mecA gene pbp2a PBP2a Protein (Altered Penicillin-Binding Protein) mecA->pbp2a encodes cell_wall Bacterial Cell Wall Synthesis pbp2a->cell_wall continues synthesis in presence of beta_lactam Beta-lactam Antibiotics (e.g., this compound) beta_lactam->cell_wall inhibits normal_pbp Normal PBPs beta_lactam->normal_pbp binds to & inhibits resistance Resistance to Beta-lactams (MRSA) cell_wall->resistance susceptibility Susceptibility to Beta-lactams (MSSA) no_mecA No mecA gene no_mecA->normal_pbp normal_pbp->susceptibility leads to inhibition of cell wall synthesis

Caption: Mechanism of mecA-mediated this compound Resistance.

Conclusion

The validation of this compound susceptibility results with mecA gene detection is a cornerstone of accurate MRSA identification. While phenotypic tests are valuable for assessing the expressed resistance profile of an isolate, the genotypic detection of mecA provides a more definitive confirmation of the genetic potential for resistance. The emergence of OS-MRSA underscores the importance of not relying on a single method. For researchers and drug development professionals, a comprehensive approach that integrates both phenotypic and genotypic data is essential for robust and reliable characterization of methicillin resistance in S. aureus. This ensures the correct classification of strains for epidemiological studies, clinical trial enrollment, and the evaluation of novel therapeutic strategies.

References

A Comparative Guide to Oxacillin Performance Standards in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance standards for oxacillin antimicrobial susceptibility testing (AST) as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data presented herein is based on the latest 2025 guidelines to ensure accuracy and relevance for clinical and research applications. This document outlines interpretive criteria, compares the performance of various testing methodologies, and provides detailed experimental protocols.

Introduction to this compound Susceptibility Testing

This compound, a penicillinase-resistant penicillin, is a key agent for testing and reporting susceptibility of staphylococci to β-lactam antibiotics. Accurate determination of this compound resistance, primarily mediated by the mecA gene, is crucial for appropriate patient management and infection control. Both CLSI in North America and EUCAST in Europe provide standardized methodologies and interpretive criteria, or breakpoints, for this compound AST. While both organizations aim for accurate detection of resistance, their recommended methodologies and breakpoints can differ, impacting the interpretation of results.

Comparative Breakpoint Standards: CLSI vs. EUCAST

The interpretive criteria for this compound and its surrogate, cefoxitin, are detailed below based on the 2025 CLSI M100-Ed35 and EUCAST v15.0 guidelines. These breakpoints are essential for categorizing staphylococcal isolates as susceptible, intermediate, or resistant.

Data Presentation: Breakpoint Tables

Table 1: CLSI 2025 (M100-Ed35) this compound and Cefoxitin Breakpoints for Staphylococcus spp. [1]

OrganismAgentMethodSusceptibleIntermediateResistant
Staphylococcus aureus This compoundMIC (µg/mL)≤2-≥4
CefoxitinDisk Diffusion (mm)≥22-≤21
CefoxitinMIC (µg/mL)≤4-≥8
Staphylococcus lugdunensis This compoundMIC (µg/mL)≤2-≥4
CefoxitinDisk Diffusion (mm)≥22-≤21
Other Staphylococcus spp. This compoundMIC (µg/mL)≤0.51-2≥4
CefoxitinDisk Diffusion (mm)≥25-≤24
CefoxitinMIC (µg/mL)≤4-≥8

Table 2: EUCAST 2025 (v15.0) this compound and Cefoxitin Breakpoints for Staphylococcus spp. [2][3]

OrganismAgentMethodSusceptible (S)Resistant (R)
Staphylococcus aureus Cefoxitin (screen)Disk Diffusion (mm)≥22<22
Cefoxitin (screen)MIC (µg/mL)≤2>2
Staphylococcus lugdunensis Cefoxitin (screen)Disk Diffusion (mm)≥22<22
Cefoxitin (screen)MIC (µg/mL)≤2>2
Other Coagulase-Negative Staphylococci Cefoxitin (screen)Disk Diffusion (mm)≥25<25
Cefoxitin (screen)MIC (µg/mL)≤4>4

Note: EUCAST primarily recommends the use of cefoxitin as a surrogate for predicting mecA-mediated this compound resistance in S. aureus and S. lugdunensis.

Performance Comparison of AST Methods

The accurate detection of this compound resistance is paramount. Various methodologies are employed, each with its own performance characteristics. The gold standard for determining methicillin resistance is the detection of the mecA gene by polymerase chain reaction (PCR). The table below summarizes the performance of common phenotypic methods against this genotypic standard.

Data Presentation: Performance of this compound AST Methods

Table 3: Comparative Performance of this compound Susceptibility Testing Methods against mecA PCR

MethodOrganismSensitivity (%)Specificity (%)Reference
Broth Microdilution (CLSI)S. aureus100100[4]
Disk Diffusion (this compound)S. aureus64.0431.34[5]
Disk Diffusion (Cefoxitin)S. aureus97.2-99.6100[6][7]
Vitek 2 (this compound MIC)S. aureus76.85-97.523.47-100[5][6]
MicroScan (this compound MIC)S. aureus74-9086-97[4]

Performance characteristics can vary based on the specific strain collection and local epidemiology.

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and accurate AST results. The following sections outline the methodologies for broth microdilution and disk diffusion as recommended by CLSI and EUCAST.

CLSI Broth Microdilution Method (Reference: CLSI Document M07)[8][9][10][11]
  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the same morphotype from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Test Procedure:

    • Using a multi-channel pipette, inoculate 96-well microdilution panels containing serial two-fold dilutions of this compound in CAMHB.

    • Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the panels in ambient air at 35°C ± 2°C for 16 to 20 hours. For this compound and vancomycin testing of Staphylococcus spp., a full 24-hour incubation is required.[1]

  • Result Interpretation:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • Interpret the MIC results according to the breakpoints provided in Table 1.

CLSI Disk Diffusion Method (Reference: CLSI Document M02)[12][13]
  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Disk Application:

    • Aseptically apply a cefoxitin (30 µg) disk to the surface of the inoculated agar plate.

    • Ensure the disk is in firm contact with the agar.

  • Incubation:

    • Within 15 minutes of disk application, invert the plates and incubate them in ambient air at 35°C ± 2°C.

    • For S. aureus and S. lugdunensis, incubate for 16-18 hours. For other staphylococci, a 24-hour incubation is necessary to detect methicillin resistance.[1]

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

    • Interpret the zone diameters according to the breakpoints in Table 1.

EUCAST Disk Diffusion Method (Reference: EUCAST Disk Diffusion Manual)
  • Inoculum Preparation:

    • Prepare a bacterial suspension in saline equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Inoculate a Mueller-Hinton agar plate by swabbing the entire surface as described in the CLSI method.

  • Disk Application:

    • Apply a cefoxitin (30 µg) disk to the agar surface.

  • Incubation:

    • Incubate plates at 35 ± 1°C in ambient air for 18 ± 2 hours.

  • Result Interpretation:

    • Measure the zone of inhibition diameter and interpret according to the breakpoints in Table 2.

Mandatory Visualizations

Antimicrobial Susceptibility Testing Workflow

AST_Workflow cluster_pre_test Pre-analytical cluster_testing Analytical cluster_post_test Post-analytical Isolate Bacterial Isolate from Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Isolate->Inoculum_Prep BMD Broth Microdilution (BMD) - Inoculate Panels Inoculum_Prep->BMD DD Disk Diffusion (DD) - Inoculate Plate - Apply Disk Inoculum_Prep->DD Incubation Incubation (35°C, 16-24h) BMD->Incubation DD->Incubation Reading Read Results (MIC or Zone Diameter) Incubation->Reading Interpretation Interpret using CLSI/EUCAST Breakpoints Reading->Interpretation Report Report as S, I, or R Interpretation->Report

Caption: A generalized workflow for phenotypic antimicrobial susceptibility testing.

Logical Relationship for this compound Resistance Determination

Oxacillin_Resistance Phenotypic_Test Phenotypic Test (e.g., Cefoxitin Disk Diffusion) Result_Susceptible Result: Susceptible Phenotypic_Test->Result_Susceptible Zone ≥ Breakpoint Result_Resistant Result: Resistant (MRSA) Phenotypic_Test->Result_Resistant Zone < Breakpoint Genotypic_Test Genotypic Test (mecA PCR - Gold Standard) Genotypic_Test->Result_Susceptible mecA Not Detected Genotypic_Test->Result_Resistant mecA Detected Report_Susceptible Report as Susceptible Result_Susceptible->Report_Susceptible Report_Resistant Report as Resistant Result_Resistant->Report_Resistant

Caption: Decision logic for reporting this compound susceptibility based on phenotypic testing.

References

Oxacillin and Penicillin-Class Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the immunological cross-reactivity between oxacillin and other penicillin-class antibiotics, focusing on the structural determinants and providing quantitative data from key experimental assays.

This guide provides a detailed comparison of the cross-reactivity profiles of this compound with other notable penicillin-class antibiotics. The information is intended for researchers, scientists, and drug development professionals investigating antibiotic hypersensitivity and designing novel beta-lactam therapeutics.

The Molecular Basis of Penicillin Cross-Reactivity

Allergic reactions to penicillin and related beta-lactam antibiotics are a significant clinical concern. These hypersensitivity reactions are typically mediated by Immunoglobulin E (IgE) antibodies.[1][2][3] The immunogenicity of penicillins stems from their ability to act as haptens. The strained beta-lactam ring is susceptible to nucleophilic attack, leading to covalent binding with host proteins and forming hapten-carrier conjugates that can elicit an immune response.[1][2]

While all penicillins share the core 6-aminopenicillanic acid structure (a beta-lactam ring fused to a thiazolidine ring), it is the diversity of the R1 side chains that primarily dictates the specificity of the antibody response.[4][5][6][7] True immunological cross-reactivity between different penicillins is largely dependent on the structural similarity of these R1 side chains, rather than the shared core structure.[4][5][7][8]

  • Identical Side Chains: Pose the highest risk for cross-reactivity. For example, amoxicillin and ampicillin share a very similar R1 side chain, leading to a high degree of cross-reactivity.[9]

  • Dissimilar Side Chains: Antibiotics with structurally distinct R1 side chains, like this compound compared to amoxicillin, are less likely to cross-react.

Quantitative Assessment of Cross-Reactivity

The degree of cross-reactivity is quantified using immunoassays that measure the binding of specific IgE antibodies to various penicillin determinants. Common methods include Radioallergosorbent Test (RAST) inhibition and Enzyme-Linked Immunosorbent Assay (ELISA). These assays determine the concentration of a competing antibiotic required to inhibit the binding of IgE to a solid-phase antigen (e.g., amoxicillin-poly-L-lysine).

The following table summarizes quantitative data from a study analyzing cross-reactivity in patients with confirmed immediate hypersensitivity reactions to amoxicillin.

Antibiotic R1 Side Chain Structure Patient Group Cross-Reactivity Rate (%) Assay Method
Amoxicillin (AX) p-hydroxy-phenylglycylControl100% (Reference)Skin Test / DPT
Cefadroxil (CX) p-hydroxy-phenylglycyl (Identical to AX)AX-Allergic35.2%Skin Test / DPT
Cefuroxime (CO) Furyl-(methoxyimino)acetylAX-Allergic1.8%Skin Test / DPT

Data adapted from Bogas et al. (2020).[10] DPT: Drug Provocation Test. The study highlights that even with an identical R1 side chain, cross-reactivity is not absolute but is significantly higher than for antibiotics with dissimilar side chains.

Experimental Protocols for Cross-Reactivity Assessment

A precise and reproducible methodology is crucial for evaluating cross-reactivity. Below is a generalized protocol for a competitive RAST inhibition assay, a common in vitro method.

Objective: To determine the relative cross-reactivity of this compound and other penicillins by measuring their ability to inhibit the binding of amoxicillin-specific IgE from patient serum to a solid-phase amoxicillin antigen.

Materials:

  • Serum from patients with confirmed amoxicillin allergy (positive specific IgE).

  • Solid phase coupled with amoxicillin-poly-L-lysine (AXO-PLL).

  • Inhibitors: Amoxicillin, this compound, Penicillin G, Ampicillin (at varying concentrations, e.g., 10 mM and 100 mM).

  • Radio-labeled anti-human IgE antibody.

  • Phosphate-buffered saline (PBS).

  • Gamma counter.

Methodology:

  • Pre-incubation: Patient serum containing amoxicillin-specific IgE is incubated with different concentrations of the inhibitor antibiotics (e.g., this compound) for a set period (e.g., 18 hours) at room temperature. A control sample with no inhibitor is also prepared.

  • Antigen Binding: The solid-phase AXO-PLL discs are added to the serum-inhibitor mixtures. During this incubation, any free IgE (not bound by the inhibitor) will bind to the solid-phase antigen.

  • Washing: The discs are thoroughly washed with PBS to remove unbound antibodies and inhibitors.

  • Detection: Radio-labeled anti-human IgE antibody is added and incubated. This antibody will bind to the IgE captured on the discs.

  • Final Wash: A final wash is performed to remove any unbound radio-labeled antibody.

  • Quantification: The radioactivity of each disc is measured using a gamma counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration by comparing the radioactivity of the test samples to the control (non-inhibited) sample. The results can be used to determine the 50% inhibitory concentration (IC50).

Experimental Workflow: RAST Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis serum Patient Serum (Amoxicillin-specific IgE) preincubation 1. Pre-incubation (Serum + Inhibitor) serum->preincubation inhibitor Inhibitor Antibiotics (this compound, Penicillin G, etc.) inhibitor->preincubation binding 2. Antigen Binding (Add AXO-PLL Disc) preincubation->binding wash1 3. Washing Step binding->wash1 detection 4. Detection (Add Radio-labeled Anti-IgE) wash1->detection wash2 5. Final Washing Step detection->wash2 quantify 6. Quantification (Gamma Counter) wash2->quantify calculate 7. Calculate % Inhibition (Determine IC50) quantify->calculate

A generalized workflow for a Radioallergosorbent Test (RAST) inhibition assay.

Immunological Signaling in Penicillin Allergy

The primary mechanism for immediate penicillin hypersensitivity is a Type I reaction, mediated by IgE antibodies.[1][3][6] The process begins with initial sensitization, followed by a rapid reaction upon re-exposure.

  • Sensitization: On first exposure, penicillin forms conjugates with host proteins. These are processed by antigen-presenting cells (APCs) and presented to T-helper (Th2) cells.

  • IgE Production: Th2 cells stimulate B cells to differentiate into plasma cells, which then produce penicillin-specific IgE antibodies.[11]

  • Mast Cell Priming: These IgE antibodies bind to high-affinity FcεRI receptors on the surface of mast cells and basophils, sensitizing them.[3][11]

  • Re-exposure & Degranulation: Upon subsequent exposure, the penicillin antigen cross-links the IgE antibodies on the mast cell surface.[2] This triggers rapid degranulation, releasing histamine, tryptase, and other inflammatory mediators that cause the clinical symptoms of allergy, such as urticaria, angioedema, and anaphylaxis.[1][2][3][9]

Signaling Pathway for IgE-Mediated Penicillin Allergy

G Penicillin Penicillin-Protein Conjugate (Hapten) APC Antigen Presenting Cell (APC) Penicillin->APC Processed by MastCell Sensitized Mast Cell Penicillin->MastCell Cross-links IgE (Re-exposure) Th2 T-Helper 2 Cell (Th2) APC->Th2 Activates BCell B Cell Th2->BCell Stimulates PlasmaCell Plasma Cell BCell->PlasmaCell Differentiates to IgE Penicillin-Specific IgE PlasmaCell->IgE Produces IgE->MastCell Binds to (Sensitization) Mediators Release of Histamine, Tryptase, etc. MastCell->Mediators Triggers Degranulation Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms Causes

A simplified diagram of the Type I hypersensitivity reaction to penicillin.

Conclusion

The cross-reactivity between this compound and other penicillin-class antibiotics is primarily governed by the structure of the R1 side chain. This compound, with its unique isoxazolyl side chain, exhibits a lower potential for cross-reactivity with aminopenicillins like amoxicillin and ampicillin, which share a phenylglycyl-type side chain. Quantitative immunoassays are essential tools for precisely determining the degree of cross-reactivity, providing critical data for drug development and clinical decision-making. Understanding the underlying immunological pathways further aids in the development of safer and more effective antibiotic therapies for patients with penicillin allergies.

References

Oxacillin as a Reference Standard in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Oxacillin, a penicillinase-resistant β-lactam antibiotic, serves as a crucial reference compound in research and clinical microbiology for determining the susceptibility of staphylococci to this class of drugs. Its primary role is in the identification of methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in both healthcare and community settings. This guide provides a comparative overview of this compound's performance against other antibiotics and details the standardized experimental protocols for its use as a control.

Comparative Performance of this compound

The choice of a reference antibiotic is critical for the accurate classification of bacterial resistance. While this compound has historically been the standard for detecting methicillin resistance, other agents like cefoxitin are now often preferred for their clearer and more reliable results in identifying MRSA.

Table 1: Comparison of this compound and Cefoxitin for MRSA Detection

FeatureThis compoundCefoxitinRationale for Preference
Induction of mecA Gene Weaker inducerStronger inducerCefoxitin more reliably induces the expression of PBP2a, the protein responsible for resistance, leading to more accurate detection of MRSA.[1][2]
Disk Diffusion Readability Zone interpretation can be difficult, especially with heteroresistant strains.Provides clearer and more distinct zone margins, simplifying interpretation.[2]The clear zones with cefoxitin reduce the ambiguity in classifying strains as susceptible or resistant.
Correlation with mecA Gene Presence Generally good, but can miss some mecA-positive strains (OS-MRSA).[1][3]Excellent correlation with the presence of the mecA gene, considered the "gold standard" for MRSA detection.[4][5]Cefoxitin is a better surrogate marker for the presence of the mecA gene.
CLSI Recommendation Still an approved method, but cefoxitin is often recommended as the preferred agent for S. aureus.[6]Recommended by CLSI for detecting methicillin resistance in S. aureus.[2][6]Clinical and Laboratory Standards Institute (CLSI) guidelines favor cefoxitin for its reliability.

Table 2: Therapeutic Comparison of this compound, Nafcillin, and Cefazolin for Methicillin-Susceptible Staphylococcus aureus (MSSA) Bacteremia

OutcomeThis compoundNafcillinCefazolinKey Findings
Clinical Efficacy Similar to cefazolin at the end of therapy.[7][8]Similar efficacy to this compound.Similar to this compound at the end of therapy, with some studies suggesting lower mortality rates compared to nafcillin/oxacillin.[7][8][9]While efficacy at the end of therapy is often comparable, longer-term outcomes and safety profiles may differ.
Adverse Events Higher rates of adverse events leading to discontinuation compared to cefazolin.[7][8]Higher incidence of adverse side effects compared to this compound.[10]Lower rates of adverse drug events compared to both this compound and nafcillin.[7][8]Cefazolin appears to have a better safety profile.
30-Day Mortality No significant difference compared to cefazolin in some studies.[11]Similar to this compound.Some large cohort studies show a significant reduction in 30-day mortality compared to nafcillin or this compound.[9]Cefazolin may be associated with improved survival in MSSA bacteremia.

Experimental Protocols

Accurate and reproducible results in antimicrobial susceptibility testing rely on strict adherence to standardized protocols. The following are detailed methodologies for key experiments using this compound as a reference antibiotic.

The broth microdilution method is a gold standard for determining the MIC of an antibiotic.[12]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Staphylococcus isolate(s) to be tested

  • Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, S. aureus ATCC® 43300™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Incubator (35°C ± 2°C)[12]

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range.

  • Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours. For detecting methicillin resistance in staphylococci, a full 24-hour incubation is recommended.[6]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3]

Table 3: CLSI Interpretive Criteria for this compound MIC Tests (µg/mL) [6]

PathogenSusceptibleIntermediateResistant
S. aureus and S. lugdunensis≤ 2N/A≥ 4
S. epidermidis≤ 0.25N/A≥ 0.5
Other Coagulase-Negative Staphylococci≤ 0.25N/A≥ 0.5

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antibiotics.[13]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound (1 µg) disks

  • Cefoxitin (30 µg) disks (recommended for MRSA screening)[2]

  • Staphylococcus isolate(s) to be tested

  • QC strains (e.g., S. aureus ATCC® 25923)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

  • Apply Antibiotic Disks: Aseptically apply the this compound (1 µg) and/or cefoxitin (30 µg) disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C for 24 hours for staphylococci when testing against this compound to ensure the detection of resistance.[2][14]

  • Reading Results: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.

Table 4: CLSI Interpretive Criteria for this compound and Cefoxitin Disk Diffusion (zone diameter in mm) [6]

Antibiotic DiskPathogenSusceptibleIntermediateResistant
This compound (1 µg)S. aureus and S. lugdunensis≥ 1311-12≤ 10
Other Staphylococci≥ 18N/A≤ 17
Cefoxitin (30 µg)S. aureus and S. lugdunensis≥ 22N/A≤ 21
S. epidermidis≥ 25N/A≤ 24

Visualizing Experimental Workflows and Logical Relationships

KirbyBauer_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_inoculum Prepare 0.5 McFarland Inoculum start->prep_inoculum streak_plate Streak MHA Plate prep_inoculum->streak_plate apply_disk Apply this compound Disk streak_plate->apply_disk incubate Incubate at 35°C for 24 hours apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zone->interpret stop End interpret->stop End MRSA_Detection_Logic cluster_results Interpretation phenotypic_test Phenotypic Test (this compound/Cefoxitin Susceptibility) resistant Resistant phenotypic_test->resistant Resistant susceptible Susceptible phenotypic_test->susceptible Susceptible genotypic_test Genotypic Test (mecA PCR) genotypic_test->resistant mecA Positive genotypic_test->susceptible mecA Negative os_mrsa This compound-Susceptible MRSA (OS-MRSA) susceptible->os_mrsa mecA Positive

References

A Comparative Analysis of Automated Versus Manual Oxacillin MIC Testing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Determining the minimum inhibitory concentration (MIC) of oxacillin for Staphylococcus species is a cornerstone of antimicrobial susceptibility testing, crucial for guiding therapeutic decisions and monitoring the emergence of resistance, particularly methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an objective comparison of automated and manual methods for this compound MIC testing, supported by experimental data and detailed protocols to aid laboratories in selecting the most appropriate method for their needs.

Introduction to this compound MIC Testing

This compound, a penicillinase-resistant penicillin, is the representative antibiotic for determining methicillin resistance in staphylococci. The detection of this compound resistance can be challenging due to the heterogeneous expression of the mecA gene, which encodes for the altered penicillin-binding protein 2a (PBP2a) responsible for resistance. Both manual and automated methods have been developed to provide accurate and reproducible MIC values, each with inherent advantages and limitations.

Manual this compound MIC Testing Methods

Manual methods are the traditional gold standard for antimicrobial susceptibility testing, offering flexibility and a deep-rooted history in microbiology.

Broth Microdilution

The broth microdilution method is a reference standard for determining MICs.[1] It involves preparing serial twofold dilutions of this compound in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension.[2] The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth after incubation.[1][2]

Disk Diffusion (Kirby-Bauer)

The disk diffusion method involves placing an this compound-impregnated paper disk on an agar plate swabbed with a standardized bacterial inoculum. As the antibiotic diffuses into the agar, it creates a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation and correlated with MIC values using established breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI).[3][4] While technically not a direct MIC method, it provides a categorical result (susceptible, intermediate, or resistant) that is often sufficient for clinical purposes.

Automated this compound MIC Testing Systems

Automated systems have been widely adopted in clinical laboratories to improve workflow, reduce turnaround time, and enhance standardization. These systems typically employ miniaturized versions of the broth microdilution principle.

VITEK® Systems (bioMérieux)

The VITEK 2 system utilizes plastic cards containing small wells with pre-measured amounts of antibiotics.[5][6] A standardized bacterial suspension is automatically inoculated into the card, and the system continuously monitors bacterial growth by measuring turbidity.[6] Advanced algorithms analyze the growth kinetics to determine the MIC.[6] The Vitek 2 system often combines an this compound MIC determination with a cefoxitin screen to enhance the detection of methicillin resistance.[5][6]

MicroScan WalkAway® System (Beckman Coulter)

The MicroScan WalkAway system uses microtiter panels containing dried preparations of antibiotics.[7][8] After rehydration with a standardized bacterial inoculum, the panels are incubated and read either manually or automatically by the instrument.[9] The system determines the MIC based on the lowest antibiotic concentration that inhibits bacterial growth.[7][8]

Performance Comparison

The performance of automated and manual methods is typically evaluated based on their categorical agreement and error rates compared to a reference method, often broth microdilution and/or PCR for the mecA gene.

MethodSensitivity (%)Specificity (%)Very Major Error Rate (%)Major Error Rate (%)Reference
VITEK 2 95 - 97.597 - 1004 - 826 - 38[5][10]
MicroScan 74 - 9086 - 97N/AN/A[10]
Broth Microdilution 100100N/AN/A[10]
Disk Diffusion 10089N/AN/A[10]
This compound Agar Screen 9092N/AN/A[10]

Note: Performance characteristics can vary depending on the specific study, bacterial population, and software version of the automated system.

Experimental Protocols

Manual Broth Microdilution Protocol (CLSI Guideline)
  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a known concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard from 3-5 isolated colonies grown on a non-selective agar plate.[11] Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.[2] For staphylococci, incubation for a full 24 hours is recommended to ensure the detection of this compound resistance.[2]

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth.

Automated System Protocol (General Workflow)
  • Inoculum Preparation: Prepare a bacterial suspension in saline to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, as per the manufacturer's instructions.

  • Card/Panel Inoculation: Place the prepared bacterial suspension and the system-specific test card or panel into the instrument's filling/inoculating module. The system automatically inoculates the card/panel.

  • Incubation and Reading: The instrument incubates the card/panel at a specified temperature and automatically reads the results at predetermined time points by measuring changes in turbidity or color.

  • Data Analysis: The system's software analyzes the growth data and reports the MIC value and categorical interpretation.

Workflow and Logical Comparison Diagrams

Manual_Oxacillin_MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum prep_dilutions Prepare Serial This compound Dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_mic Visually Read MIC incubate->read_mic interpret Interpret Results (S/I/R) read_mic->interpret end End interpret->end

Caption: Workflow for Manual this compound MIC Testing.

Automated_Oxacillin_MIC_Workflow cluster_prep Preparation cluster_testing Automated Processing cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Inoculum Suspension start->prep_inoculum load_instrument Load Inoculum and Test Card into Instrument prep_inoculum->load_instrument auto_process Automated Inoculation, Incubation, and Reading load_instrument->auto_process report_mic Instrument Reports MIC and Interpretation auto_process->report_mic end End report_mic->end

Caption: Workflow for Automated this compound MIC Testing.

Method_Comparison cluster_manual Manual Methods cluster_automated Automated Methods manual Manual (Broth Microdilution, Disk Diffusion) manual_pros Pros: - Gold Standard - High Flexibility - Lower Initial Cost manual->manual_pros manual_cons Cons: - Labor-Intensive - Longer Turnaround Time - Potential for Human Error manual->manual_cons automated Automated (VITEK, MicroScan) automated_pros Pros: - High Throughput - Faster Results - Improved Standardization automated->automated_pros automated_cons Cons: - High Initial Investment - Less Flexibility - Potential for System Errors automated->automated_cons

Caption: Comparison of Manual and Automated Methods.

Conclusion

The choice between automated and manual this compound MIC testing methods depends on various factors, including laboratory workload, budget, staffing expertise, and the need for rapid results. Manual methods, particularly broth microdilution, remain the reference standard and offer high accuracy and flexibility. Automated systems provide significant advantages in terms of speed, throughput, and standardization, making them well-suited for high-volume clinical laboratories.[12] However, it is crucial for laboratories to be aware of the potential for discrepancies with automated systems and to have established protocols for confirmatory testing of unexpected or critical results.[13] Continuous evaluation of system performance and adherence to established quality control procedures are essential to ensure the accuracy of this compound MIC testing, regardless of the method employed.

References

The Power of Two: Unlocking Oxacillin's Potential with Non-Beta-Lactam Partners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of antimicrobial resistance, particularly from methicillin-resistant Staphylococcus aureus (MRSA), necessitates innovative therapeutic strategies. One promising avenue is the synergistic combination of oxacillin, a penicillinase-resistant beta-lactam, with non-beta-lactam antibiotics. This guide provides a comparative analysis of the synergistic activity of such combinations, supported by experimental data and detailed methodologies, to inform future research and development in this critical area.

The rationale behind these combinations lies in the potential for non-beta-lactam agents to overcome this compound resistance mechanisms or to create a multi-pronged attack on the bacterial cell. This approach can lead to enhanced bactericidal activity, reduced selection of resistant mutants, and the potential for dose reduction, thereby minimizing toxicity. This guide delves into the in vitro evidence for the synergistic effects of combining this compound with various classes of non-beta-lactam antibiotics.

Comparative Analysis of Synergistic Activity

The synergistic potential of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index from checkerboard assays and by observing enhanced bacterial killing in time-kill assays. An FIC index of ≤ 0.5 is generally considered synergistic. The following tables summarize the quantitative data from various studies investigating the synergistic activity of this compound with different non-beta-lactam antibiotics against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA.

This compound in Combination with Glycopeptides and Lipopeptides
CombinationBacterial Strain(s)Key FindingsReference(s)
This compound + Vancomycin MRSA, Methicillin-resistant coagulase-negative staphylococci (MRCNS)Synergy observed in 14 of 21 strains of MRCNS and MRSA.[1][2][3] In the presence of sub-MIC levels of vancomycin, the susceptibility of MRSA to this compound increased.[1][2][3] Time-kill studies also supported a pattern of enhanced killing.[2] Six combinations, including vancomycin with this compound, showed synergistic activity against the MRSA ATCC 43300 strain.[4][1][2][3][4]
This compound + Daptomycin MRSAThe combination of daptomycin at one-half its MIC and this compound at 32 μg/ml was synergistic for 18 of 18 strains at 24 hours.[5] Even at one-fourth the daptomycin MIC, synergy was observed for 61% of MRSA strains.[5] The daptomycin-oxacillin combination with daptomycin at one-half the MIC demonstrated bactericidal activity against all 18 strains tested.[6][7][5][6][7]
This compound in Combination with Other Non-Beta-Lactam Antibiotics
CombinationBacterial Strain(s)Key FindingsReference(s)
This compound + Rifampicin MRSAVancomycin combined with rifampicin was detected as synergistically effective against MRSA infections.[4] However, some studies suggest that the combination of rifampin with nafcillin or this compound should be avoided for some MSSA strains.[8][4][8]
This compound + Gentamicin MRSAThe combination of gentamicin with this compound showed synergistic activity against the MRSA ATCC 43300 strain.[4][4]
This compound + Levofloxacin MRSAThe combination of levofloxacin with this compound demonstrated synergistic activity against the MRSA ATCC 43300 strain.[4][4]
This compound + Clindamycin MRSAClindamycin in combination with this compound showed synergistic activity against the MRSA ATCC 43300 strain.[4][4]
This compound + Bacitracin, Flavomycin, Tunicamycin MRSA, MSSAThese combinations significantly lowered the MICs of this compound for MRSA strains, with bacitracin, flavomycin, and tunicamycin increasing susceptibility by over 200-fold.[9][10] Over 87% of MRSA strains were synergically inhibited by a combination of this compound with bacitracin, tunicamycin, or flavomycin (FIC ≤ 0.5).[9][10][9][10]
This compound + Sanguinarine MRSAThe combination of sanguinarine with this compound exhibited a synergistic effect in 7 out of 13 MRSA strains.[11][11]
This compound + Nisin MRSAThe combination of this compound and nisin has a synergistic inhibitory effect on three MRSA strains.[12][12]
This compound + Shikimic Acid MRSAThe combination of this compound with shikimic acid showed synergistic effects with FIC indices ranging from 0.3125 to 0.5 for different clinical MRSA strains.[13][13]
This compound + Palmitic Acid and Span85 Clinical MRSA isolatesA combination containing 15 μg/mL of this compound was able to control SCCmec type III and IV isolates with this compound MICs up to 1024 μg/mL.[14][14]

Experimental Protocols

Accurate and reproducible assessment of antibiotic synergy is crucial. The two most common in vitro methods are the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FIC index.[15][16]

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the non-beta-lactam antibiotic are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells in the vertical direction, and serial dilutions of the non-beta-lactam antibiotic are added in the horizontal direction. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).[15]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of drug A + FIC of drug B Where:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Dispense Dilutions into 96-Well Plate (Checkerboard) A->C B Prepare Serial Dilutions of Non-Beta-Lactam B->C D Inoculate with Standardized Bacterial Suspension C->D E Incubate at 37°C for 18-24h D->E F Determine MIC of each Drug Alone & in Combination E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Interpret Results: Synergy, Additivity, or Antagonism G->H

Checkerboard Assay Workflow
Time-Kill Assay

The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Methodology:

  • Preparation of Cultures: A standardized bacterial inoculum (e.g., ~5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs, such as 0.25x, 0.5x, 1x, or 2x MIC). A growth control without any antibiotic is always included.

  • Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Quantification of Viable Bacteria: The number of viable bacteria in each sample is determined by serial dilution and plating on agar plates. The plates are incubated, and the resulting colonies are counted to calculate the CFU/mL.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL by the combination compared with the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Quantification cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum B Expose Bacteria to: - Growth Control (No Drug) - this compound Alone - Non-Beta-Lactam Alone - Combination A->B C Collect Aliquots at Defined Time Points B->C Over 24h D Perform Serial Dilutions and Plate on Agar C->D E Incubate Plates and Count Colonies (CFU/mL) D->E F Plot log10 CFU/mL vs. Time E->F G Interpret Results: Synergy, Indifference, or Antagonism F->G

Time-Kill Assay Workflow

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound with non-beta-lactam antibiotics can be attributed to several mechanisms. While the precise interactions can vary, a common theme is the disruption of different, yet complementary, cellular processes.

A key mechanism in MRSA is the production of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene, which has a low affinity for beta-lactam antibiotics. Some non-beta-lactam antibiotics may indirectly enhance the activity of this compound by affecting the expression or function of PBP2a or other components of the cell wall synthesis machinery. For instance, the combination of nisin with this compound has been shown to decrease the transcription of the mecA gene.[12]

Synergy_Mechanism cluster_this compound This compound Action cluster_non_beta_lactam Non-Beta-Lactam Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to NonBetaLactam Non-Beta-Lactam Antibiotic Target Alternative Target (e.g., Cell Membrane, Protein Synthesis, DNA Replication) NonBetaLactam->Target Inhibits WeakenedCell Weakened Cell Envelope/Metabolism Target->WeakenedCell Disruption leads to WeakenedCell->this compound Enhances uptake/activity of WeakenedCell->PBP

Generalized Mechanism of Synergy

Conclusion

The combination of this compound with non-beta-lactam antibiotics represents a viable strategy to combat resistant S. aureus infections. The data presented in this guide highlight several promising combinations that demonstrate synergistic activity in vitro. Further research, including in vivo studies and clinical trials, is warranted to translate these findings into effective therapeutic options. The detailed experimental protocols and workflow diagrams provided herein serve as a resource for researchers to design and execute robust studies in this important field of antibiotic drug discovery and development.

References

A Comparative Guide to Oxacillin, Cloxacillin, and Dicloxacillin for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of anti-staphylococcal agents, the isoxazolyl penicillins—oxacillin, clthis compound, and diclthis compound—represent a critical class of beta-lactam antibiotics. Their efficacy against penicillinase-producing Staphylococcus aureus makes them valuable tools in both clinical and laboratory settings. This guide provides a detailed comparison of their in vitro performance, supported by experimental data and standardized protocols, to aid drug development professionals and scientists in their research endeavors.

In Vitro Performance: A Quantitative Comparison

The selection of an appropriate isoxazolyl penicillin for in vitro studies often hinges on key microbiological and pharmacokinetic parameters. The following table summarizes the available data for this compound, clthis compound, and diclthis compound, providing a basis for objective comparison.

ParameterThis compoundClthis compoundDiclthis compound
Minimum Inhibitory Concentration (MIC) against S. aureus ATCC® 29213™ (µg/mL) 0.12 - 0.5[1]Not readily available in a direct comparative study0.12 - 0.5 (inferred from this compound breakpoints)[1][2]
Minimum Bactericidal Concentration (MBC) Typically ≤4 times the MICTypically ≤4 times the MICTypically ≤4 times the MIC
Serum Protein Binding (%) ~94.2[3]~94[4]95 - 99[1]
Relative Stability to Staphylococcal Penicillinase Less stableModerately stableMore stable[5]

Mechanism of Action

This compound, clthis compound, and diclthis compound share a common mechanism of action, characteristic of beta-lactam antibiotics. They inhibit the synthesis of the bacterial cell wall, leading to cell lysis and death.

Mechanism of Action of Isoxazolyl Penicillins cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Inhibited_Synthesis Inhibition of Peptidoglycan Synthesis Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Antibiotic Isoxazolyl Penicillin (this compound, Clthis compound, Diclthis compound) Antibiotic->PBP Binds to and Inhibits Weakened_Wall Weakened Cell Wall Inhibited_Synthesis->Weakened_Wall Cell_Lysis Cell Lysis and Death Weakened_Wall->Cell_Lysis

Mechanism of action for isoxazolyl penicillins.

Experimental Protocols

Accurate and reproducible in vitro data are foundational to any comparative study. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, clthis compound, and diclthis compound.

Workflow for MIC and MBC Determination

Workflow for MIC and MBC Determination Start Start: Prepare Bacterial Inoculum (0.5 McFarland Standard) Serial_Dilution Prepare 2-fold Serial Dilutions of Antibiotic in Broth Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Wells with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 35°C ± 2°C for 16-20 hours Inoculation->Incubation MIC_Reading Read MIC: Lowest concentration with no visible growth Incubation->MIC_Reading Subculture Subculture from clear wells onto antibiotic-free agar MIC_Reading->Subculture Incubation_Agar Incubate Agar Plates at 35°C ± 2°C for 18-24 hours Subculture->Incubation_Agar MBC_Reading Read MBC: Lowest concentration with ≥99.9% killing Incubation_Agar->MBC_Reading End End MBC_Reading->End

Experimental workflow for MIC and MBC determination.

Detailed Methodology: Broth Microdilution for MIC Determination

This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC® 29213™).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of this compound, clthis compound, and diclthis compound.

    • Perform two-fold serial dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. Each well should contain 100 µL of the diluted antibiotic.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by visual inspection or with a microplate reader.

Detailed Methodology: MBC Determination
  • Subculturing:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.

    • Aliquot a standardized volume (e.g., 10 µL) from each of these wells and plate it onto a non-selective, antibiotic-free agar medium (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.

Discussion of In Vitro Findings

The in vitro data highlight subtle but important differences between this compound, clthis compound, and diclthis compound. While their MIC ranges against quality control strains of S. aureus are similar, their interaction with serum proteins and stability against bacterial enzymes vary.

Diclthis compound exhibits the highest degree of protein binding, which can influence the concentration of free, active drug available.[6] However, it also demonstrates greater stability against staphylococcal penicillinase compared to this compound.[5] One study noted that the MICs of the isoxazolyl penicillins were lower in the presence of a higher number of chlorine atoms on the molecule (diclthis compound having two, clthis compound one, and this compound none).[7]

The higher protein binding of diclthis compound has been shown to be offset by the higher serum levels it achieves, resulting in equal or superior antistaphylococcal activity in serum compared to the other two when administered at the same dose.[6] For in vitro studies, it is crucial to consider the impact of protein in the culture medium, as high protein binding can reduce the apparent potency of an antibiotic.

Conclusion

The choice between this compound, clthis compound, and diclthis compound for in vitro research should be guided by the specific experimental goals. While all three are effective against penicillinase-producing staphylococci, their differing protein binding and enzymatic stability are key factors to consider. For studies requiring a highly stable compound in the presence of penicillinase, diclthis compound may be the preferred agent. However, when using protein-rich media, the higher binding of diclthis compound should be taken into account. This guide provides the foundational data and protocols to make an informed decision for your research needs.

References

Safety Operating Guide

Proper Disposal of Oxacillin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of antibiotics, including oxacillin, is a critical component of laboratory safety and environmental stewardship.[1] Improper disposal can contribute to environmental pollution and the development of antimicrobial resistance (AMR), a significant global health threat.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research or drug development setting.

Immediate Safety and Handling

Before disposal, safe handling is paramount. Personnel involved in handling this compound waste or cleaning up spills should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[3] Efforts should be made to minimize dust generation from solid forms of this compound.[3] In case of a spill, the material should be collected using a method that controls dust, such as with a damp cloth or a filtered vacuum, and placed into a sealed, appropriately labeled container for disposal.[3]

Regulatory Framework

In the United States, pharmaceutical waste disposal is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[4][5][6] Many states may have additional, more stringent regulations.[4] It is imperative for research institutions to adhere to all federal, state, and local laws.[7]

While some pharmaceutical waste is classified as hazardous by the EPA, this compound is not explicitly categorized on the P or U lists.[8] However, any pharmaceutical waste that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity is considered hazardous.[9] Therefore, all antibiotic waste, including this compound, should be managed as chemical waste according to institutional guidelines.[2]

Quantitative Data Summary

The following table summarizes key toxicological and regulatory data for this compound sodium.

Data PointValueSource
Oral LD50 (Rat) 10,000 mg/kg[3]
CERCLA/SARA Reportable Quantity 5000 lb (2270 kg)[3]

Standard Operating Protocol: this compound Waste Disposal

This protocol outlines the procedural steps for disposing of various forms of this compound waste generated in a laboratory setting.

1.0 Objective

To define the procedure for the safe and compliant disposal of this compound and this compound-contaminated materials to prevent environmental release and occupational exposure.[3]

2.0 Scope

This protocol applies to all forms of this compound waste, including:

  • Expired or unused pure this compound (powder).

  • Stock antibiotic solutions.[2]

  • Used or unused cell culture media containing this compound.[2]

  • Contaminated labware (e.g., vials, pipette tips, plates, glassware).

3.0 Procedure

3.1 Waste Classification and Segregation

  • Treat all this compound waste as chemical waste.[2]

  • Consult your institution's Environmental Health and Safety (EHS) office to confirm whether this compound is managed as RCRA hazardous or non-hazardous waste under local and state regulations.

  • Segregate waste streams accordingly. Typically, hazardous pharmaceutical waste is collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[5]

3.2 Disposal of Pure this compound and Concentrated Stock Solutions

  • Do not dispose of solid this compound or concentrated stock solutions down the drain or in regular trash.[2][8] Flushing is prohibited for hazardous waste pharmaceuticals and should only be done for specific medicines on the FDA's flush list, which does not typically include common lab antibiotics.[5][8][10]

  • Place expired or unused solid this compound powder, in its original container if possible, into a designated hazardous chemical waste container.[2]

  • Collect concentrated stock solutions in a dedicated, sealed, and clearly labeled hazardous waste container.[2] The label should read "Hazardous Waste" and identify the contents (e.g., "this compound Solution").

3.3 Disposal of Dilute Solutions and Contaminated Media

  • While autoclaving can destroy some antibiotics in used media, many are heat-stable.[2] Do not assume autoclaving neutralizes the chemical hazard.

  • Collect all media and dilute solutions containing this compound for chemical waste disposal via your institution's EHS program.[9] Do not pour them down the drain.[2]

3.4 Disposal of Contaminated Labware

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for disposal as biomedical waste.

  • Non-Sharps: Vials, tubes, plates, and other contaminated labware should be placed in the appropriate pharmaceutical waste stream container (e.g., black or blue container as directed by EHS).[5] Empty stock vials should be managed as part of this waste stream.

4.0 Waste Pickup and Final Disposal

  • Store all sealed and labeled waste containers in a designated satellite accumulation area.

  • Arrange for pickup through your institution’s EHS department.

  • Final disposal of pharmaceutical waste is conducted by licensed waste management vendors, typically via high-temperature incineration.[5][11]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_classification Step 1: Classification & Segregation cluster_disposal Step 2: Collection & Disposal Path start This compound Waste Generated (Solid, Liquid, or Contaminated Labware) consult_ehs Consult Institutional EHS & Applicable Regulations (RCRA, State, Local) start->consult_ehs is_hazardous Waste Stream Determination consult_ehs->is_hazardous hazardous_container Segregate into BLACK Hazardous Pharmaceutical Waste Container is_hazardous->hazardous_container  Hazardous non_hazardous_container Segregate into BLUE Non-Hazardous Pharmaceutical Waste Container is_hazardous->non_hazardous_container Non-Hazardous   vendor_pickup Store Safely for Pickup by Licensed Waste Vendor hazardous_container->vendor_pickup non_hazardous_container->vendor_pickup

References

Personal protective equipment for handling Oxacillin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with Oxacillin. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.

Hazard Identification and Classification

This compound sodium is classified as a hazardous chemical.[1] Exposure can pose several health risks. It is crucial to be aware of these hazards before handling the substance.

Primary Hazards:

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2][3]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][2]

  • Specific Target Organ Toxicity: May cause respiratory irritation upon single exposure.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[4] The following table summarizes the required equipment for handling this compound powder and solutions.

Activity Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Storage & Transport Chemical-resistant gloves (ASTM D6978)[5]Safety glasses with side shields[2]Lab coatNot generally required
Weighing/Handling Powder Double-gloving with chemical-resistant gloves[4]Chemical safety goggles[1]Impermeable, long-sleeved gown with closed cuffs[5]Required if not in a ventilated enclosure (e.g., fume hood) to prevent dust inhalation[3][6]
Preparing Solutions Chemical-resistant gloves[2]Chemical safety goggles or face shield[1][7]Impermeable, long-sleeved gownNot required if handled in a fume hood or biological safety cabinet
Spill Cleanup Double-gloving with chemical-resistant glovesChemical safety goggles and face shieldImpermeable, long-sleeved gownRequired for large spills or significant dust generation
Waste Disposal Chemical-resistant glovesSafety glasses with side shieldsLab coatNot generally required

Note: Always use powder-free gloves to avoid contamination of the work area.[4] It is recommended to check the chemical resistance of your specific gloves with the manufacturer, as breakthrough times can vary.[2] Facilities must be equipped with an eyewash station and a safety shower.[3]

Operational Plan: Safe Handling Protocol

Following a strict, step-by-step procedure minimizes the risk of exposure and contamination.

Step 1: Preparation and Area Setup

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure, to control dust and aerosols.[6]

  • Assemble all necessary materials: this compound powder, solvent, glassware, and spill kit.

  • Ensure a hazardous waste container is properly labeled and accessible.[8]

  • Don the appropriate PPE as specified in the table above.

Step 2: Weighing and Solution Preparation

  • Handle solid this compound carefully to avoid generating dust.[1][6]

  • Weigh the required amount of powder in a fume hood.

  • To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as ethanol, DMSO, or dimethyl formamide.[9] Further dilutions can be made into aqueous buffers.[9]

  • Close the primary container tightly after use.[1]

Step 3: Post-Handling and Decontamination

  • Decontaminate all surfaces and equipment after use.

  • Carefully remove outer gloves (if double-gloving) before leaving the immediate work area.[4]

  • Remove all PPE before leaving the laboratory.

  • Wash hands thoroughly with soap and water after removing gloves.[1][9]

Emergency Procedures

Spill Response:

  • Evacuate non-essential personnel from the area.[6]

  • Wearing appropriate PPE, contain the spill and prevent dust generation.[6] For dry spills, use a damp cloth or a HEPA-filtered vacuum.[6]

  • Collect spilled material and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids apart.[3] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin immediately with plenty of soap and water.[1][3] If skin irritation or a rash occurs, seek medical advice.[6]

  • Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, call a physician.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][3]

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[8][10] All this compound waste is considered hazardous chemical waste.[8]

Solid and Concentrated Waste:

  • Collect unused solid this compound and concentrated stock solutions in a designated, sealed hazardous waste container.[8]

  • Do not mix with other waste streams.

Contaminated Labware and Debris:

  • Items such as gloves, weigh boats, and pipette tips that have come into contact with this compound should be placed in a sealed bag or container labeled as hazardous waste.

  • Dispose of all waste in accordance with local, state, and federal regulations.[2][6] Do not flush down the drain or discard in regular trash.[11]

Oxacillin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Use cluster_cleanup Post-Handling & Disposal start Start: Receive & Verify this compound storage Store in Cool, Dry, Well-Ventilated Area [2] start->storage Inspect Package ppe Don Appropriate PPE: - Double Gloves - Gown - Eye Protection [12] storage->ppe setup Prepare Work Area (Fume Hood) [6] ppe->setup weigh Weigh Solid this compound (Avoid Dust) [6] setup->weigh dissolve Prepare Solution weigh->dissolve Transfer to Solvent use Perform Experiment dissolve->use decontaminate Clean Work Surface & Equipment use->decontaminate dispose_waste Segregate & Dispose Waste (Hazardous Chemical) [16] decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly [5] remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxacillin
Reactant of Route 2
Reactant of Route 2
Oxacillin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.